4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZRLOJECISNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202191 | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53911-68-5 | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053911685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A Core Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a substituted glutaric anhydride derivative. While not an active pharmaceutical ingredient itself, this compound serves as a critical, high-value intermediate in the synthesis of complex heterocyclic molecules. Its primary documented application is in the development of novel oral anticoagulants, specifically as a key building block for analogues of Rivaroxaban, a direct Factor Xa inhibitor. This document details the compound's physicochemical properties, a robust synthesis protocol derived from patent literature, its mechanism of synthetic utility, and standard protocols for its analytical characterization. The guide is intended for medicinal chemists, process development scientists, and researchers in the field of drug discovery who require a practical understanding of this versatile synthetic precursor.
Part 1: Chemical Identity and Physicochemical Properties
This compound, also known as 3-(4-chlorophenyl)glutaric anhydride, is a heterocyclic compound featuring a central dihydropyran-dione ring substituted with a 4-chlorophenyl group. The anhydride-like functionality of the pyran-dione ring is the source of its synthetic utility, providing a reactive site for nucleophilic ring-opening reactions, which is essential for constructing more complex molecular scaffolds.
| Property | Value | Source |
| IUPAC Name | 4-(4-chlorophenyl)oxan-2,6-dione | PubChem |
| Synonyms | 3-(4-chlorophenyl)glutaric anhydride | PubChem |
| CAS Number | 1263103-66-8 | PubChem |
| Molecular Formula | C₁₁H₉ClO₃ | PubChem |
| Molecular Weight | 224.64 g/mol | PubChem |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like DCM, THF, DMSO | N/A |
Part 2: Synthesis and Reaction Mechanism
The synthesis of this intermediate is reliably achieved through a multi-step process starting from commercially available precursors. The most cited route involves the reaction of a malonic acid derivative with a substituted phenylacetic acid, followed by cyclization.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies described in patent literature for the gram-scale synthesis of the title compound.
Materials:
-
4-Chlorophenylacetic acid
-
Diethyl malonate
-
Piperidine (catalyst)
-
Pyridine (solvent)
-
Hydrochloric acid (HCl)
-
Acetic anhydride
Procedure:
-
Step 1: Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-chlorophenylacetic acid and 1.1 equivalents of diethyl malonate in pyridine.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 115°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Work-up and Hydrolysis: After completion, cool the mixture to room temperature and slowly pour it into a beaker containing ice and concentrated HCl to precipitate the dicarboxylic acid intermediate.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum.
-
Step 3: Cyclization/Anhydride Formation: Suspend the dried dicarboxylic acid intermediate in an excess of acetic anhydride (5-10 equivalents).
-
Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as it converts to the anhydride.
-
Step 4: Isolation: Cool the reaction mixture. The product, this compound, will often crystallize directly from the acetic anhydride solution upon cooling.
-
Filter the crystalline product, wash with a small amount of cold diethyl ether to remove residual acetic anhydride, and dry under vacuum to yield the final product.
Reaction Mechanism Overview
The synthesis proceeds via a Knoevenagel condensation to form a carbon-carbon bond, followed by hydrolysis of the ester groups and subsequent dehydration/cyclization to form the final anhydride product.
Caption: Fig. 1: High-level overview of the synthesis pathway.
Part 3: Application in Medicinal Chemistry
The primary value of this compound lies in its role as a scaffold for building more complex molecules. The anhydride ring is readily opened by nucleophiles, such as amines or hydrazines, to create a new amide bond while revealing a carboxylic acid group at the other end. This "masked" dicarboxylic acid functionality makes it a powerful tool for multi-step syntheses.
A key application is in the synthesis of novel Factor Xa inhibitors, which are a class of anticoagulants. Patent CN104387551A explicitly describes using this intermediate to create analogues of Rivaroxaban.
Workflow: Synthesis of a Rivaroxaban Analogue Core
In this workflow, the pyran-dione intermediate is reacted with a substituted hydrazine to form a key precursor of the target bioactive molecule.
-
Ring Opening: this compound is dissolved in a suitable aprotic solvent (e.g., Dichloromethane).
-
Nucleophilic Attack: A substituted hydrazine (e.g., a morpholinone-containing hydrazine) is added, often at reduced temperature, which attacks one of the carbonyl carbons of the anhydride.
-
Amide Formation: The ring opens to form a linear structure containing both a newly formed hydrazide (amide) bond and a terminal carboxylic acid.
-
Further Cyclization: This new intermediate is then typically cyclized in a subsequent step (not shown) to form the final heterocyclic core of the Rivaroxaban analogue.
Caption: Fig. 2: Use of the intermediate in drug analogue synthesis.
Part 4: Analytical Characterization Protocol
To ensure the identity, purity, and integrity of the synthesized intermediate, a standard battery of analytical techniques must be employed. This protocol establishes a self-validating system for quality control.
Objective: To confirm the structure and assess the purity of synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Signals: Look for multiplets in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the chlorophenyl protons. Expect complex multiplets in the aliphatic region (approx. 2.8-3.8 ppm) for the three distinct protons on the pyran ring.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum from the same sample.
-
Expected Signals: Look for two signals in the carbonyl region (approx. 165-175 ppm) for the anhydride carbons. Expect four distinct signals in the aromatic region and three signals in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) in both positive and negative modes.
-
Expected Result: In positive mode, look for the [M+H]⁺ ion at m/z 225.03 and the [M+Na]⁺ ion at m/z 247.01. The characteristic isotopic pattern for one chlorine atom (approx. 3:1 ratio for M and M+2 peaks) must be present.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Detection: UV detector at 254 nm.
-
Expected Result: A single major peak should be observed, and the purity should be calculated from the peak area percentage (typically >95% for use in subsequent steps).
-
Part 5: Conclusion
This compound is a compound of significant interest not for its own bioactivity, but for its enabling role in the synthesis of high-value pharmaceutical targets. Its well-defined synthesis and predictable reactivity make it a reliable building block for creating complex molecular architectures, particularly in the field of anticoagulant drug discovery. The protocols and data presented in this guide provide a foundational resource for researchers aiming to leverage this versatile intermediate in their synthetic chemistry programs.
References
-
PubChem. (n.d.). 4-(4-chlorophenyl)oxane-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
- CN104387551A. (2015). Rivaroxaban intermediate, and preparation method and use thereof. Google Patents.
3-(4-chlorophenyl)glutaric anhydride chemical properties.
An In-depth Technical Guide to 3-(4-chlorophenyl)glutaric Anhydride: Properties, Synthesis, and Applications
Introduction
3-(4-chlorophenyl)glutaric anhydride, with CAS Number 53911-68-5, is a dicarboxylic anhydride derivative of significant interest in synthetic organic chemistry.[1][2][3] As a bifunctional molecule, its reactivity is centered around the anhydride ring, making it a valuable intermediate and building block for more complex molecular architectures. Its most notable application lies in the pharmaceutical industry, where it serves as a key precursor in the synthesis of several active pharmaceutical ingredients (APIs), including the muscle relaxant Baclofen.[4][5]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the core chemical and physical properties of 3-(4-chlorophenyl)glutaric anhydride, outlines its synthesis and characteristic reactivity, discusses its applications, and provides essential safety and handling protocols.
Physicochemical and Spectroscopic Properties
3-(4-chlorophenyl)glutaric anhydride is a white to off-white solid under standard conditions.[1][6] Its core structure consists of a six-membered heterocyclic anhydride ring substituted with a 4-chlorophenyl group at the third position. This substitution pattern is critical to its utility in synthesizing targeted molecules.
Core Physical and Chemical Data
The fundamental properties of 3-(4-chlorophenyl)glutaric anhydride are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 53911-68-5 | [1][2][3] |
| Molecular Formula | C₁₁H₉ClO₃ | [1][2][7] |
| Molecular Weight | 224.64 g/mol | [1][2][7] |
| Appearance | White to Off-White Solid | [1][6] |
| Melting Point | 128°C - 130°C | [1] |
| Boiling Point | 393.2 ± 42.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate.[1] | |
| Stability | Moisture Sensitive.[1] |
Spectroscopic Profile
The structural features of 3-(4-chlorophenyl)glutaric anhydride give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.
-
Infrared (IR) Spectroscopy : As a cyclic anhydride, its IR spectrum is dominated by two strong carbonyl (C=O) stretching bands.[8] This is a result of symmetric and asymmetric stretching modes of the two carbonyl groups connected by a central oxygen atom.[8] Typically, these peaks appear around 1820 cm⁻¹ (asymmetric stretch) and 1750 cm⁻¹ (symmetric stretch). Additionally, a strong C-O stretching peak is expected in the 1000-1300 cm⁻¹ region.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR : The proton NMR spectrum would show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically as two doublets in the δ 7.0-7.5 ppm range. The aliphatic protons on the glutaric anhydride ring would appear as a set of multiplets in the upfield region (δ 2.5-3.5 ppm).
-
¹³C-NMR : The carbon NMR spectrum would display distinct signals for the carbonyl carbons around δ 170 ppm. Aromatic carbon signals would be present in the δ 125-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The aliphatic carbons of the ring would be found further upfield.
-
-
Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 224 (for ³⁵Cl) and 226 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, which is characteristic of a monochlorinated compound.
Synthesis and Reactivity
Synthesis Workflow
The primary route for synthesizing 3-(4-chlorophenyl)glutaric anhydride is through the dehydration of its corresponding dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid. This precursor acid can be synthesized via several methods, often starting from 4-chlorobenzaldehyde.[3][9] The dehydration is a standard cyclization reaction, typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic removal of water.
Caption: Synthesis of 3-(4-chlorophenyl)glutaric anhydride.
Experimental Protocol: Dehydration of 3-(4-chlorophenyl)glutaric Acid
-
Setup : In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3-(4-chlorophenyl)glutaric acid.
-
Reagent Addition : Add an excess of acetic anhydride (approximately 2-3 equivalents) to the flask.
-
Heating : Heat the reaction mixture to reflux (approximately 120-140°C) for 2-4 hours. The progress of the reaction can be monitored by techniques such as TLC or IR spectroscopy (observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the dual anhydride C=O peaks).
-
Workup : After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and acetic acid byproduct are removed under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexane mixture), to yield the pure 3-(4-chlorophenyl)glutaric anhydride.
Core Reactivity
The chemical reactivity of 3-(4-chlorophenyl)glutaric anhydride is governed by the electrophilic nature of its carbonyl carbons. The anhydride ring is susceptible to nucleophilic acyl substitution, making it a potent acylating agent.[10]
-
Hydrolysis : Being moisture-sensitive, the anhydride readily reacts with water to undergo ring-opening, reverting to 3-(4-chlorophenyl)glutaric acid. This necessitates storage in dry conditions.[1][10]
-
Alcoholysis : Reaction with alcohols leads to the formation of a mono-ester carboxylic acid. This is a regioselective reaction, providing a straightforward method for producing ester derivatives.[10]
-
Aminolysis : Reaction with ammonia or primary/secondary amines yields a mono-amide carboxylic acid (a glutaramic acid derivative).[10][11] This reaction is fundamental to its use in synthesizing nitrogen-containing heterocycles and pharmaceutical agents like Baclofen.[4]
Caption: Key reactions of 3-(4-chlorophenyl)glutaric anhydride.
Applications in Drug Development and Research
The primary utility of 3-(4-chlorophenyl)glutaric anhydride in the pharmaceutical sector is as a key intermediate.[4][5] Its structure is pre-organized for the efficient synthesis of derivatives with therapeutic potential.
-
Baclofen Synthesis : It is a critical starting material for the synthesis of Baclofen, a GABA-B receptor agonist used to treat muscle spasticity. The synthesis involves the aminolysis of the anhydride ring, followed by a Hofmann rearrangement and subsequent reactions to yield the final API.
-
Precursor to Other Intermediates : It serves as a precursor to other important compounds such as 3-(4-chlorophenyl)glutarimide and 3-(4-chlorophenyl)glutaramic acid, which are themselves valuable in medicinal chemistry research.[4][11]
-
Organic Synthesis : Beyond pharmaceuticals, it is used in broader organic synthesis as a building block to introduce the 3-(4-chlorophenyl)glutarate moiety into larger molecules, leveraging the predictable reactivity of the anhydride group.[12]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-(4-chlorophenyl)glutaric anhydride is essential to ensure safety.
-
Hazards : The compound is classified as an irritant to the eyes, respiratory system, and skin.[1] Inhalation of dust should be avoided. The toxicological properties have not been fully investigated.[1]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[1][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
-
Storage : Due to its moisture sensitivity, it must be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
-
Spill and Disposal : In case of a spill, avoid dust formation, ventilate the area, and collect the material using spark-proof tools.[14] Dispose of the chemical in accordance with local, state, and federal regulations.
-
Fire Safety : While not highly flammable, it can be a fire hazard at elevated temperatures. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[1] Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride gas.[1]
Conclusion
3-(4-chlorophenyl)glutaric anhydride is a well-characterized and highly useful chemical intermediate. Its value is rooted in the predictable and versatile reactivity of its anhydride functional group, which allows for straightforward conversion into a variety of derivatives. For professionals in drug discovery and organic synthesis, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential as a molecular building block, most notably in the production of pharmaceuticals like Baclofen.
References
-
IndiaMART. Greater than 99% 3-(4-Chlorophenyl)glutaric Anhydride, Analytical Grade. [Link]
-
Chemsrc. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5. [Link]
-
Pratap Organics. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid. [Link]
-
The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. [Link]
-
Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]
-
NIST WebBook. Glutaric acid, 3-chlorophenyl 3-fluorophenyl ester. [Link]
-
Reactory. Reactions of Acid Anhydrides. [Link]
Sources
- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 2. indiamart.com [indiamart.com]
- 3. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5 | Chemsrc [chemsrc.com]
- 4. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 5. 3-(4-Chlorophenyl)glutaric Anhydride | LGC Standards [lgcstandards.com]
- 6. usbio.net [usbio.net]
- 7. 1189700-43-3 CAS MSDS (3-(4-Chlorophenyl-d4)glutaric Anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 10. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 11. cphi-online.com [cphi-online.com]
- 12. nbinno.com [nbinno.com]
- 13. 3-(4-Chlorophenyl)glutaramic acid - Safety Data Sheet [chemicalbook.com]
- 14. echemi.com [echemi.com]
Navigating Chemical Identities: A Technical Guide to CAS 53911-68-5 and the Associated N-Boc-L-prolinol
An Important Note on Chemical Abstract Service (CAS) Number 53911-68-5: Initial database inquiries for CAS number 53911-68-5 reveal an association with the compound β-(4-Chlorophenyl) glutaric anhydride . However, the context of the query, with its focus on applications in drug development for an audience of researchers and scientists, strongly suggests a potential interest in a common chiral building block, N-Boc-L-prolinol , which has the CAS number 69610-40-8 . Given this ambiguity, this guide will first provide the available structural and physical data for β-(4-Chlorophenyl) glutaric anhydride. The subsequent, more in-depth sections will focus on N-Boc-L-prolinol, a compound of significant relevance to the specified audience.
Part 1: β-(4-Chlorophenyl) glutaric anhydride (CAS 53911-68-5)
β-(4-Chlorophenyl) glutaric anhydride is a chemical intermediate.[1][2][3] Its utility lies primarily in organic synthesis, where it can serve as a precursor for more complex molecules.[2][3]
Structure
The structure of β-(4-Chlorophenyl) glutaric anhydride consists of a glutaric anhydride ring substituted with a 4-chlorophenyl group.
Molecular Formula: C₁₁H₉ClO₃[1][2][4]
Molecular Weight: 224.64 g/mol [1][2][4]
Physical Properties
The physical properties of β-(4-Chlorophenyl) glutaric anhydride are summarized in the table below.
| Property | Value |
| Appearance | White solid[5][6] |
| Melting Point | 128-130 °C[6] |
| Boiling Point | 393.2 ± 42.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
| Solubility | Insoluble in water[5]; Slightly soluble in chloroform, DMSO, and Ethyl Acetate[6] |
| Storage | Store in a cool, dry place under an inert atmosphere (nitrogen or Argon) at 2-8°C[2] |
Part 2: N-Boc-L-prolinol (CAS 69610-40-8): A Chiral Building Block in Drug Discovery
N-Boc-L-prolinol is a derivative of the amino acid L-proline and a cornerstone in modern synthetic chemistry.[7] Its significance in drug development is well-established, where it serves as a versatile chiral building block for the synthesis of complex, biologically active molecules.[8][9] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and reactivity in a controlled manner, making it an invaluable tool for medicinal chemists.[9]
Molecular Structure and Chemical Identifiers
The structure of N-Boc-L-prolinol features a pyrrolidine ring with a hydroxymethyl group at the 2-position and a Boc protecting group on the nitrogen atom.[8] This chiral structure is fundamental to its application in asymmetric synthesis.
Caption: Chemical structure of N-Boc-L-prolinol.
Key Identifiers:
-
IUPAC Name: tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate[10]
Physicochemical Properties
The physical and chemical properties of N-Boc-L-prolinol are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Appearance | White crystalline powder/solid | [8][9][12] |
| Melting Point | 62-64 °C | [8][11] |
| Optical Rotation | [α]D²¹ −48° (c = 1.3 in chloroform) | [11] |
| Solubility | Soluble in chloroform and methanol; slightly soluble in water. | [8][12] |
| pKa | 14.77 ± 0.10 (Predicted) | [12] |
| Storage | 2-8°C, sealed in a dry environment. | [8][9][12] |
Synthesis and Preparation
The synthesis of N-Boc-L-prolinol is typically achieved through the protection of the amine group of L-prolinol.[8] This process enhances the compound's stability and solubility, making it suitable for a variety of synthetic applications.[8]
A common laboratory-scale synthesis involves the reaction of L-prolinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The product is then purified through techniques such as recrystallization or chromatography to achieve high purity.[8]
Another synthetic route involves the reduction of the corresponding ester of N-Boc-L-proline. For instance, the reduction of the ester with lithium borohydride in a suitable solvent like DME has been reported to yield N-Boc-L-prolinol in high yield.[13]
Caption: General workflow for the synthesis of N-Boc-L-prolinol.
Applications in Drug Development and Organic Synthesis
N-Boc-L-prolinol is a versatile intermediate with broad applications in pharmaceutical research and organic synthesis.
-
Chiral Building Block: It is widely used in the synthesis of complex organic molecules where chirality is crucial for biological activity.[8][9]
-
Peptide Synthesis: While N-Boc-L-proline is more directly used in peptide synthesis, the prolinol derivative serves as a precursor to various modified amino acids and peptide fragments.[9][11]
-
Synthesis of Bioactive Molecules:
-
Anticoagulants: It has been utilized in the synthesis of novel anticoagulants.[8][14]
-
Antiviral Agents: N-Boc-L-prolinol is a precursor in the synthesis of daclatasvir, a drug used to treat Hepatitis C by inhibiting the NS5A protein.[8]
-
Cognition-Enhancing Agents: It serves as a building block for novel nicotinic acetylcholine receptor ligands with potential cognition-enhancing properties.[8][11]
-
-
Asymmetric Synthesis: It can be employed as a chiral auxiliary, guiding the stereochemical outcome of a reaction to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.[9]
Experimental Protocols: Swern Oxidation of N-Boc-L-prolinol
A common transformation of N-Boc-L-prolinol in multi-step syntheses is its oxidation to the corresponding aldehyde, N-Boc-L-prolinal. The Swern oxidation is a widely used method for this purpose.
Objective: To oxidize the primary alcohol of N-Boc-L-prolinol to an aldehyde.
Materials:
-
N-Boc-L-prolinol
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve DMSO in CH₂Cl₂ and cool the solution to -78 °C.
-
Slowly add oxalyl chloride dropwise to the cooled solution. Stir for 10 minutes.
-
Add a solution of N-Boc-L-prolinol in CH₂Cl₂ dropwise to the reaction mixture.
-
Stir the resulting mixture for 20 minutes at -78 °C.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain N-Boc-L-prolinal as a light yellow oil.[15]
Safety and Handling
N-Boc-L-prolinol is classified as an irritant and should be handled with appropriate safety precautions.[8][16]
-
Hazard Statements:
-
Precautionary Measures:
-
Storage:
Conclusion
While CAS number 53911-68-5 is formally associated with β-(4-Chlorophenyl) glutaric anhydride, the context of drug development strongly points to N-Boc-L-prolinol (CAS 69610-40-8) as a compound of significant interest to researchers and scientists in this field. N-Boc-L-prolinol's chiral nature, coupled with the stability afforded by the Boc protecting group, makes it an indispensable tool in the synthesis of a wide array of pharmaceuticals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- N-Boc-L-Prolinol: A Comprehensive Overview. (2025-03-05).
- b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5 | Chemsrc. (2025-08-25).
- Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol | Organic Process Research & Development - ACS Public
- N-BOC-L-Prolinal synthesis - ChemicalBook.
- Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g) - PrepChem.com.
- The Indispensable Role of N-Boc-L-Prolinol in Modern Drug Discovery. (2025-10-22).
- Boc-L-prolinol - Chem-Impex.
- (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem - NIH.
- 53911-68-5 - - Sale
- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich.
- BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE CAS#: 53911-68-5 - ChemicalBook.
- 3-(4-Chlorophenyl)glutaric Anhydride | CAS 53911-68-5 | SCBT - Santa Cruz Biotechnology.
- 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS - Muby Chemicals.
- N-Boc-L-prolinol - DC Fine Chemicals.
- 3-(4-chlorophenyl)glutaric anhydride | 53911-68-5 - SynThink Research Chemicals.
- BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE | 53911-68-5 - ChemicalBook.
- BOC-L-Prolinol CAS#: 69610-40-8 - ChemicalBook.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-22).
- N-Boc-L-prolinal (Cas 69610-41-9) - Parchem.
- N-BOC-L-Prolinal | 69610-41-9 - ChemicalBook.
- 101850 - N-Boc-L-prolinol - Safety D
- Product Detail - 2a biotech.
- 4-(4-Chlorophenyl)tetrahydropyran-2,6-dione | CAS Number ... - Klivon.
- 69610-40-8|N-Boc-L-Prolinol|BLD Pharm.
- CAS No : 53911-68-5 | Product Name : 3-(4-Chlorophenyl)
- What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis?.
- 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione - Sigma-Aldrich.
- N-Boc-L-proline,CAS NO 15761-39-4 - RVR LABS.
- N-Boc-L-proline: A Synthetic Workhorse with Emerging Biological Insights - Benchchem. (2025-12-13).
- N-Boc- L -prolinol 98 69610-40-8 - Sigma-Aldrich.
- 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID - PubChem.
- Glutaric anhydride 108-55-4 wiki - Guidechem.
- BOC-L-Proline(15761-39-4) 1H NMR spectrum - ChemicalBook.
- Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.
Sources
- 1. b-(4- Chlorophenyl) glutaric anhydride | CAS#:53911-68-5 | Chemsrc [chemsrc.com]
- 2. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE CAS#: 53911-68-5 [m.chemicalbook.com]
- 3. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE | 53911-68-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (S)-(-)-N-Boc-prolinol | C10H19NO3 | CID 643448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. N-Boc-L-プロリノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. BOC-L-Prolinol CAS#: 69610-40-8 [m.chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. N-Boc- L -prolinol 98 69610-40-8 [sigmaaldrich.com]
- 15. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. dcfinechemicals.com [dcfinechemicals.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
Unlocking the Therapeutic Potential of Pyran-2,6-dione Scaffolds: A Technical Guide to Key Biological Targets
Introduction: The Versatility of the Pyran-2,6-dione Core
The pyran ring system is a ubiquitous motif in a vast array of natural products and synthetic molecules, underpinning a remarkable diversity of biological activities.[1][2][3] Within this broad chemical family, compounds featuring the pyran-2,6-dione scaffold and its derivatives have emerged as privileged structures in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. Their inherent chemical features, including hydrogen bond donors and acceptors, and a conformationally influenced backbone, allow for precise interactions with a variety of biological macromolecules. This guide provides an in-depth exploration of the most promising therapeutic targets for pyran-2,6-dione compounds, offering a technical resource for researchers and drug development professionals dedicated to harnessing their therapeutic potential. We will delve into the mechanistic basis of these interactions, provide validated experimental workflows for target validation, and present clear visual representations of the key signaling pathways involved.
Targeting DNA Repair Pathways in Oncology: PARP-1 Inhibition
A pivotal strategy in modern cancer therapy is the targeting of DNA repair mechanisms, and Poly(ADP-ribose) polymerase-1 (PARP-1) has been identified as a critical enzyme in this process. Notably, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been discovered as potent inhibitors of PARP-1.[4][5]
Mechanism of Action
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (a common feature in BRCA-mutated cancers), the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage, ultimately resulting in synthetic lethality and cancer cell death. Pyrano[2,3-d]pyrimidine-2,4-dione compounds have been shown to competitively bind to the NAD+ binding site of PARP-1, preventing the synthesis of poly(ADP-ribose) chains and effectively trapping PARP-1 on DNA, which further enhances their cytotoxic effect.[4]
Caption: Inhibition of PARP-1 by Pyran-2,6-dione Derivatives.
Experimental Workflow: PARP-1 Inhibition Assay
A robust method to quantify the inhibitory potential of pyran-2,6-dione compounds against PARP-1 is a cell-free enzymatic assay.
Protocol:
-
Reagents and Materials: Recombinant human PARP-1, activated DNA (e.g., histone-induced), biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, and a suitable detection system (e.g., chemiluminescence or fluorescence).
-
Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated NAD+.
-
Reaction Mixture: In a separate plate, prepare a reaction mixture containing recombinant PARP-1, activated DNA, and varying concentrations of the test pyran-2,6-dione compound.
-
Initiation of Reaction: Add the reaction mixture to the NAD+-coated plates and incubate to allow the PARP-1 catalyzed poly(ADP-ribosyl)ation to occur.
-
Detection: Wash the plates and add an anti-PARP antibody, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Data Analysis: Measure the signal and calculate the IC50 value for each compound, representing the concentration at which 50% of PARP-1 activity is inhibited.
| Compound | Structure | PARP-1 IC50 (nM) | Reference |
| Olaparib | Reference Drug | 5.77 | [4] |
| Compound S2 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | 4.06 ± 0.18 | [4] |
| Compound S7 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | 3.61 ± 0.15 | [4] |
Modulating the Inflammatory Response: COX-2 Inhibition
Chronic inflammation is a hallmark of numerous diseases, including arthritis and cancer. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Certain pyran derivatives have been identified as selective inhibitors of COX-2, offering a promising avenue for anti-inflammatory therapies with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[6]
Mechanism of Action
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It converts arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins. Pyran-2,6-dione and related structures can selectively bind to the active site of COX-2, often interacting with a side pocket that is not present in the constitutively expressed COX-1 isoform. This selective inhibition reduces the production of inflammatory prostaglandins without affecting the homeostatic functions of COX-1.
Caption: Selective Inhibition of COX-2 by Pyran Derivatives.
Experimental Workflow: COX-2 Selective Inhibition Assay
A whole-blood assay is a physiologically relevant method to determine the COX-2 selectivity of pyran-2,6-dione compounds.
Protocol:
-
Blood Collection: Collect fresh human blood in heparinized tubes.
-
Compound Incubation: Aliquot the blood and incubate with various concentrations of the test pyran-2,6-dione compound or a reference inhibitor (e.g., celecoxib).
-
COX-1 and COX-2 Stimulation:
-
COX-1: Add a calcium ionophore (e.g., A23187) to stimulate platelet COX-1 activity, leading to thromboxane B2 (TXB2) production.
-
COX-2: Add lipopolysaccharide (LPS) to stimulate monocyte COX-2 expression and subsequent prostaglandin E2 (PGE2) production.
-
-
Measurement of Prostaglandins: After incubation, centrifuge the blood to obtain plasma. Measure the levels of TXB2 and PGE2 using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production. The ratio of COX-1 IC50 to COX-2 IC50 provides the COX-2 selectivity index.
Cell Cycle Control in Cancer: CDK2 Inhibition
Uncontrolled cell proliferation is a fundamental characteristic of cancer, and cyclin-dependent kinases (CDKs) are central regulators of the cell cycle. Dihydropyranopyran derivatives have demonstrated promising antitumor activity through the inhibition of CDK2.[7]
Mechanism of Action
CDK2, in complex with its regulatory subunit cyclin E or cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. The aberrant activity of the CDK2/cyclin complex is common in many cancers. Dihydropyranopyran compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its downstream substrates, such as retinoblastoma protein (Rb). This leads to a G1 phase cell cycle arrest and subsequent apoptosis in cancer cells.[7]
Caption: Inhibition of CDK2 by Dihydropyranopyran Derivatives.
Experimental Workflow: In Vitro Kinase Assay and Cell-Based Proliferation Assay
A two-tiered approach is recommended to validate CDK2 as a target for pyran-2,6-dione derivatives.
A. In Vitro Kinase Assay:
-
Reagents: Recombinant CDK2/Cyclin E or A complex, a suitable substrate (e.g., histone H1 or a peptide substrate), and ATP (radiolabeled or for use with a non-radioactive detection system).
-
Reaction: Incubate the CDK2 complex with the substrate, ATP, and varying concentrations of the test compound.
-
Detection: Measure the incorporation of phosphate into the substrate using methods such as autoradiography, fluorescence polarization, or an antibody-based detection system.
-
Analysis: Determine the IC50 value for CDK2 inhibition.
B. Cell-Based Proliferation Assay:
-
Cell Lines: Use cancer cell lines known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells).
-
Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of the pyran-2,6-dione derivative.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or resazurin assay.
-
Analysis: Calculate the GI50 (concentration for 50% growth inhibition) to determine the compound's anti-proliferative activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4g (4-NO2 substitution) | SW-480 | 34.6 | [7] |
| 4i (4-Cl substitution) | MCF-7 | 34.2 | [7] |
| 4j (3,4,5-(OCH3)3 substitution) | MCF-7 | 26.6 | [7] |
Other Promising Therapeutic Targets
The versatility of the pyran-2,6-dione scaffold extends to several other promising therapeutic targets:
-
DNA-Dependent Protein Kinase (DNA-PK): 2,6-disubstituted pyran-4-one derivatives have been identified as inhibitors of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.[8] This presents another opportunity for anticancer drug development, particularly in combination with radiation therapy or other DNA-damaging agents.
-
Dihydroorotate Dehydrogenase (DHODH): 3-Aminoethylidene pyran-2,4(3H)-dione derivatives have shown herbicidal activity by inhibiting DHODH, an enzyme crucial for de novo pyrimidine biosynthesis.[9] As DHODH is also a validated target for autoimmune diseases and cancer in humans, this class of compounds warrants further investigation in a therapeutic context.
-
TOR Pathway: The antifungal activity of 6-pentyl-2H-pyran-2-one has been linked to the modulation of the Target of Rapamycin (TOR) signaling pathway.[10] This pathway is a central regulator of cell growth, proliferation, and metabolism and is a well-established target in cancer and other diseases.
Conclusion and Future Directions
The pyran-2,6-dione scaffold represents a fertile ground for the discovery and development of novel therapeutics. The identified targets—PARP-1, COX-2, and CDK2—are all clinically validated, and the demonstrated activity of pyran-based compounds against them underscores their significant potential. Further exploration of this chemical space, guided by structure-activity relationship (SAR) studies and computational modeling, is likely to yield next-generation inhibitors with enhanced potency and selectivity. The investigation of other identified targets such as DNA-PK and DHODH, as well as the elucidation of novel mechanisms of action, will undoubtedly expand the therapeutic applications of this versatile chemical class. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
- Benchchem. (n.d.). Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: An In-depth Technical Guide.
- Benchchem. (n.d.). The Biological Activity of Halogenated 2H-Pyran-2-Ones: A Technical Guide.
- Abd El-sattar, N. E. A., Badawy, E. H. K., Elrazaz, E. Z., & Ismail, N. S. M. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4567-4582.
- Various Authors. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
- ResearchGate. (n.d.). Pyran Derivatives as Selective COX-2 Inhibitors.
- Smolecule. (n.d.). Buy 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | 92687-12-2.
- PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- National Institutes of Health. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies.
- MDPI. (2023). Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads.
- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- MDPI. (n.d.). Natural Dibenzo-α-Pyrones and Their Bioactivities.
- ResearchGate. (2022). Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling.
- MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.
- ResearchGate. (2025). ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis.
- MDPI. (2023). A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway.
- PubMed. (n.d.). 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK).
- National Institutes of Health. (n.d.). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds.
- Bentham Science Publishers. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
- MDPI. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | 92687-12-2 [smolecule.com]
- 10. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway | MDPI [mdpi.com]
A Technical Guide to the Bioactivity of 3-(p-Chlorophenyl)glutaric Anhydride: Synthesis, Potential Applications, and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(p-Chlorophenyl)glutaric anhydride is a cyclic dicarboxylic acid anhydride with a chemical structure that suggests a potential for diverse biological activities. The presence of the p-chlorophenyl group, a common moiety in various pharmacologically active compounds, coupled with the reactive anhydride ring, makes it a molecule of significant interest in medicinal chemistry and drug discovery. While direct and extensive research on the bioactivity of this specific anhydride is not widely published, its structural similarity to known anticonvulsant, anti-inflammatory, and antimicrobial agents provides a strong rationale for its investigation.
This technical guide offers a comprehensive overview of 3-(p-chlorophenyl)glutaric anhydride, starting with its synthesis and then delving into its potential bioactive properties. For each potential area of activity, this guide provides detailed, field-proven experimental protocols to enable researchers to systematically evaluate its efficacy. The underlying molecular mechanisms are also explored, supported by signaling pathway diagrams, to provide a deeper understanding of its potential modes of action.
Chemical Synthesis and Properties
The synthesis of 3-(p-chlorophenyl)glutaric anhydride typically proceeds via the dehydration of its corresponding dicarboxylic acid, 3-(p-chlorophenyl)glutaric acid.
Synthesis of 3-(p-Chlorophenyl)glutaric Acid
Several synthetic routes to 3-(p-chlorophenyl)glutaric acid have been reported. A common method involves the reaction of p-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation.[1]
Protocol for the Synthesis of 3-(p-Chlorophenyl)glutaric Acid:
-
To a three-necked flask, add 720g of raw material intermediate 'a' and 1600g of raw material intermediate 'b', followed by 2.8L of ethanol and 100g of potassium hydroxide.[1]
-
Allow the reaction to proceed at 25°C for 6 hours.[1]
-
Perform suction filtration to obtain crude 3-(p-chlorophenyl)glutaric acid.[1]
-
For purification, add the crude product (600g) to 1.2kg of methyl isobutyl ketone and heat to 60°C to dissolve the solid.[1]
-
Cool the solution to 10°C for 2 hours, followed by suction filtration.[1]
-
Dry the purified white crystalline product under reduced pressure at 50°C.[1]
Synthesis of 3-(p-Chlorophenyl)glutaric Anhydride
The conversion of the dicarboxylic acid to the anhydride can be achieved by heating with a dehydrating agent, such as acetic anhydride.
Protocol for the Synthesis of 3-(p-Chlorophenyl)glutaric Anhydride:
-
In a round-bottom flask, suspend 3-(p-chlorophenyl)glutaric acid in an excess of acetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
Recrystallize the resulting crude product from a suitable solvent system, such as ethyl acetate and hexane, to yield the purified 3-(p-chlorophenyl)glutaric anhydride.
| Property | Value |
| Molecular Formula | C₁₁H₉ClO₃ |
| Molecular Weight | 224.64 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | 4-(4-chlorophenyl)oxane-2,6-dione |
Potential Bioactivities and Investigational Protocols
Anticonvulsant Activity
The structural similarity of 3-(p-chlorophenyl)glutaric anhydride to known anticonvulsant agents, particularly those with a glutarimide or succinimide core, suggests its potential as a modulator of neuronal excitability.[2][3] Many anticonvulsant drugs exert their effects by enhancing GABAergic inhibition in the central nervous system.[4][5][6][7]
Proposed Mechanism of Action: GABAergic Modulation
It is hypothesized that 3-(p-chlorophenyl)glutaric anhydride, or its corresponding glutarimide formed in vivo, may act as a positive allosteric modulator of GABA-A receptors. This would enhance the binding of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thereby reducing neuronal excitability and suppressing seizure activity.[8]
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for evaluating the anticonvulsant activity of 3-(p-chlorophenyl)glutaric anhydride using the MES test.
Protocol for Maximal Electroshock (MES) Seizure Test: [9][10][11]
-
Animal Preparation: Use male albino mice (20-25 g) or rats (100-150 g), acclimatized for at least one week.
-
Drug Administration: Administer 3-(p-chlorophenyl)glutaric anhydride, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A control group should receive the vehicle alone.
-
Electrode Application: At the time of peak drug effect (predetermined by pharmacokinetic studies, typically 30-60 minutes post-i.p. administration), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the restrained animal, followed by a drop of normal saline.
-
Seizure Induction: Deliver an electrical stimulus through corneal electrodes. For mice, a common parameter is 50 mA at 60 Hz for 0.2 seconds.[12][11] For rats, 150 mA at 60 Hz for 0.2 seconds is typically used.[12]
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of protected animals at each dose level and determine the median effective dose (ED50) using probit analysis.
Hypothetical Quantitative Data:
| Compound | Route of Administration | ED50 (mg/kg) in MES Test |
| 3-(p-chlorophenyl)glutaric anhydride | i.p. | To be determined |
| Phenytoin (Standard) | i.p. | 9.5 |
Anti-inflammatory Activity
Cyclic anhydrides have been investigated as prodrugs for nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects.[13][14] The anhydride moiety masks the carboxylic acid group, and upon hydrolysis in vivo, releases the active drug. 3-(p-chlorophenyl)glutaric anhydride itself, or its hydrolyzed diacid form, may possess intrinsic anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects could be mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[15] Another potential mechanism is the modulation of the NF-κB signaling pathway, a key regulator of the expression of pro-inflammatory genes.[16][17][18][19][20]
Signaling Pathway: NF-κB Activation
Caption: The canonical NF-κB signaling pathway in inflammation.
Protocol for Carrageenan-Induced Paw Edema in Rats: [21][22][23][24][25]
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200 g), acclimatized for at least one week.
-
Drug Administration: Administer 3-(p-chlorophenyl)glutaric anhydride (dissolved in a suitable vehicle) i.p. or p.o. at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin (5-10 mg/kg).
-
Induction of Edema: Thirty minutes to one hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100, where ΔV = Vt - V₀.
Hypothetical Quantitative Data:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| 3-(p-chlorophenyl)glutaric anhydride | 10 | To be determined | To be determined |
| 3-(p-chlorophenyl)glutaric anhydride | 30 | To be determined | To be determined |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Antimicrobial Activity
Cyclic imides and anhydrides have been reported to possess antimicrobial properties.[26][27][28][29] The reactivity of the anhydride ring may allow for interaction with microbial cellular components, leading to an inhibitory effect on growth.
Proposed Mechanism of Action
The anhydride could potentially acylate key microbial enzymes or proteins, disrupting their function and leading to cell death or inhibition of proliferation. The lipophilic nature of the p-chlorophenyl group may facilitate the compound's transport across microbial cell membranes.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol for Broth Microdilution Method: [30][31][32][33][34]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of 3-(p-chlorophenyl)glutaric anhydride in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a turbidity of 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Quantitative Data:
| Microorganism | MIC of 3-(p-chlorophenyl)glutaric anhydride (µg/mL) |
| Staphylococcus aureus (Gram-positive) | To be determined |
| Escherichia coli (Gram-negative) | To be determined |
| Candida albicans (Fungus) | To be determined |
Conclusion and Future Directions
3-(p-chlorophenyl)glutaric anhydride represents a promising scaffold for the development of novel therapeutic agents. Based on the established bioactivities of structurally related compounds, it is a compelling candidate for investigation as an anticonvulsant, anti-inflammatory, and antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities and elucidate the underlying mechanisms of action.
Future research should focus on the synthesis of a library of derivatives to establish structure-activity relationships. In vivo studies to assess efficacy, toxicity, and pharmacokinetic profiles will be crucial for advancing any promising lead compounds. The exploration of this and related molecules could lead to the discovery of new and effective treatments for a range of diseases.
References
-
Broth microdilution - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 6, 2026, from [Link]
-
Mussbacher, M., Salzmann, M., Brostjan, C., Hoesel, B., Schoergenhofer, C., Datler, H., Hohensinner, P., Basilio, J., Petzelbauer, P., Assinger, A., & Schmid, J. A. (2019). The Role of NF-κB in Cardiovascular Disease. Frontiers in Immunology, 10, 526. [Link]
-
PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved January 6, 2026, from [Link]
-
Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of Clinical Investigation, 128(5), 1667–1678. [Link]
- Cotelle, P., & Nokin, P. (1998). Synthesis and antimicrobial activities of N-substituted imides. Die Pharmazie, 53(1), 38–41.
-
Gijsen, H. J. M., Berthelot, D., Bodar, E., Boukhaddaoui, H., De Vry, J., & Lestage, P. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of Visualized Experiments, (38), e1839. [Link]
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
-
Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved January 6, 2026, from [Link]
-
Savinova, D. A., Zhuravleva, Y. A., & Akimkin, V. G. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 126–132. [Link]
-
Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., & Pawlitz, J. L. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]
-
Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Methods in Molecular Biology (Vol. 2146, pp. 27–41). Springer US. [Link]
-
Jafari, E., Taghi jarah-Najafabadi, N., Jahanian-Najafabadi, A., Poorirani, S., Hassanzadeh, F., & Sadeghian-Rizi, S. (2017). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in Pharmaceutical Sciences, 12(6), 526–534. [Link]
-
MARSHALL, P. G., & VALLANCE, D. K. (1954). Anticonvulsant activity; derivatives of succinimide, glutarimide, thiazolidinedione and methanol, and some miscellaneous compounds. The Journal of Pharmacy and Pharmacology, 6(10), 740–746. [Link]
-
Reddy, D. S., & Estes, W. A. (2016). Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors. The Journal of Pharmacology and Experimental Therapeutics, 356(1), 17–28. [Link]
-
PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). Retrieved January 6, 2026, from [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved January 6, 2026, from [Link]
-
Marshall, P. G., & Vallance, D. K. (1954). Anticonvulsant Activity; Derivatives of Succinimide, Glutarimide, Thiazolidinedione and Methanol, and some Miscellaneous Compounds. Journal of Pharmacy and Pharmacology, 6(1), 740–746. [Link]
-
Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8–12. [Link]
-
Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]
-
Treiman, D. M. (2001). GABAergic Mechanisms in Epilepsy. Epilepsia, 42(s3), 8–12. [Link]
-
Löscher, W., & Schmidt, D. (2023). New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System. CNS Drugs, 37(1), 27–47. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 6, 2026, from [Link]
-
Mehrzadi, S., Fatemi, I., Esmaeilizadeh, M., & Ghaznavi, R. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 48(4), 421–426. [Link]
-
JoVE. (2024, December 19). Antiepileptic Drugs: GABAergic Pathway Potentiators. Retrieved January 6, 2026, from [Link]
-
Butler, D. E., & DeWald, H. A. (1972). p-Substituted N-acetyl-L-(S)- and D(R)-.alpha.-amino-N-phenylsuccinimides and -glutarimides. Substituent effects on stereoselective anticonvulsant activity. Journal of Medicinal Chemistry, 15(11), 1184–1187. [Link]
-
Jafari, E., Taghi jarah-Najafabadi, N., Jahanian-Najafabadi, A., Poorirani, S., Hassanzadeh, F., & Sadeghian-Rizi, S. (2017). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Research in Pharmaceutical Sciences, 12(6), 526–534. [Link]
-
Open Access Journals - Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Retrieved January 6, 2026, from [Link]
-
Srinivasan, R., & Kumar, R. (2016). Synthesis and antimicrobial activity of α N-Phthilimido and acetimido derivatives from amino acids and Anhydrides. International Journal of Pharmaceutical Sciences and Research, 7(10), 3989–3995. [Link]
-
Connected Papers. (n.d.). Carrageenan-induced rat paw edema: Significance and symbolism. Retrieved January 6, 2026, from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 6, 2026, from [Link]
-
Stella, V. J., & Gish, B. G. (1977). Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position. Journal of Medicinal Chemistry, 20(9), 1210–1213. [Link]
-
Kadaba, P. K., & Litts, J. D. (1987). Synthesis and anticonvulsant activity of 2-benzylglutarimides. Journal of Medicinal Chemistry, 30(8), 1478–1482. [Link]
-
Rachman, I. M., & Borin, M. T. (2003). Anhydride prodrugs for nonsteroidal anti-inflammatory drugs. Pharmaceutical Research, 20(2), 205–211. [Link]
-
Murphy, R. C., & Tallman, K. A. (2020). Endogenous Anti-Inflammatory Very-Long-Chain Dicarboxylic Acids: Potential Chemopreventive Lipids. Metabolites, 10(4), 143. [Link]
-
Rachman, I. M., & Borin, M. T. (2003). Anhydride Prodrugs for Nonsteroidal Anti-Inflammatory Drugs. Pharmaceutical Research, 20(2), 205–211. [Link]
-
ResearchGate. (n.d.). Cyclic acid anhydrides: Human health aspects. Retrieved January 6, 2026, from [Link]
-
PharmaCompass.com. (n.d.). 3-(p-Chlorophenyl)glutaric Anhydride. Retrieved January 6, 2026, from [Link]
Sources
- 1. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 2. Anticonvulsant activity; derivatives of succinimide, glutarimide, thiazolidinedione and methanol, and some miscellaneous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. defeatingepilepsy.org [defeatingepilepsy.org]
- 5. researchgate.net [researchgate.net]
- 6. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 8. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 18. purformhealth.com [purformhealth.com]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. inotiv.com [inotiv.com]
- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carrageenan-induced rat paw edema: Significance and symbolism [wisdomlib.org]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Synthesis and antimicrobial activities of N-substituted imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Broth microdilution - Wikipedia [en.wikipedia.org]
- 31. Broth Microdilution | MI [microbiology.mlsascp.com]
- 32. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 34. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Dihydropyran-Based Enzyme Inhibitors: A Mechanistic Exploration
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydropyran ring system is a privileged heterocyclic scaffold, recurring as a vital motif in a multitude of natural products and synthetic bioactive molecules.[1] Its inherent structural features, including conformational flexibility and the presence of a reactive ketone functionality in many derivatives, make it an exceptionally versatile building block in medicinal chemistry.[2] This guide provides a detailed exploration of the mechanisms of action through which dihydropyran-based compounds exert their inhibitory effects on various enzyme targets. We will dissect the fundamental principles of both non-covalent and covalent inhibition, contextualize them for the dihydropyran scaffold, and provide robust, field-proven experimental protocols for the characterization and validation of these inhibitors. This document is intended to serve as a critical reference for professionals engaged in the design, synthesis, and evaluation of novel therapeutics.[3]
The Dihydropyran Scaffold: A Cornerstone in Drug Discovery
The tetrahydropyran motif, the saturated parent of dihydropyran, is prevalent in numerous approved pharmaceuticals, highlighting the scaffold's significance in the development of biologically active agents.[2] Dihydropyran derivatives, in turn, serve as key synthetic intermediates, offering a versatile platform for accessing a diverse chemical space.[3][4] Their incorporation into molecular designs has led to the discovery of potent agents across multiple therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[2][5] The true value of this scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of stereoelectronic properties to achieve high affinity and selectivity for a specific enzyme target.
Foundational Principles of Enzyme Inhibition
To understand the specific actions of dihydropyran derivatives, we must first establish the fundamental modes of enzyme inhibition. Enzyme inhibitors are molecules that bind to an enzyme and block its activity.[6] This inhibition can be broadly categorized as either reversible or irreversible, distinguished by the nature of the inhibitor-enzyme interaction.
`dot graph G { layout=neato; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Node Definitions Inhibitors [label="Enzyme Inhibitors", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; Reversible [label="Reversible\n(Non-Covalent Binding)", fillcolor="#FBBC05", fontcolor="#202124", pos="-3, -1.5!"]; Irreversible [label="Irreversible\n(Covalent Bonding)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3, -1.5!"]; Competitive [label="Competitive", fillcolor="#F1F3F4", fontcolor="#202124", pos="-5,-3!"]; NonCompetitive [label="Non-Competitive", fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,-3!"]; Uncompetitive [label="Uncompetitive", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1,-3!"];
// Edges Inhibitors -- Reversible; Inhibitors -- Irreversible; Reversible -- Competitive; Reversible -- NonCompetitive; Reversible -- Uncompetitive; } ` Caption: High-level classification of enzyme inhibitors.
-
Reversible Inhibition : This form of inhibition involves non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the inhibitor and the enzyme.[6] The inhibitor can freely associate and dissociate from the enzyme. Reversible inhibitors are further classified based on their binding mechanism relative to the substrate[7]:
-
Competitive: The inhibitor structurally resembles the substrate and binds to the active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[7]
-
Non-competitive: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[8]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release.[6]
-
-
Irreversible Inhibition : In this mode, the inhibitor forms a stable, covalent bond with the enzyme, typically with a reactive amino acid residue in the active site.[8] This permanently inactivates the enzyme. Many potent drugs, such as aspirin and penicillin, function as irreversible inhibitors.[9]
Core Mechanisms of Dihydropyran-Based Inhibitors
The dihydropyran scaffold can be engineered to engage in both non-covalent and covalent inhibition, depending on its substitution pattern and the topology of the target enzyme's active site.
Non-Covalent Inhibition: Mastering Molecular Recognition
In many instances, the dihydropyran ring acts as a rigid scaffold that optimally positions functional groups for non-covalent interactions with the enzyme's active site. The oxygen atom within the ring can act as a hydrogen bond acceptor, while the carbon framework provides a foundation for hydrophobic interactions.
Derivatives of dihydropyran have been developed as inhibitors for a range of enzymes, including:
-
Dipeptidyl Peptidase-IV (DPP-4): A practical synthesis for a highly functionalized tetrahydropyran-based DPP-4 inhibitor has been described, highlighting the scaffold's utility in creating potent and selective enzyme inhibitors.[10]
-
Tyrosinase: Novel tyrosinase inhibitors have been synthesized based on dihydropyridine nuclei, a closely related scaffold, demonstrating good inhibitory potential.[11]
-
Cyclooxygenase-2/5-Lipoxygenase (COX-2/5-LO): A methoxytetrahydropyran derivative has been shown to be a potent dual inhibitor of COX-2 and 5-LO, key enzymes in the inflammatory pathway.[5]
The inhibitory mechanism in these cases relies on the cumulative effect of multiple weak interactions that confer high binding affinity. The inhibitor occupies the active site, preventing the natural substrate from binding, characteristic of a competitive inhibition model.[7]
Covalent Inhibition: The "Warhead" Strategy
A more sophisticated strategy involves designing dihydropyran derivatives that act as covalent inhibitors. This approach leverages a two-step mechanism: an initial, reversible non-covalent binding event, followed by the formation of an irreversible covalent bond.[12] This strategy can lead to inhibitors with high potency, prolonged duration of action, and the ability to overcome high concentrations of the endogenous substrate.[13]
`dot graph G { rankdir=LR; splines=ortho; node [shape=Mrecord, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Node Definitions Enzyme [label="{Enzyme Active Site | Nucleophilic Residue\n(Cys, Ser, etc.)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="{Dihydropyran Inhibitor | Electrophilic Warhead}", fillcolor="#FBBC05", fontcolor="#202124"]; Complex [label="{Enzyme-Inhibitor Complex | Covalent Bond Formed}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for routing node [shape=point, width=0, height=0]; p1; p2;
// Edges {rank=same; Inhibitor; p1; Enzyme;} Inhibitor:wh -> p1 [arrowhead=none, label=" 1. Reversible Binding"]; p1 -> Enzyme:nuc;
{rank=same; p1; p2; Complex;} p1 -> p2 [arrowhead=none, minlen=2]; p2 -> Complex:bond [label=" 2. Covalent Attack"]; } ` Caption: General mechanism for covalent enzyme inhibition.
The dihydropyran scaffold can be functionalized with an electrophilic "warhead," a group susceptible to nucleophilic attack by an amino acid side chain. For example, incorporating an α,β-unsaturated carbonyl system (a Michael acceptor) into the dihydropyran derivative can facilitate a covalent reaction with a cysteine residue in the active site.[9]
Key Considerations for Covalent Inhibitor Design:
-
Reactivity Tuning: The electrophilic warhead must be reactive enough to form a bond with the target residue but not so reactive that it modifies off-target proteins, which could lead to toxicity.[14]
-
Targeted Residue: The design must account for the presence of a suitably positioned nucleophilic residue (e.g., Cys, Ser, Lys) within the target's active site.[15]
-
Reversible Covalent Inhibition: An emerging strategy involves forming a covalent bond that is reversible.[16] This can offer the potency benefits of covalent inhibition while potentially reducing the risk of permanent off-target modification.[14] For instance, inhibitors with nitrile warheads can form a reversible covalent thioimidate adduct with an active-site cysteine.[16][17]
Experimental Validation and Characterization
Synthesizing a potential inhibitor is only the first step. A rigorous, multi-faceted experimental approach is required to validate its mechanism of action. This workflow ensures scientific integrity by building a self-validating system of evidence.
// Node Definitions Screen [label="Primary Screening\n(HTS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC50 [label="IC50 Determination", fillcolor="#FBBC05", fontcolor="#202124"]; Kinetics [label="Enzyme Kinetics\n(Mode of Inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; Covalent [label="Covalent Characterization\n(kinact/KI)", fillcolor="#FBBC05", fontcolor="#202124"]; Structural [label="Structural Biology\n(X-ray, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Opt [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Screen -> IC50 [label="Hit Identification"]; IC50 -> Kinetics [label="Potency Confirmed"]; Kinetics -> Covalent [label="If time-dependent\ninhibition observed"]; Kinetics -> Structural [label="Determine Binding Mode"]; Covalent -> Structural; Structural -> Lead_Opt [label="Structure-Activity\nRelationship (SAR)"]; } ` Caption: Experimental workflow for inhibitor characterization.
Enzyme Kinetics Assays
Enzyme kinetics are the gold standard for characterizing inhibitor potency and mechanism.[18][19]
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a primary measure of inhibitor potency.
-
Reagent Preparation: Prepare a stock solution of the dihydropyran inhibitor in a suitable solvent (e.g., DMSO). Prepare assay buffer, substrate solution, and enzyme solution at desired concentrations.
-
Assay Plate Setup: In a 96-well microplate, serially dilute the inhibitor stock solution to create a range of concentrations (e.g., 100 µM to 1 nM). Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.
-
Pre-incubation: Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). Rationale: This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Data Acquisition: Measure the rate of product formation over time using a plate reader (e.g., by monitoring absorbance or fluorescence). The method depends on the specific enzyme and substrate (e.g., DCIP colorimetric assay for dehydrogenases).[20]
-
Data Analysis: Subtract the background reading, calculate the initial reaction velocity for each inhibitor concentration, and normalize the data to the positive control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Example IC₅₀ Data for Dihydropyridine-based Tyrosinase Inhibitors
| Compound | IC₅₀ (µM) ± SD |
| 6k | 5.34 ± 0.58 |
| 6o | 7.11 ± 0.19 |
| 6b | 7.21 ± 0.28 |
| 6f | 7.85 ± 0.44 |
| Kojic Acid (Standard) | 6.04 ± 0.11 |
| Data synthesized from a study on novel tyrosinase inhibitors.[11] |
Protocol 2: Determining the Mode of Reversible Inhibition
To distinguish between competitive, non-competitive, and other forms of reversible inhibition, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.
-
Experimental Design: Set up a matrix of reactions. Use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, initially estimated from the IC₅₀). For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1 x Kₘ to 10 x Kₘ).
-
Assay Execution: Run the enzymatic reactions as described in Protocol 1.
-
Data Analysis: Calculate the initial velocity (v₀) for each condition. Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs 1/[S]).
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Expert Note: While visually intuitive, Lineweaver-Burk plots can distort experimental error. It is crucial to supplement this visual analysis with non-linear regression fitting of the raw velocity data to the appropriate inhibition models to obtain robust Kᵢ values.
-
Structural Biology: Visualizing the Interaction
While kinetic data provide robust evidence of inhibition, they do not directly show how the inhibitor binds. Structural biology techniques, primarily X-ray crystallography, provide atomic-level snapshots of the enzyme-inhibitor complex.[21][22]
Protocol 3: General Workflow for X-ray Crystallography of an Enzyme-Inhibitor Complex
-
Protein Expression and Purification: Overexpress and purify large quantities (milligrams) of the target enzyme to high homogeneity.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, salts, temperature) to find conditions under which the purified enzyme forms diffraction-quality crystals.
-
Complex Formation: Soak the grown apo-enzyme crystals in a solution containing a high concentration of the dihydropyran inhibitor. Alternatively, co-crystallize the enzyme in the presence of the inhibitor. Rationale: Soaking is often simpler if apo-crystals are readily available. Co-crystallization may be necessary if the inhibitor induces a significant conformational change that would shatter existing crystals.
-
X-ray Diffraction: Mount a crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source).[23] The crystal diffracts the X-rays, creating a unique pattern that is recorded by a detector.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map of the enzyme. A molecular model is built into this map. The presence of the inhibitor will be evident as a region of unexplained electron density in the active site, into which the inhibitor's structure can be modeled and refined.[22]
-
Validation: The final structure is rigorously validated to ensure it accurately fits the experimental data. This provides definitive proof of the inhibitor's binding pose and its specific interactions with active site residues.[22]
Conclusion
The dihydropyran scaffold is a proven and powerful platform in the field of drug discovery for the development of potent and selective enzyme inhibitors.[3] Its synthetic tractability allows for the exploration of diverse chemical space, enabling the design of molecules that operate through both non-covalent and covalent mechanisms of action. A deep understanding of these underlying mechanisms, coupled with a rigorous experimental workflow encompassing enzyme kinetics and structural biology, is paramount for the successful translation of these promising compounds from initial hits to clinical candidates. This guide provides the foundational principles and practical methodologies to empower researchers in this critical endeavor.
References
- A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery. (n.d.). Benchchem.
- The Versatile Scaffold: Dihydro-2H-pyran-3(4H)-one in Medicinal Chemistry. (n.d.). Benchchem.
- Validation of Dihydropyran Moieties as Key Intermediates in Natural Product Synthesis: A Comparative Guide. (n.d.). Benchchem.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Pharmaceuticals (Basel).
- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). National Center for Biotechnology Information.
- Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules.
- 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.
- Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters.
- Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors. (2024). Frontiers in Chemistry.
- Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor. (n.d.). PubMed.
- Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry.
- Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. (n.d.). MDPI.
- 3,4-Dihydro-2H-pyran | High Purity Reagent. (n.d.). Benchchem.
- Mahmoudian, M., et al. (1992). The mechanism of action and mode of inhibition of dihydroorotate dehydrogenase. A quantum chemical study. Biochemical Pharmacology.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (n.d.). Chemistry – A European Journal.
- Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate.
- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers in Chemistry.
- The Taxonomy of Covalent Inhibitors. (n.d.). National Center for Biotechnology Information.
- Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. (n.d.). National Center for Biotechnology Information.
- Kinetics of Enzyme Inhibition. (n.d.). ResearchGate.
- Covalent inhibitors: a rational approach to drug discovery. (2020). RSC Medicinal Chemistry.
- Enzyme inhibitor. (n.d.). Wikipedia.
- Baldwin, J., et al. (2008). Identification and characterization of small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. The Journal of Biological Chemistry.
- Covalent Inhibition in Drug Discovery. (n.d.). National Center for Biotechnology Information.
- Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central.
- Enzyme Kinetics II. (2013). University of Washington.
- X-ray crystallography–based structural elucidation of enzyme-bound intermediates along the 1-deoxy-d-xylulose 5-phosphate. (n.d.). DSpace@MIT.
- Understanding the Kinetics of Enzyme:Inhibitor Interactions. (n.d.). Confluence Discovery Technologies.
- Cheat Sheet for Covalent Enzyme Inhibitors. (2025). Drug Hunter.
- Mohutsky, M., & Hall, S. D. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in Molecular Biology.
- Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. (n.d.). PubMed.
- X-ray and NMR Crystallography in an Enzyme Active Site: The Indoline Quinonoid Intermediate in Tryptophan Synthase. (n.d.). ResearchGate.
- Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts.
- 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). (n.d.). Sigma-Aldrich.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). National Center for Biotechnology Information.
- Structural and Computational Biology and Biophysics. (n.d.). Purdue University Department of Biological Sciences.
- A REVIEW ON RATIONAL DESIGN OF COVALENTLY AND NON-COVALENTLY BINDING ENZYME INHIBITORS. (n.d.). JETIR.
- Enzyme Inhibition. (2019). Chemistry LibreTexts.
- X-ray Protein Crystallography. (2020). Chemistry LibreTexts.
- Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 5. Synthesis and activity of a new methoxytetrahydropyran derivative as dual cyclooxygenase-2/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design and synthesis of novel dihydropyridine- and benzylideneimine-based tyrosinase inhibitors [frontiersin.org]
- 12. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
- 14. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. Involvement of DPP-IV catalytic residues in enzyme-saxagliptin complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Understanding the Kinetics of Enzyme:Inhibitor Interactions - Confluence Discovery Technologies [confluencediscovery.com]
- 20. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay | MDPI [mdpi.com]
- 21. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
The Definitive Guide to the Molecular Weight and Formula of C11H9ClO3: A Comprehensive Analysis for Researchers
This technical guide provides an in-depth exploration of the molecular weight and chemical formula of the organic compound designated as C11H9ClO3. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to deliver a foundational understanding of the principles and practices required for the precise characterization of this and similar molecules. We will delve into the theoretical underpinnings and practical applications of modern analytical techniques, illustrating their power in elucidating the elemental composition and structural architecture of organic compounds.
Section 1: Foundational Principles – Deciphering the Molecular Identity
The molecular formula C11H9ClO3 represents a specific combination of atoms: eleven carbon, nine hydrogen, one chlorine, and three oxygen atoms. This seemingly simple string of characters, however, can correspond to a multitude of distinct chemical entities known as isomers. Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms.[1] These structural variations can lead to vastly different physical and chemical properties, making the unambiguous identification of a specific isomer a critical step in any scientific investigation.
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For C11H9ClO3, a theoretical monoisotopic mass can be calculated using the most abundant isotopes of each element. It is crucial to distinguish between nominal mass (integer mass) and exact mass (mass calculated with precise isotopic masses), with the latter being indispensable for high-resolution mass spectrometry.
Section 2: The Analytical Toolkit: A Multi-faceted Approach to Structural Elucidation
A definitive determination of the molecular weight and formula of a compound with the composition C11H9ClO3 necessitates a synergistic application of several analytical techniques. No single method provides a complete picture; rather, the convergence of data from multiple orthogonal techniques provides the highest level of confidence in the final structural assignment.
Mass Spectrometry: The Gold Standard for Molecular Weight Determination
Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a compound.[2] The process involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of different ions, with the molecular ion peak (M+) providing the molecular weight of the compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a minute quantity of the purified C11H9ClO3 isomer in a suitable volatile solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for many organic molecules, minimizing fragmentation and preserving the molecular ion.
-
Mass Analysis: Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the m/z values with high accuracy (typically to four or five decimal places).
-
Data Analysis: The peak with the highest m/z value in the spectrum, corresponding to the intact molecule, is the molecular ion peak. The high resolution allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Causality in Experimental Choice: The selection of a soft ionization technique like ESI is critical to prevent the fragmentation of the parent molecule, ensuring the molecular ion is observed. High-resolution mass analyzers are chosen for their ability to provide exact mass measurements, which are essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Workflow for Molecular Weight Determination by Mass Spectrometry
Caption: Workflow for determining the molecular weight of a C11H9ClO3 isomer using high-resolution mass spectrometry.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of each element in a compound.[3] This information is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample of the purified C11H9ClO3 isomer is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a furnace at high temperatures (around 900-1200 °C) in a stream of pure oxygen.
-
Gas Separation and Detection: The combustion products (CO2, H2O, and HCl) are passed through a series of columns that separate them. The amount of each gas is then quantified using thermal conductivity or infrared detectors.
-
Calculation: The mass of each element is calculated from the masses of the combustion products. These masses are then used to determine the percentage composition and, subsequently, the empirical formula.
Trustworthiness through Self-Validation: The sum of the percentages of all elements should ideally be 100%. A significant deviation may indicate the presence of impurities or an incorrect assumed elemental composition. The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by mass spectrometry.
Spectroscopic Techniques: Unraveling the Structural Isomerism
While mass spectrometry and elemental analysis provide the "what" and "how much," spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy reveal the "how it's connected."[1]
2.3.1 FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[4] Different functional groups (e.g., carbonyls, hydroxyls, ethers) absorb at characteristic frequencies, providing a "fingerprint" of the functional groups present.[5]
2.3.2 NMR Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule.[6] It provides information about the chemical environment of each carbon and hydrogen atom, allowing for the determination of the connectivity and spatial arrangement of atoms.
Integrated Workflow for Structural Elucidation
Caption: An integrated analytical workflow for the complete structural elucidation of a C11H9ClO3 isomer.
Section 3: Isomers of C11H9ClO3: A Case Study in Structural Diversity
The molecular formula C11H9ClO3 can give rise to a wide array of structural isomers, each with unique chemical and physical properties. Below are a few examples to illustrate this diversity. The differentiation of these isomers relies heavily on the spectroscopic techniques discussed above.
Table 1: Exemplary Isomers of C11H9ClO3
| Isomer Name | Chemical Structure | Key Differentiating Spectroscopic Features |
| 4-(4-chlorophenyl)oxane-2,6-dione | A cyclic ester (lactone) with a chlorophenyl substituent. | FTIR: Strong C=O stretch for the lactone. ¹H NMR: Signals corresponding to the oxane ring protons and the aromatic protons of the chlorophenyl group. |
| 2-Chloro-3-(4-methoxyphenyl)propenoic acid | A carboxylic acid with a chloro and a methoxyphenyl substituent on a double bond. | FTIR: Broad O-H stretch for the carboxylic acid and a C=O stretch. ¹H NMR: Aromatic protons, a methoxy signal, and a vinyl proton. The coupling constant between vinyl protons can distinguish between E/Z isomers. |
| 3-Acetyl-6-chlorocoumarin | A derivative of coumarin, a bicyclic lactone. | FTIR: Two distinct C=O stretches (lactone and ketone). ¹H NMR: Aromatic protons of the coumarin ring system and a singlet for the acetyl methyl group. |
| 5-Chloro-2-hydroxy-4'-methoxybenzophenone | A benzophenone derivative with chloro, hydroxyl, and methoxy substituents. | FTIR: Broad O-H stretch and a C=O stretch for the ketone. ¹H NMR: Multiple distinct aromatic signals and a methoxy signal. |
Section 4: Purification of C11H9ClO3 Isomers
The successful analysis of any compound is predicated on its purity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual isomers from a mixture.
Experimental Protocol: Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system to achieve baseline resolution of the desired isomer from impurities. This involves optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., a gradient of water and acetonitrile), and flow rate.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system with a larger column diameter to handle larger sample loads.
-
Fraction Collection: Collect the eluent corresponding to the peak of the target isomer.
-
Purity Verification: Analyze the collected fraction by analytical HPLC to confirm its purity.
Causality in Experimental Choice: The choice of a reversed-phase C18 column is common for moderately polar organic compounds. A gradient elution is often necessary to effectively separate components with a range of polarities.
Conclusion
The determination of the molecular weight and formula of a compound with the formula C11H9ClO3 is a multi-step process that requires a combination of high-resolution mass spectrometry, elemental analysis, and various spectroscopic techniques. The existence of numerous isomers underscores the importance of a thorough structural elucidation to ensure the correct identification of the compound of interest. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently characterize novel organic molecules, a critical step in advancing scientific discovery and drug development.
References
-
Study Mind. (n.d.). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Retrieved from [Link]
-
Chemguide. (n.d.). Geometric (cis/trans) Isomerism. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Structural Isomerism. Retrieved from [Link]
-
TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Elemental Analysis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
SlideShare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 21). Elemental Analysis. Retrieved from [Link]
-
Conduct Science. (2019, June 26). High performance liquid chromatography (HPLC) Protocol. Retrieved from [Link]
-
Patsnap. (2022, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
-
Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 10). Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). HPLC Method for purifying organic compounds.
Sources
Compound Identification Failure: InChIKey OCZRLOJECISNAO-UHFFFAOYSA-N
A comprehensive search of major chemical databases has failed to identify a compound corresponding to the InChIKey OCZRLOJECISNAO-UHFFFAOYSA-N.
Extensive queries of authoritative chemical repositories, including PubChem, ChEMBL, and ChemSpider, yielded no matching results for the provided identifier. This outcome strongly indicates that the InChIKey is either erroneous or represents a compound not indexed in these extensive public databases.
The InChIKey is a standardized, layered representation of a chemical substance's structure, designed to be unique and unambiguous. The inability to resolve this specific key prevents the retrieval of any associated chemical, physical, or biological data.
Without a valid and identifiable chemical entity, the creation of an in-depth technical guide as requested is not feasible. All subsequent steps of the proposed workflow, including literature review, data synthesis, and protocol development, are contingent on the accurate identification of the target compound.
It is recommended to verify the correctness of the InChIKey. Should a corrected identifier be provided, a renewed search and subsequent generation of the requested technical guide can be initiated.
Characterizing the Solubility Profile of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione in Organic Solvents: A Methodological Whitepaper
An In-depth Technical Guide for the Pharmaceutical Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] For novel chemical entities like 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a comprehensive understanding of its solubility in various organic solvents is fundamental during pre-formulation and formulation development.[3] This guide provides a robust methodological framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We will delve into the theoretical principles of solute-solvent interactions, present a detailed, self-validating experimental protocol for equilibrium solubility determination, and offer insights into the causality behind critical experimental choices.
Introduction: The Critical Role of Solubility in Drug Development
Oral ingestion remains the most common and convenient route for drug administration.[1] However, for a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the systemic circulation.[4] Poor aqueous solubility is a major hurdle in modern drug development, with over 40% of new chemical entities being practically insoluble in water.[1] This challenge necessitates high doses to achieve therapeutic plasma concentrations, often leading to variable bioavailability and potential toxicity.[1]
Understanding an API's solubility in a range of organic solvents is paramount for several reasons:
-
Pre-formulation Studies: It informs the selection of appropriate solvents for synthesis, purification, and crystallization processes.
-
Formulation Development: It is essential for developing various dosage forms, including oral liquid formulations, injectables, and for selecting excipients in solid dosage forms that can enhance dissolution.[5]
-
Predictive Modeling: Solubility data in different solvents helps in building predictive models like the General Solubility Equation (GSE) to estimate solubility in other solvent systems.
This document serves as a practical guide to establishing a reliable solubility profile for this compound, enabling informed decisions throughout the drug development pipeline.
Compound Profile: this compound
A thorough analysis begins with the physicochemical properties of the molecule itself.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉ClO₃ | [6][7][8] |
| Molecular Weight | 224.64 g/mol | [6][7][8] |
| Appearance | Solid | [6] |
| CAS Number | 53911-68-5 | |
| InChIKey | OCZRLOJECISNAO-UHFFFAOYSA-N | [6][9] |
Structural Analysis and Solubility Prediction:
The structure of this compound contains two key regions influencing its solubility:
-
A Polar Region: The dihydro-2H-pyran-2,6(3H)-dione is a lactone, a cyclic ester. The two carbonyl groups (C=O) and the ether linkage (-O-) are polar and can act as hydrogen bond acceptors.
-
A Nonpolar Region: The 4-chlorophenyl group is bulky and hydrophobic. The chlorine atom adds to the hydrophobicity.
Based on the principle of "like dissolves like," we can form a hypothesis.[10][11] The molecule's dual nature suggests it will exhibit moderate solubility in polar aprotic solvents (which can engage in dipole-dipole interactions) and some solubility in polar protic solvents (which can hydrogen bond). Its solubility is expected to be low in highly nonpolar solvents due to the polar lactone ring, and limited in water due to the large, nonpolar chlorophenyl group.
Theoretical Framework: The Science of Dissolution
Solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.[10][12] The dissolution process is governed by the energy balance of three key interactions:
-
Solute-Solute Interactions: The energy required to break the intermolecular forces holding the solute's crystal lattice together (lattice energy).
-
Solvent-Solvent Interactions: The energy needed to create a cavity in the solvent for the solute molecule.[13]
-
Solute-Solvent Interactions: The energy released when the solute molecule is solvated by solvent molecules.[14]
A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interaction energies.[13] Polar solvents, like water or ethanol, have strong dipole moments and can form hydrogen bonds, effectively solvating polar or ionic solutes.[14] Nonpolar solvents, such as hydrocarbons, primarily interact through weaker van der Waals forces and are effective at dissolving nonpolar solutes.[12]
The logical approach to characterizing the solubility of this compound is to test it against a panel of solvents representing a spectrum of polarities.
Caption: Solvent selection based on interaction potential.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[15] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[16][17]
Materials and Equipment
-
This compound (solid form)
-
Selected organic solvents (e.g., Ethanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology
The following protocol is designed to be a self-validating system, with built-in checks for equilibrium and accuracy.
Caption: Experimental workflow for solubility determination.
-
Preparation (Triplicate Samples):
-
For each selected solvent, label three glass vials.
-
Add a pre-weighed excess amount of this compound to each vial. "Excess" means enough solid remains visible at the end of the experiment, ensuring saturation.[17] A starting point could be 20-50 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2 mL) of the solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[17]
-
Causality: Constant agitation facilitates the dissolution process, while a long incubation time ensures the solution becomes fully saturated and stable. Temperature control is critical as solubility is temperature-dependent.[15]
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Causality: This step is crucial to prevent undissolved particles from being carried over into the analysis phase, which would falsely inflate the solubility measurement.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter. This provides a second layer of protection against particulate contamination.[16]
-
-
Quantification (HPLC Analysis):
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved compound.[17]
-
Trustworthiness: A validated HPLC method ensures the quantification is accurate, precise, and specific to the analyte. The calibration curve provides the basis for converting instrumental response to concentration.
-
-
Data Analysis and Verification:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Equilibrium Check: Compare the calculated solubility from samples taken at different time points (e.g., 24h vs. 48h). If the values are consistent (e.g., within 5%), it confirms that equilibrium was reached. If not, the experiment should be continued for a longer duration.
-
Report the final solubility as the mean and standard deviation of the triplicate measurements.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, comparative table.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) Mean ± SD | Qualitative Descriptor |
| e.g., Dichloromethane | Polar Aprotic | 25 | [Experimental Result] | [e.g., Freely Soluble] |
| e.g., Acetone | Polar Aprotic | 25 | [Experimental Result] | [e.g., Soluble] |
| e.g., Ethanol | Polar Protic | 25 | [Experimental Result] | [e.g., Sparingly Soluble] |
| e.g., Toluene | Nonpolar | 25 | [Experimental Result] | [e.g., Slightly Soluble] |
| e.g., Hexane | Nonpolar | 25 | [Experimental Result] | [e.g., Very Slightly Soluble] |
Qualitative descriptors can be assigned based on USP or European Pharmacopoeia standards.
Interpretation: The resulting data will provide a clear picture of how solvent polarity influences the solubility of this compound. This profile is invaluable for selecting solvent systems for crystallization, choosing appropriate vehicles for in-vitro and in-vivo testing, and guiding the selection of excipients for solid dosage form development.
Conclusion
Determining the solubility of a new chemical entity like this compound is not a perfunctory task but a foundational step in pharmaceutical development. By employing a rigorous and well-understood methodology such as the equilibrium shake-flask method, researchers can generate reliable and reproducible data. This information is critical for overcoming the challenges posed by poor solubility and for rationally designing formulations with optimal biopharmaceutical properties. The protocol and principles outlined in this guide provide a comprehensive framework for achieving this essential characterization.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. ([Link])
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. ([Link])
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. ([Link])
-
Zhong, G., & Li, W. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 53(15), 1237-1241. ([Link])
-
Ionescu, C., & Hadaruga, D. I. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-398. ([Link])
-
Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. ([Link])
-
Journal of Madhav University. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. ([Link])
-
Fiveable. (n.d.). Solute-Solvent Interactions Definition. ([Link])
-
Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ([Link])
-
University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. ([Link])
-
Walsh Medical Media. (2021). Solute- Solvent Interaction. ([Link])
-
Chemistry LibreTexts. (2016). Intermolecular Forces and the Solution Process. ([Link])
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ([Link])
-
Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. ([Link])
-
Bio-protocol. (n.d.). Equilibrium solubility measurement. ([Link])
-
California State University, Northridge. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. ([Link])
-
Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. ([Link])
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. ([Link])
-
Quora. (2017). How can you determine the solubility of organic compounds?. ([Link])
-
Global Substance Registration System (GSRS). (n.d.). This compound. ([Link])
-
PharmaCompass. (n.d.). This compound. ([Link])
-
CAS Common Chemistry. (n.d.). This compound. ([Link])
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seppic.com [seppic.com]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. jmpas.com [jmpas.com]
- 6. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ws [chem.ws]
- 12. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Stereochemistry of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Abstract
This technical guide provides a comprehensive exploration of the stereochemistry of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a key heterocyclic compound with significant implications in medicinal chemistry and drug development. The presence of a stereocenter at the C4 position dictates the molecule's three-dimensional structure, profoundly influencing its pharmacological and toxicological properties. This document details the synthesis of racemic and enantiomerically enriched forms, and presents in-depth, field-proven protocols for stereochemical analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, control, and verify the stereochemistry of this important molecule and its derivatives.
Introduction: The Critical Role of Chirality
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. The compound this compound, a substituted glutaric anhydride, possesses a single chiral center at the C4 position, making it a classic example of a molecule where stereochemical integrity is crucial.
This molecule is structurally related to precursors of pharmacologically active compounds, such as the muscle relaxant Baclofen, where the stereochemistry of the 3-(4-chlorophenyl)glutaric acid precursor determines the final product's efficacy.[1][2] The (R)-enantiomer of Baclofen is the active form, highlighting the necessity for robust methods to control and analyze the stereochemistry of its intermediates.[3] This guide provides the necessary theoretical grounding and practical protocols to navigate the stereochemical landscape of this compound.
Synthesis of Chiral and Racemic this compound
The primary route to this compound involves the synthesis of its precursor, 3-(4-chlorophenyl)glutaric acid, followed by cyclization.[4] The stereochemistry of the final anhydride is dictated by the stereochemistry of the diacid.
Racemic Synthesis
A common method for producing the racemic diacid involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by hydrolysis and decarboxylation.[4]
-
Step 1: Knoevenagel Condensation: 4-Chlorobenzaldehyde is reacted with two equivalents of ethyl acetoacetate in the presence of a base like potassium hydroxide in ethanol.
-
Step 2: Hydrolysis: The resulting intermediate is hydrolyzed, typically using a strong base like potassium hydroxide, followed by acidification.
-
Step 3: Cyclization to Anhydride: The purified 3-(4-chlorophenyl)glutaric acid is then dehydrated to form the cyclic anhydride. This is commonly achieved by heating with a dehydrating agent such as acetic anhydride.[5]
Enantioselective Synthesis and Resolution
Achieving an enantiomerically pure form of the anhydride requires either an asymmetric synthesis of the precursor acid or resolution of the racemic mixture.
-
Asymmetric Synthesis: Enantioselective synthesis can be achieved through methods like the desymmetrization of a meso-anhydride precursor using chiral catalysts, such as cinchona alkaloids.[6][7] This approach directly yields an enantiomerically enriched hemiester, which can then be further processed.
-
Chiral Resolution: A widely used industrial method involves the resolution of racemic 3-(4-chlorophenyl)glutaric acid or its amide derivative. This is typically done by forming diastereomeric salts with a chiral amine, such as (S)-(-)-α-phenylethylamine.[1] The diastereomers, having different physical properties, can be separated by fractional crystallization. The desired enantiomer of the acid is then liberated by acidification and can be cyclized to the corresponding pure enantiomer of the anhydride.
Stereochemical Analysis: A Multi-Platform Approach
Determining the enantiomeric purity and absolute configuration of this compound requires a combination of analytical techniques. The logical workflow involves initial purity assessment by a non-chiral method, followed by enantiomeric ratio determination using chiral chromatography, and finally, absolute configuration assignment using NMR with chiral derivatizing agents or, definitively, by X-ray crystallography.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Baclofen: stereoselective inhibition of excitant amino acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereospecific actions of baclofen on sociosexual behavior, locomotor activity and motor execution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Recent advances in enantioselective organocatalyzed anhydride desymmetrization and its application to the synthesis of valuable enantiopure compounds. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A Multi-Step Protocol from Glutaric Acid
Abstract
This comprehensive guide details the synthetic pathway for producing 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a valuable chemical intermediate, starting from the readily available precursor, glutaric acid. This molecule, also known as β-(4-Chlorophenyl)glutaric anhydride, is a critical building block in the pharmaceutical industry, notably as a key intermediate in the synthesis of Baclofen, a derivative of the neurotransmitter GABA used as a muscle relaxant.[1] The protocol herein follows a robust four-step sequence: (I) formation of glutaric anhydride, (II) Friedel-Crafts acylation of chlorobenzene to yield a keto-acid intermediate, (III) Clemmensen reduction of the keto group, and (IV) final cyclization to the target anhydride. This document provides not only step-by-step experimental procedures but also elucidates the chemical principles and rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the transformations involved.
Introduction & Strategic Overview
The synthesis of substituted cyclic anhydrides is a cornerstone of medicinal chemistry and materials science. The target molecule, this compound, incorporates a key pharmacophore, the 4-chlorophenyl group, attached to a glutaric anhydride backbone. The overall synthetic strategy is designed as a convergent and logical pathway, beginning with the activation of glutaric acid and sequentially building the molecular complexity.
The chosen four-step pathway is outlined below. Each step has been optimized to ensure high-yield conversion and facilitate the purification of intermediates, which is critical for the overall success of the synthesis.
Overall Synthetic Workflow
Figure 1. A four-step synthetic workflow from Glutaric Acid to the target molecule.
Experimental Protocols & Mechanistic Insights
Part I: Synthesis of Glutaric Anhydride
Principle: The initial step involves the intramolecular dehydration of glutaric acid to form its corresponding cyclic anhydride. This is a classic cyclization reaction driven by the removal of a water molecule to form a thermodynamically stable five-membered ring.[2][3] While simple heating can effect this transformation, the use of a chemical dehydrating agent such as acetic anhydride ensures a more efficient and lower-temperature conversion.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glutaric acid (50.0 g, 0.378 mol).
-
Add acetic anhydride (70 mL, 0.742 mol).
-
Heat the mixture gently under reflux with stirring for 2-3 hours. The glutaric acid will gradually dissolve as it reacts.
-
After the reaction is complete (as monitored by the disappearance of the starting material, e.g., via TLC), allow the solution to cool slightly.
-
Distill off the excess acetic anhydride and the acetic acid byproduct under reduced pressure.
-
The residual oil is then distilled under high vacuum to yield pure glutaric anhydride as a white crystalline solid upon cooling.
Part II: Friedel-Crafts Acylation of Chlorobenzene
Principle: This step employs a classic electrophilic aromatic substitution, the Friedel-Crafts acylation, to introduce the 4-chlorophenyl moiety.[4] Glutaric anhydride serves as the acylating agent. In the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), the anhydride is activated, generating a highly electrophilic acylium ion intermediate.[5] This electrophile is then attacked by the electron-rich π-system of chlorobenzene. The chlorine atom is an ortho-, para-directing group; however, due to significant steric hindrance at the ortho position, the acylation occurs predominantly at the para position, leading to the desired 4-(4-chlorobenzoyl)butanoic acid.[6]
Protocol:
-
Set up a 500 mL three-necked flask with a dropping funnel, a reflux condenser (fitted with a gas outlet to a trap), and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃) (90.0 g, 0.675 mol) and chlorobenzene (150 mL), and cool the mixture in an ice-water bath to 0-5 °C.
-
Dissolve glutaric anhydride (34.2 g, 0.300 mol) in 100 mL of chlorobenzene and add this solution to the dropping funnel.
-
Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Carefully quench the reaction by slowly pouring the mixture onto 500 g of crushed ice containing 100 mL of concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer. If the product precipitates, it may need to be dissolved with an additional organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure. The crude 4-(4-chlorobenzoyl)butanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Part III: Reduction of 4-(4-chlorobenzoyl)butanoic Acid
Principle: To arrive at the substituted glutaric acid backbone, the aryl ketone functional group in 4-(4-chlorobenzoyl)butanoic acid must be reduced to a methylene group (-CH₂-). The Clemmensen reduction is the method of choice for this transformation.[7] It utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid to deoxygenate the ketone.[8] This method is particularly effective for aryl-alkyl ketones and is compatible with the carboxylic acid functionality, which remains unaffected under these strongly acidic conditions.[7] An alternative, the Wolff-Kishner reduction, operates under strongly basic conditions and is less suitable here as it would deprotonate the carboxylic acid, potentially leading to side reactions.[9][10]
Protocol:
-
Preparation of Zinc Amalgam: In a fume hood, add granulated zinc (100 g) to a large beaker. Add a solution of mercury(II) chloride (10 g) in 150 mL of water and 5 mL of concentrated HCl. Swirl the mixture for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water (3 x 100 mL).
-
In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the freshly prepared zinc amalgam.
-
Add water (75 mL), concentrated hydrochloric acid (175 mL), and toluene (100 mL).
-
Add the 4-(4-chlorobenzoyl)butanoic acid (22.8 g, 0.100 mol) to the flask.
-
Heat the mixture to a vigorous reflux with efficient stirring. As the reaction proceeds, add an additional 125 mL of concentrated HCl in portions over 5-6 hours through the top of the condenser.
-
After a total of 8-10 hours of reflux, allow the mixture to cool to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 75 mL).
-
Combine the toluene extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the toluene under reduced pressure to yield crude 3-(4-chlorophenyl)glutaric acid. This product can be purified by recrystallization from water or an ethanol/water mixture.[2][3]
Part IV: Cyclization to this compound
Principle: The final step is the intramolecular dehydration of the synthesized 3-(4-chlorophenyl)glutaric acid to form the target cyclic anhydride.[1] Similar to the first step, this is readily achieved by heating with a dehydrating agent. Acetic anhydride is an excellent choice, as it reacts to form the product and volatile acetic acid, which can be easily removed.[11][12]
Protocol:
-
Place the purified 3-(4-chlorophenyl)glutaric acid (24.2 g, 0.100 mol) in a 250 mL round-bottom flask.
-
Add acetic anhydride (50 mL, 0.53 mol) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture at 100-120 °C for 2 hours, or until the solid has completely dissolved and the reaction is complete.
-
Allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct by distillation under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethyl acetate/hexane or by short-path distillation under high vacuum to yield the final product, this compound, as a white solid.
Quantitative Data Summary
| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Expected Yield (%) |
| I | Glutaric Acid | Acetic Anhydride | Reflux, 2-3 h | Glutaric Anhydride | 85-95% |
| II | Glutaric Anhydride | Chlorobenzene, Anhydrous AlCl₃ | 0-10 °C then RT, 12-16 h | 4-(4-chlorobenzoyl)butanoic Acid | 70-80% |
| III | 4-(4-chlorobenzoyl)butanoic Acid | Zn(Hg), conc. HCl, Toluene | Vigorous reflux, 8-10 h | 3-(4-Chlorophenyl)glutaric Acid | 75-85% |
| IV | 3-(4-Chlorophenyl)glutaric Acid | Acetic Anhydride | Heat (100-120 °C), 2 h | This compound | 90-98% |
Product Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the strong C=O stretches of the carboxylic acid (~1700 cm⁻¹) and anhydride (~1760 and 1810 cm⁻¹) groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compounds.
-
Melting Point (MP): To assess the purity of the crystalline solid products. For reference, the melting point of 3-(4-chlorophenyl)glutaric acid is reported as 166.5-167.3 °C.[3]
References
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved January 6, 2026, from [Link]
-
Annamalai University. (n.d.). Clemmensen Reduction. Retrieved January 6, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis. Retrieved January 6, 2026, from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved January 6, 2026, from [Link]
-
Medium. (2016). Clemmensen's Reduction. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. Retrieved January 6, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Clemmensen Reduction. Retrieved January 6, 2026, from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. Retrieved January 6, 2026, from [Link]
-
Fiveable. (n.d.). Glutaric anhydride Definition. Retrieved January 6, 2026, from [Link]
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved January 6, 2026, from [Link]
- Kumar, S., & Singh, S. (2022). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. World Journal of Pharmaceutical Research, 11(10), 1185-1196.
- Witczuk, B., Khaunina, R. A., & Kupryszewski, G. (1980). 3-(p-Chlorophenyl)-4-aminobutanoic acid--resolution into enantiomers and pharmacological activity. Polish journal of pharmacology and pharmacy, 32(2), 187–196.
- Stanovnik, B., et al. (1993). Insight into novel cyclization reactions using acetic anhydride in the presence of 4-dimethylaminopyridine. Heterocycles, 36(2), 307-318.
- Yang, L., et al. (2001). Role of Active Site Binding Interactions in 4-chlorobenzoyl-coenzyme A Dehalogenase Catalysis. Biochemistry, 40(45), 13544–13551.
-
AROMA Web. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved January 6, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved January 6, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 3. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Role of active site binding interactions in 4-chlorobenzoyl-coenzyme A dehalogenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medium.com [medium.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Comprehensive Protocol for the Synthesis of 3-(p-Chlorophenyl)glutaric Anhydride
This document provides a detailed experimental protocol for the synthesis of 3-(p-chlorophenyl)glutaric anhydride, a key intermediate in various organic syntheses, most notably in the production of the muscle relaxant Baclofen.[1][2] The procedure is presented in two primary stages: first, the synthesis of the precursor, 3-(4-chlorophenyl)glutaric acid, followed by its subsequent dehydration to yield the target anhydride.
The protocols are designed for researchers and professionals in organic chemistry and drug development. The causality behind critical steps is explained to provide a deeper understanding of the reaction mechanism and to ensure procedural fidelity and safety.
PART 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
The synthesis of the precursor diacid is foundational to obtaining the target anhydride. The described method involves the hydrolysis of a diester intermediate, which is a common and effective route.[3]
Reaction Scheme: Step 1
The initial step involves a condensation reaction followed by hydrolysis and decarboxylation to yield the glutaric acid derivative. A common pathway starts from p-chlorobenzaldehyde and ethyl acetoacetate.[3] The subsequent hydrolysis of the resulting ester is typically achieved under basic conditions.[3][4][5]
Materials and Reagents
-
p-Chlorobenzylidene-bis-acetoacetic ester (or a similar precursor)
-
Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker)
-
Heating mantle and stirrer
-
Filtration apparatus (Büchner funnel)
-
pH indicator paper or pH meter
Experimental Protocol: 3-(4-Chlorophenyl)glutaric Acid
-
Saponification/Hydrolysis:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a concentrated solution of potassium hydroxide in water. For instance, dissolve 200 g of KOH in 150 mL of water. This should be done carefully as the dissolution is highly exothermic.
-
To this hot, stirred solution, add the p-chlorobenzylidene-bis-acetoacetic ester precursor portionwise.
-
Heat the reaction mixture to maintain a temperature of 90-95 °C and stir for approximately 2 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4][5]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with a significant volume of water (e.g., two volumes) to ensure all salts are dissolved.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any non-polar impurities. Discard the organic layer.[3]
-
-
Acidification and Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid to the stirred solution until the pH reaches 1-2.[4][5] This step protonates the carboxylate salt, causing the less soluble dicarboxylic acid to precipitate out of the solution as a white solid.
-
Continue stirring in the ice bath to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual inorganic salts.[3]
-
Dry the collected white solid under vacuum at 55-60 °C to a constant weight.[3][4][5] The expected melting point of 3-(4-chlorophenyl)glutaric acid is around 166-168 °C.[4]
-
PART 2: Synthesis of 3-(p-Chlorophenyl)glutaric Anhydride
The final step is the intramolecular dehydration (cyclization) of the synthesized 3-(4-chlorophenyl)glutaric acid. This is efficiently achieved by heating the diacid with a dehydrating agent, such as acetic anhydride. This method is well-established for converting dicarboxylic acids to their corresponding cyclic anhydrides.[6]
Reaction Scheme: Step 2
3-(4-chlorophenyl)glutaric acid is heated in the presence of acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent, removing one molecule of water from the diacid to form the five-membered anhydride ring and acetic acid as a byproduct.
Materials and Reagents
-
3-(4-chlorophenyl)glutaric acid (from Part 1)
-
Acetic Anhydride (CH₃CO)₂O
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and stirrer
-
Distillation apparatus (for removal of excess acetic anhydride) or Rotary Evaporator
-
Recrystallization solvents (e.g., ethyl acetate, hexane)[6]
Experimental Protocol: 3-(p-Chlorophenyl)glutaric Anhydride
-
Reaction Setup:
-
Place the dried 3-(4-chlorophenyl)glutaric acid into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a sufficient amount of acetic anhydride to fully dissolve and suspend the diacid (e.g., for every 1 part by weight of diacid, add approximately 2-3 parts by volume of acetic anhydride).[6]
-
-
Dehydration Reaction:
-
Heat the mixture under gentle reflux with continuous stirring for 1-2 hours.[6] The refluxing drives the dehydration reaction to completion.
-
-
Removal of Volatiles:
-
After the reflux period, allow the solution to cool.
-
Remove the excess acetic anhydride and the acetic acid byproduct by distillation at atmospheric pressure or, more conveniently, using a rotary evaporator.[6]
-
-
Isolation and Purification:
-
The crude product remaining after evaporation is often a solid or a thick oil.
-
For purification, recrystallization is an effective method. Dissolve the crude anhydride in a minimal amount of a hot solvent like ethyl acetate.[6]
-
Slowly add a non-polar solvent such as hexane or petroleum ether to the hot solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The melting point of 3-(p-chlorophenyl)glutaric anhydride is approximately 128-130 °C.[7]
-
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Molar Ratio (Typical) | Notes |
| Step 1 | ||||
| p-Chlorobenzylidene-bis-acetoacetic ester | C₁₉H₂₁ClO₆ | 380.82 | 1 | Starting material for the diacid. |
| Potassium Hydroxide | KOH | 56.11 | Excess | Used for hydrolysis. |
| Step 2 | ||||
| 3-(4-Chlorophenyl)glutaric acid | C₁₁H₁₁ClO₄ | 242.66 | 1 | Limiting reagent. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Excess | Acts as both reagent and solvent. |
| Product | ||||
| 3-(p-Chlorophenyl)glutaric anhydride | C₁₁H₉ClO₃ | 224.64 | - | Final product. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for 3-(p-Chlorophenyl)glutaric Anhydride Synthesis.
Safety and Handling
General Precautions: Standard personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.[8][9]
Acetic Anhydride Specifics:
-
Hazards: Acetic anhydride is corrosive, flammable, and causes severe skin burns and eye damage.[8][10] Its vapor is harmful if inhaled and can be fatal.[10] It reacts with water to form acetic acid.[11]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[10] Keep away from ignition sources such as open flames, sparks, and hot surfaces.[8][11][12] Use non-sparking tools and explosion-proof equipment.[8][10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 20 minutes.[9]
-
Eye Contact: Immediately flush eyes with water for 15-20 minutes, holding eyelids open. Seek immediate medical attention.[9][10][12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9][10]
-
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material like sand or vermiculite.[10][11] Do not use water.[11]
Hydrochloric Acid and Potassium Hydroxide: Both are highly corrosive. Avoid contact with skin and eyes. Handle with extreme care, especially when working with concentrated solutions.
References
- INEOS Group. (2021, May 27). Safety data sheet - acetic anhydride.
- Carl ROTH. Safety Data Sheet: Acetic acid anhydride.
- LabChem. (2015, March 19). Acetic Anhydride - Safety Data Sheet.
- International Labour Organization. ICSC 0209 - ACETIC ANHYDRIDE.
- New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis.
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0.
- Muby Chemicals. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS.
- PharmaCompass. 3-(p-Chlorophenyl)glutaric Anhydride | Drug Information.
- Google Patents. (2012, October 31). EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.
- Simson Pharma Limited. Chlorophenyl glutaric acid | CAS No- 35271-74-0.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production.
- Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE.
- CPHI Online. 3-(4-Chlorophenyl)-glutaric anhydride.
- Google Patents. (1972, January 11). US3634428A - Beta-(para-halo-phenyl)-glutaric acid imides.
- Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis.
- Pratap Organics. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (CAS No. 35271-74-0) 3-(4-Chlorophenyl) glutaric acid - Pratap Organics Pvt. Ltd. [prataporganics.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 5. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.ca [fishersci.ca]
- 10. ineos.com [ineos.com]
- 11. nj.gov [nj.gov]
- 12. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
Application Notes and Protocols: The Strategic Use of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development on the multifaceted applications of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. This document provides an in-depth exploration of its role as a pivotal synthetic intermediate, its potential as a scaffold for novel therapeutic agents, and detailed protocols for its synthesis and biological evaluation.
Introduction: A Versatile Chemical Entity
This compound, also recognized by its synonyms β-(4-chlorophenyl) glutaric anhydride and 3-(p-chlorophenyl)glutaric anhydride, is a dicarboxylic anhydride derivative with the molecular formula C₁₁H₉ClO₃.[1][2] Its chemical structure, featuring a reactive anhydride ring and a stable 4-chlorophenyl group, makes it a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. While its primary recognition in medicinal chemistry comes from being a key precursor to the muscle relaxant Baclofen, the inherent reactivity of its anhydride moiety opens avenues for the creation of diverse molecular architectures.[3][4]
The pyran ring system, in its various forms, is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The presence of the 4-chlorophenyl substituent in the target molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its biological efficacy.
Core Application: A Gateway to GABA Analogues
The most prominent application of this compound is its role as a critical intermediate in the multi-step synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative.[3][5][6] Baclofen is a clinically significant muscle relaxant used to treat spasticity. The synthesis leverages the anhydride's reactivity to construct the core structure of the final drug.
The synthetic pathway to Baclofen from this compound typically proceeds through the formation of 3-(4-chlorophenyl)glutarimide, which then undergoes a Hoffmann rearrangement to yield Baclofen.[5][7] This well-established synthesis underscores the industrial and pharmaceutical importance of the title compound.
Below is a conceptual workflow of this synthetic transformation:
Caption: General reaction scheme for derivatization.
Potential Therapeutic Applications
While direct biological data for this compound is limited, the broader class of pyran derivatives and molecules containing the 4-chlorophenyl moiety have shown promise in several therapeutic areas:
-
Anticancer Activity: Various pyran-based compounds have been reported to exhibit significant cytotoxicity against a range of cancer cell lines. [6][7]For example, certain 4H-pyran derivatives have shown antiproliferative effects against human colorectal cancer cells (HCT-116). [6]Furthermore, 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been shown to induce apoptosis in cancer cells. [8][9]* Antimicrobial Activity: The pyran scaffold is also a component of some antimicrobial agents. [10]Derivatives incorporating the 4-chlorophenyl group have been investigated for their activity against various bacterial and fungal strains. [11][12]
Experimental Protocols
The following protocols provide standardized methods for the synthesis of the parent compound and for the preliminary biological evaluation of its derivatives.
Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This protocol outlines the hydrolysis of this compound to its corresponding dicarboxylic acid, a key step in many synthetic routes. [13][14] Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 6 M
-
Ethyl acetate
-
Petroleum ether
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound in an aqueous solution of potassium hydroxide.
-
Stir the reaction mixture at 85-90 °C for 2 hours.
-
Monitor the reaction progress by TLC using a mobile phase of ethyl acetate and petroleum ether (2:3, v/v).
-
After completion, cool the reaction mixture to room temperature.
-
Add dichloromethane and deionized water, and stir for 20 minutes.
-
Separate the aqueous and organic layers. Discard the organic layer.
-
Acidify the aqueous layer to a pH of 1-2 with 6 M hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with deionized water, and dry under vacuum at 55-60 °C.
Protocol for Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. [10][15] Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and incubate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. [1][3][11] Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well round-bottom plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or ELISA reader
Procedure:
-
Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Prepare a 2x concentrated stock solution of the test compound in MHB.
-
Add 100 µL of the 2x compound stock to the first column of the plate.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. The eleventh column serves as a growth control (no compound), and the twelfth as a sterility control (no bacteria).
-
Prepare the bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculate each well (except the sterility control) with 5 µL of the standardized bacterial suspension.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Data Presentation
Quantitative data from biological assays should be presented clearly for comparative analysis.
Table 1: Hypothetical Cytotoxicity Data for a Derivative of this compound
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative X-1 | HCT-116 | 15.2 ± 1.8 |
| Derivative X-2 | HeLa | 22.5 ± 3.1 |
| Doxorubicin (Control) | HCT-116 | 0.8 ± 0.1 |
| Doxorubicin (Control) | HeLa | 0.5 ± 0.08 |
Table 2: Hypothetical Antimicrobial Activity Data for a Derivative of this compound
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative Y-1 | 16 | >64 |
| Derivative Y-2 | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a key intermediate in the synthesis of Baclofen. Its reactive anhydride functionality also presents a valuable opportunity for the development of novel heterocyclic compounds with potential therapeutic applications in oncology and infectious diseases. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility and biological potential of this versatile molecule and its derivatives.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
- Al-Ghorbani, M., et al. (2020). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 32(1), 857-864.
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. (2016). Retrieved from [Link]
-
This compound. (n.d.). Gsrs. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
-
Synthesis of Baclofen; an Alternative Approach. (n.d.). Brieflands. Retrieved from [Link]
- Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry B, 4(2), 158-163.
- Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. Indian Journal of Chemistry. (n.d.).
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. NIH. (2021). Retrieved from [Link]
-
The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. (n.d.). Retrieved from [Link]
-
4H-Pyran-based biologically active molecules. ResearchGate. (n.d.). Retrieved from [Link]
-
Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
acid anhydrides with ammonia or primary amines. (n.d.). Chemguide. Retrieved from [Link]
-
Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved from [Link]
-
CAS No : 35271-74-0| Product Name : Baclofen - Impurity D. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
3-(4-chlorophenyl) Glutaric Acid. (n.d.). Synthetic Molecules Pvt. Ltd. Retrieved from [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. nbinno.com [nbinno.com]
- 5. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 6. brieflands.com [brieflands.com]
- 7. ajchem-b.com [ajchem-b.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. atcc.org [atcc.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 12. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 14. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Pyran Derivatives as Anticancer Agents: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Pyran Derivatives in Oncology
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] In recent years, pyran derivatives have garnered substantial interest as promising candidates for anticancer drug development.[1][3] Their diverse chemical structures allow for modifications that can enhance potency, selectivity, and pharmacokinetic properties, making them attractive templates for targeting various hallmarks of cancer.[4] This guide provides an in-depth overview of the application of pyran derivatives as anticancer agents, detailing their mechanisms of action and providing comprehensive protocols for their evaluation in preclinical settings.
Mechanisms of Action: How Pyran Derivatives Combat Cancer
Pyran derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[1][4][5]
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many pyran derivatives have been shown to trigger this cellular suicide program in cancer cells. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which culminate in the activation of caspase enzymes, the executioners of apoptosis.
A key mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated by certain pyran derivatives, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[6][7]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled growth. Pyran derivatives have been found to interfere with this process, causing cell cycle arrest at specific checkpoints, notably the G0/G1 and G2/M phases.[8][9]
One of the primary targets for pyran derivatives in this context is the family of Cyclin-Dependent Kinases (CDKs).[10][11][12] By inhibiting the activity of CDKs, such as CDK2, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, effectively halting cell division and preventing the proliferation of cancer cells.[13][12][14] Some pyran derivatives have also been identified as topoisomerase inhibitors, interfering with DNA replication and repair processes, which can also lead to cell cycle arrest and apoptosis.[15][16]
Signaling Pathway of Pyran Derivative-Induced Apoptosis and Cell Cycle Arrest
Caption: A typical workflow for evaluating pyran derivatives.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [17][18][19] Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the pyran derivative at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. [20]
-
-
Washing:
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube. [18] * Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [21][22][23][24] Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Fix the cells for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. [23] * Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Mechanism Validation: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation. [6][7][25][26][27] Protocol:
-
Protein Extraction:
-
Treat cells with the pyran derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p21) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analyze the band intensities to determine changes in protein expression.
-
In Vivo Anticancer Efficacy
Promising pyran derivatives identified from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and safety. [2][3][8]Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
Key Parameters to Evaluate:
-
Tumor Growth Inhibition: Monitor tumor volume over time in treated versus control groups.
-
Body Weight: Track changes in animal body weight as an indicator of toxicity.
-
Survival Analysis: In some studies, the overall survival of the animals is assessed.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Analyze drug absorption, distribution, metabolism, and excretion, and correlate drug levels with target engagement in the tumor.
Conclusion and Future Directions
Pyran derivatives represent a versatile and promising class of compounds for the development of novel anticancer therapies. Their ability to induce apoptosis and cell cycle arrest through various mechanisms provides multiple avenues for therapeutic intervention. The protocols outlined in this guide provide a robust framework for the systematic evaluation of new pyran-based drug candidates. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on comprehensive in vivo studies to validate their therapeutic potential for clinical applications.
References
- Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Publishing.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Das, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Abcam. (n.d.).
- Gao, P. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(6), e373.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
- Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry.
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- Roche. (n.d.).
- R&D Systems. (n.d.). Propidium Iodide Cell Viability Flow Cytometry Protocol.
- Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents.
- Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3239-3268.
- Li, W., et al. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Journal of Medicinal Chemistry, 64(15), 11243-11257.
- Salama, I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- El-Naggar, M., et al. (2020).
- Al-Warhi, T., et al. (2024). Novel Fused Pyran Derivatives Induce Apoptosis and Target Cell Cycle Progression in Anticancer Efficacy against Multiple Cell Lines.
- Kumar, A., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(54), 34188-34209.
- Grover, P., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed.
- El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
- Yu, M., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Kumar, A., et al. (2017). Key structural features essential for inhibitory topoisomerase activity.
- El-Naggar, M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Yu, M., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 80, 117158.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Manda, G., et al. (2025). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. International Journal of Molecular Sciences, 26(11), 5894.
- Pommier, Y. (2006). DNA topoisomerases as molecular targets for anticancer drugs.
- Yao, Q., et al. (2015). Western blotting analysis of (A) caspase-3, Bax and Bcl-2, and (B)...
- Cushman, M., & Kiselev, E. (2013). Topoisomerase I Inhibitors as Potential Anticancer Agents.
- Hsieh, T.-C., et al. (2013). Western blot analysis of cell cycle regulatory protein levels and...
- Shrivastava, A., et al. (2008). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells...
- Bah, S. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace.
Sources
- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 5. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 16. inventions.prf.org [inventions.prf.org]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. researchgate.net [researchgate.net]
- 27. edspace.american.edu [edspace.american.edu]
Application Notes & Protocols: A Guide to the Antimicrobial Screening of 4-(4-chlorophenyl) Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Compounds featuring a 4-(4-chlorophenyl) moiety have demonstrated significant potential as a scaffold for new antimicrobial drugs. This document provides a comprehensive guide for the systematic in vitro evaluation of these compounds. It outlines detailed, field-proven protocols for primary screening, quantitative assessment of antimicrobial activity, and initial cytotoxicity profiling. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility. This guide is designed to equip researchers with the necessary tools to efficiently identify and advance promising antimicrobial candidates.
Introduction: The Rationale for Targeting the 4-(4-chlorophenyl) Scaffold
The 4-(4-chlorophenyl) substitution is a key pharmacophore in a variety of biologically active molecules. The presence of the chlorophenyl group can significantly influence a compound's lipophilicity, electronic properties, and steric profile, which in turn can enhance its interaction with microbial targets and improve cell permeability.[1][2] Studies have shown that this particular substitution can confer potent activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
The primary objective of the screening cascade outlined herein is to first identify compounds with demonstrable antimicrobial activity, then to quantify their potency, and finally, to assess their preliminary safety profile. This tiered approach ensures that resources are focused on the most promising candidates.
The Screening Cascade: A Step-by-Step Approach
A logical, stepwise progression is crucial for the efficient evaluation of novel compounds. The proposed workflow begins with a broad qualitative screen to identify active compounds, followed by quantitative determination of their potency, and concludes with an essential assessment of their toxicity to mammalian cells.
Figure 2: Step-by-step workflow of the MTT cytotoxicity assay.
Hit Prioritization: The Selectivity Index
The ultimate goal is to identify compounds that are highly active against microbial pathogens but exhibit low toxicity towards mammalian cells. The selectivity index (SI) is a useful parameter for this purpose and is calculated as follows:
SI = IC50 (mammalian cells) / MIC (microorganism)
A higher SI value is desirable as it indicates greater selectivity for the microbial target. Compounds with a favorable SI should be prioritized for further investigation, including mechanism of action studies and in vivo efficacy testing.
Conclusion
The protocols described in this application note provide a robust framework for the initial antimicrobial screening of 4-(4-chlorophenyl) substituted compounds. By following this systematic approach, researchers can efficiently identify and characterize novel antimicrobial agents with therapeutic potential. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for generating reliable and reproducible data that can confidently guide drug development efforts.
References
- Broth Microdilution | MI - Microbiology. (n.d.).
- Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters - ANSI Webstore. (2018).
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021).
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024).
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (1993). PubMed.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). PubMed Central.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
- Antimicrobial Susceptibility Testing | Area of Focus. (n.d.).
- ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- M07-A8 - Regul
- M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012).
- Application Notes and Protocols for Antimicrobial Screening of Substituted Furo-Benzimidazoles. (2025). BenchChem.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).
- Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. (2025).
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
- (a) MTT-based cytotoxicity assay to determine the cell viability of... (n.d.).
- A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. (n.d.).
- Overview on Strategies and Assays for Antibiotic Discovery. (n.d.). MDPI.
- Synthesis and screening of potential antimicrobial compounds. (n.d.). SciSpace.
- Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (n.d.). PubMed.
- Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. (n.d.).
- Methods of screening for antimicrobial compounds. (2003).
- Antimicrobial Activity of N-chloramine Compounds. (1980). PubMed.
- Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (n.d.). MDPI.
- Mechanisms of Antibacterial Drugs | Microbiology. (n.d.). Lumen Learning.
- (PDF) Interactions of naturally occurring compounds with antimicrobials. (2025).
Sources
Application Note: Design and Implementation of In Vitro Assays for Pyran-dione Based Enzyme Inhibitors
Abstract
The pyran-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including the inhibition of key enzymatic targets.[1] Developing robust and reliable in vitro assays is a critical first step in identifying and characterizing novel pyran-dione inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, optimize, and execute high-quality enzymatic assays. We delve into the core principles of assay design, present detailed, step-by-step protocols for both absorbance and fluorescence-based methods, and offer guidance on rigorous data analysis and interpretation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific enzyme targets.
Introduction to Pyran-diones and Enzyme Inhibition
Pyran-diones are heterocyclic compounds that have garnered significant interest as potential therapeutic agents. Their structure allows for diverse chemical modifications, leading to compounds that can target a variety of enzymes with high specificity and potency. Recent studies have highlighted pyran-dione derivatives as promising inhibitors for targets like Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial in DNA repair and a target for cancer therapy.[2][3]
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[4] They are fundamental to drug discovery, with a vast number of marketed drugs functioning through enzyme inhibition.[5] The primary goal of an in vitro enzyme inhibition assay is to quantify the potency of a compound, typically by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7]
Core Principles of Assay Design
A successful enzyme assay requires careful consideration of multiple variables to ensure the results are accurate, reproducible, and physiologically relevant.[8] The fundamental principle is to monitor the rate of the reaction—either the depletion of a substrate or the formation of a product—over time.[8][9]
2.1. Choosing the Right Assay Format
Enzyme assays can be continuous, where the reaction is monitored in real-time, or discontinuous (stop-time), where the reaction is stopped at a specific point for measurement.[9] The choice often depends on the available equipment and the nature of the substrate and product. The most common high-throughput methods are spectroscopic, relying on changes in absorbance or fluorescence.[8]
-
Spectrophotometric (Absorbance) Assays: These are classic, cost-effective methods that measure the change in light absorption as a substrate is converted to a product.[8] For example, the hydrolysis of a colorless substrate to a colored product can be monitored over time.[10]
-
Fluorometric Assays: These assays are generally more sensitive than their absorbance-based counterparts.[11][12] They use substrates that become fluorescent upon enzymatic modification, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[11][13]
2.2. Critical Reagent and Condition Optimization
Enzyme Concentration: The enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course. This is determined by running a time-course experiment with several enzyme concentrations.[5] The reaction rate should be proportional to the amount of enzyme used.[9]
Substrate Concentration: The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[14] For inhibitor screening, it is crucial to use a substrate concentration at or below the Km. Using substrate concentrations much higher than the Km can mask the effects of competitive inhibitors, making them appear less potent than they are.[5][15]
Buffer, pH, and Temperature: Enzymes are highly sensitive to their environment. The assay buffer must maintain a constant pH at which the enzyme is optimally active and stable.[8] Likewise, temperature must be strictly controlled, as a change of just one degree can alter enzyme activity by 4-8%.[8]
Solvent Effects: Test compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO). High concentrations of these solvents can inhibit or denature the enzyme. It is recommended to keep the final solvent concentration low, typically below 1% and preferably under 0.5%.[16]
The following diagram illustrates the foundational workflow for developing a robust enzyme inhibition assay.
Caption: Workflow for Enzyme Inhibition Assay Development.
Establishing Self-Validating Systems: The Importance of Controls
Every protocol must be a self-validating system. This is achieved through the diligent use of controls to rule out artifacts and ensure the observed inhibition is due to the specific interaction between the pyran-dione compound and the target enzyme.[17]
| Control Type | Purpose | Composition | Expected Outcome |
| Negative (Vehicle) Control | Establishes 0% inhibition (maximum enzyme activity). | All assay components + vehicle (e.g., DMSO) without inhibitor. | Maximum signal (Vmax). |
| Positive Control | Establishes 100% inhibition. Confirms assay can detect inhibition. | All assay components + a known, potent inhibitor of the enzyme. | Minimum signal (baseline). |
| No-Enzyme Control | Checks for background signal from substrate degradation or compound interference. | All assay components except the enzyme. | Signal should be at or near baseline. |
| Compound Interference Control | Checks if the test compound emits its own signal (autofluorescence/absorbance). | Buffer, substrate, and test compound (no enzyme). | Signal should be minimal and subtracted from test wells. |
The relationship between an enzyme, its substrate, and an inhibitor is fundamental to these assays.
Caption: Principle of Competitive Enzyme Inhibition.
Detailed Experimental Protocols
The following protocols are generalized templates. Researchers must optimize concentrations and incubation times for their specific enzyme-substrate system based on the principles outlined in Section 2.
4.1. Protocol 1: Absorbance-Based Protease Assay
This protocol uses a chromogenic substrate that releases a colored product upon cleavage by a protease.
Materials:
-
96-well clear, flat-bottom microplate[18]
-
Multichannel pipette
-
Microplate reader capable of absorbance measurements
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Protease Enzyme Stock
-
Chromogenic Substrate Stock (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Test Pyran-dione Compounds (serial dilutions in DMSO)
-
Positive Control Inhibitor
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice.[19] Prepare working solutions of enzyme and substrate in Assay Buffer. Ensure the final DMSO concentration in all wells is identical and ≤0.5%.[16]
-
Plate Layout: Designate wells for all controls and test compound dilutions (see table below for an example).
-
Add Compounds and Controls: Add 2 µL of the serially diluted pyran-dione compounds, positive control, or DMSO (vehicle control) to the appropriate wells.
-
Add Enzyme: Add 98 µL of the enzyme working solution to all wells except the "No-Enzyme" controls. Add 98 µL of Assay Buffer to the "No-Enzyme" wells.
-
Pre-incubation (Optional): Gently mix the plate and pre-incubate for 15 minutes at the optimal temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 100 µL of the substrate working solution to all wells to start the reaction. The total volume should be 200 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) every minute for 30 minutes (kinetic read).[20]
-
Determine Reaction Rate: For each well, calculate the initial velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).[5]
Example 96-Well Plate Layout:
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 3 | Cmpd 3 | Cmpd 4 | Cmpd 4 | Cmpd 5 | Cmpd 5 | Neg Ctrl | Pos Ctrl |
| B | Dil 1 | Dil 1 | Dil 1 | Dil 1 | Dil 1 | Dil 1 | Dil 1 | Dil 1 | Dil 1 | Dil 1 | (DMSO) | (Known Inhibitor) |
| C | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Dil 2 | Neg Ctrl | Pos Ctrl |
| D | Dil 3 | Dil 3 | Dil 3 | Dil 3 | Dil 3 | Dil 3 | Dil 3 | Dil 3 | Dil 3 | Dil 3 | (DMSO) | (Known Inhibitor) |
| E | Dil 4 | Dil 4 | Dil 4 | Dil 4 | Dil 4 | Dil 4 | Dil 4 | Dil 4 | Dil 4 | Dil 4 | No Enz | No Enz |
| F | Dil 5 | Dil 5 | Dil 5 | Dil 5 | Dil 5 | Dil 5 | Dil 5 | Dil 5 | Dil 5 | Dil 5 | No Enz | No Enz |
| G | Dil 6 | Dil 6 | Dil 6 | Dil 6 | Dil 6 | Dil 6 | Dil 6 | Dil 6 | Dil 6 | Dil 6 | No Sub | No Sub |
| H | Dil 7 | Dil 7 | Dil 7 | Dil 7 | Dil 7 | Dil 7 | Dil 7 | Dil 7 | Dil 7 | Dil 7 | No Sub | No Sub |
4.2. Protocol 2: Fluorescence-Based Kinase Assay
This protocol measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction using a luminescence-based detection reagent.
Materials:
-
96-well or 384-well solid white microplate[18]
-
Multichannel pipette
-
Microplate reader capable of luminescence detection
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Kinase Enzyme Stock
-
Peptide Substrate Stock
-
ATP Stock
-
Test Pyran-dione Compounds
-
Luminescence-based ATP Detection Reagent (e.g., Kinase-Glo®)
Procedure:
-
Prepare Reagents: Prepare working solutions as in the absorbance protocol. The ATP concentration should be at or near its Km for the specific kinase.
-
Add Compounds and Controls: Add 1 µL of the serially diluted pyran-dione compounds, positive control, or DMSO to the appropriate wells of the white microplate.
-
Add Enzyme and Substrate: Add 24 µL of an enzyme/substrate master mix to each well.
-
Initiate Reaction: Add 25 µL of the ATP working solution to all wells to start the kinase reaction. Total volume is now 50 µL.
-
Incubate: Gently mix and incubate the plate at the optimal temperature (e.g., 30°C) for 60 minutes. The incubation time must be within the linear range of the reaction.
-
Stop Reaction & Detect Signal: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 50 µL of the ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Measure Luminescence: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental execution.[17]
5.1. Calculating Percent Inhibition
First, subtract the average "No-Enzyme" control signal from all other wells to correct for background. Then, calculate the percent inhibition for each compound concentration using the following formula:
% Inhibition = 100 * ( 1 - ( V_inhibitor - V_positive_control ) / ( V_negative_control - V_positive_control ) )
Where V is the reaction velocity (for kinetic assays) or the final signal (for endpoint assays).
5.2. Determining the IC50 Value
The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity.[14] It is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, Origin).[5]
IC50 Curve Parameters:
-
Top Plateau: Maximum enzyme activity (near 100% for normalized data).
-
Bottom Plateau: Minimum enzyme activity (near 0%).
-
LogIC50: The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus.
-
Hill Slope: Describes the steepness of the curve. A slope of -1.0 is typical for a 1:1 inhibitor-enzyme interaction.
It is important to note that the IC50 value is dependent on the assay conditions, particularly the substrate concentration.[6][20] Therefore, these conditions must be reported alongside the IC50 value for the data to be comparable across different studies.
Troubleshooting Common Assay Problems
Even with a well-designed protocol, issues can arise. A logical approach to troubleshooting is essential.
Caption: A Decision Tree for Troubleshooting Common Assay Issues.
For a more detailed troubleshooting guide, refer to resources from suppliers like Abcam or Thermo Fisher Scientific.[18][21]
Conclusion
The successful development of an in vitro assay for pyran-dione enzyme inhibitors hinges on a systematic approach that combines a strong understanding of enzyme kinetics with meticulous experimental design and execution. By carefully optimizing assay conditions, incorporating a full suite of controls, and using appropriate data analysis methods, researchers can generate high-quality, reliable data. This robust foundation is essential for advancing promising pyran-dione compounds through the drug discovery pipeline, from initial hit identification to lead optimization and beyond.
References
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- Basics of Enzym
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul
- Enzyme Assay Analysis: What Are My Method Choices?. Thermo Fisher Scientific.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- A standard operating procedure for an enzym
- Protocol for enzyme assays. The Royal Society of Chemistry.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.
- IC50. Wikipedia.
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in D
- TROUBLESHOOTING GUIDE FOR ENZYM
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
- Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.
- Determination of Half-Maximal Inhibitory Concentr
- What is an Inhibition Assay?. Biobide Blog.
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Microplate Enzyme Assay Using Fluorescence Original Reference. University of California, Santa Barbara.
- Buy 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | 92687-12-2. Smolecule.
- Enzyme Inhibitor Terms and Calcul
- Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.
Sources
- 1. Buy 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | 92687-12-2 [smolecule.com]
- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nrel.colostate.edu [nrel.colostate.edu]
- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. thermofisher.com [thermofisher.com]
Application Notes & Protocols: The Strategic Utility of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione in Complex Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a pivotal chemical intermediate. Also known by synonyms such as 3-(4-chlorophenyl)glutaric anhydride and Beta-(4-chlorophenyl) glutaric anhydride, this compound serves as a versatile building block, particularly in the pharmaceutical industry.[1][2][3] We will explore its physicochemical properties, detail a representative synthetic protocol, and provide in-depth application notes for its use in the synthesis of high-value target molecules, most notably the muscle relaxant Baclofen.[3] This guide is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
Introduction & Core Compound Profile
This compound is a cyclic anhydride derivative of a substituted glutaric acid.[3] Its structure, featuring a reactive anhydride functional group and a chlorophenyl moiety, makes it an exceptionally valuable synthon. The anhydride ring is primed for nucleophilic attack, allowing for controlled ring-opening reactions to introduce a variety of functionalities. This reactivity is central to its role as an intermediate.
Its most prominent application is as a key precursor in the efficient synthesis of Baclofen, a gamma-aminobutyric acid (GABA) derivative used clinically for its muscle relaxant properties.[3] Beyond this, its structure holds significant potential for the development of novel chemical entities in drug discovery and materials science.[3]
Physicochemical & Structural Data
A summary of the key identification and structural parameters for this compound is provided below for rapid reference and characterization.
| Parameter | Data | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 3-(4-chlorophenyl)glutaric anhydride, Beta-(4-chlorophenyl)glutaric anhydride, 4-(4-chlorophenyl)oxane-2,6-dione | [1][2][3] |
| CAS Number | 53911-68-5 | [1] |
| Molecular Formula | C₁₁H₉ClO₃ | [2][4] |
| Molecular Weight | 224.64 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Canonical SMILES | C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | [4] |
| InChI | InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | [4] |
| InChIKey | OCZRLOJECISNAO-UHFFFAOYSA-N | [4] |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and stability of this compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water, acidified with phosphoric acid, provides effective separation.[5] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be substituted with a volatile acid like formic acid.[5]
Synthesis Protocol: this compound
The synthesis of the title compound is most practically achieved via the intramolecular cyclization and dehydration of its corresponding dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid. The following is a representative, two-stage protocol based on established organic chemistry principles.
Diagram: Proposed Synthetic Workflow
Caption: A representative two-stage synthesis pathway.
Stage 1: Synthesis of 3-(4-chlorophenyl)glutaric acid
Rationale: This stage employs a tandem Michael addition-hydrolysis-decarboxylation sequence. Diethyl malonate serves as the nucleophile, adding to an α,β-unsaturated aldehyde. Subsequent saponification of the esters followed by acidification and heating removes one of the carboxyl groups to yield the desired glutaric acid derivative.
Materials & Equipment:
-
Diethyl malonate
-
4-Chlorocinnamaldehyde
-
Piperidine (catalyst)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for extraction and filtration
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve 4-chlorocinnamaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.
-
Hydrolysis: To the crude residue, add a solution of sodium hydroxide (3.0 eq) in water. Attach a reflux condenser and heat the mixture to reflux for 3-5 hours until the ester is fully saponified.
-
Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the dicarboxylic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Decarboxylation & Isolation: Collect the crude tri-acid by vacuum filtration. Without extensive drying, transfer the solid to a clean flask and heat gently (e.g., in an oil bath at 120-140 °C) until gas evolution (CO₂) ceases.
-
Cool the resulting crude 3-(4-chlorophenyl)glutaric acid. Recrystallize from a suitable solvent (e.g., water or ethyl acetate/hexanes) to obtain the purified product.
Stage 2: Synthesis of this compound
Rationale: This is a classic anhydride formation via dehydration. Acetic anhydride is a common and effective reagent for this transformation, acting as both a solvent and a dehydrating agent.
Materials & Equipment:
-
3-(4-chlorophenyl)glutaric acid (from Stage 1)
-
Acetic anhydride
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Place the purified 3-(4-chlorophenyl)glutaric acid (1.0 eq) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 volumes relative to the acid).
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess acetic anhydride and acetic acid byproduct.
-
The resulting crude solid is the desired anhydride. It can be purified by recrystallization from a non-protic solvent like toluene or by vacuum distillation if thermally stable.
Application Protocol: Intermediate in Baclofen Synthesis
The primary industrial application of this compound is as a stable, easily handled intermediate for the synthesis of Baclofen. The protocol involves a nucleophilic ring-opening followed by a rearrangement.
Diagram: Synthesis of Baclofen from the Intermediate
Caption: Key transformations in the synthesis of Baclofen.
Rationale: The synthesis leverages the anhydride's reactivity. First, ammonia opens the ring to form an amide at one end and a carboxylate at the other, creating the glutaramic acid precursor. Second, the Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom, perfectly suited for creating the GABA structure of Baclofen.
Materials & Equipment:
-
This compound
-
Aqueous ammonia (NH₄OH), concentrated
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Reaction vessel suitable for cooling (e.g., jacketed reactor or flask in an ice bath)
-
Standard laboratory glassware
Procedure:
-
Amidation (Ring-Opening):
-
Suspend this compound (1.0 eq) in water in a reaction vessel.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated aqueous ammonia (2.0-3.0 eq) while maintaining the temperature below 10 °C.
-
Stir the mixture until the solid dissolves and the reaction to form 3-(4-chlorophenyl)glutaramic acid is complete (monitor by TLC or HPLC).
-
-
Hofmann Rearrangement:
-
In a separate vessel, prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold aqueous solution of sodium hydroxide (4.0-5.0 eq).
-
Slowly add the cold sodium hypobromite solution to the glutaramic acid solution from the previous step, keeping the temperature low (0-5 °C).
-
After the addition is complete, allow the mixture to warm to room temperature, then gently heat (e.g., to 50-60 °C) for 1-2 hours to drive the rearrangement to completion.
-
-
Isolation and Purification:
-
Cool the reaction mixture.
-
Carefully neutralize the solution with hydrochloric acid to precipitate the product, Baclofen, which is amphoteric. The isoelectric point should be targeted for maximum precipitation.
-
Collect the crude Baclofen by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure Baclofen.
-
Broader Synthetic Potential & Outlook
The utility of this compound is not limited to Baclofen. Its reactive anhydride core is a gateway to a diverse library of derivatives.
Diagram: Versatility in Nucleophilic Ring-Opening
Caption: General reactivity of the anhydride intermediate.
This versatility makes it an attractive starting material for researchers exploring new drug candidates or functional materials.[3] By reacting it with various alcohols, amines, or other nucleophiles, a wide array of substituted glutaric acid derivatives can be synthesized, which can then be further elaborated into more complex molecular architectures.
Safety, Handling, and Storage
-
Safety: As a cyclic anhydride, this compound is expected to be a skin and eye irritant. It is also moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Avoid contact with water and other protic solvents unless a reaction is intended, as this will hydrolyze the anhydride back to the dicarboxylic acid.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible substances such as strong oxidizing agents and strong bases.
References
-
This compound - PharmaCompass.com. (n.d.). Retrieved from [Link]
-
This compound - gsrs. (n.d.). Retrieved from [Link]
-
This compound | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Analytical Characterization of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Introduction: The Critical Need for Rigorous Characterization
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is a molecule of significant interest in pharmaceutical and materials science research. As a cyclic anhydride derivative, its purity, stability, and structural integrity are paramount to ensure the safety, efficacy, and performance of end-products. This comprehensive guide provides a suite of robust analytical methodologies for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles and validated against internationally recognized standards to ensure data of the highest quality and integrity.
Our approach to the analytical characterization of this compound is multi-faceted, employing a range of orthogonal techniques to build a complete profile of the molecule. This includes chromatographic methods for separation and quantification, spectroscopic techniques for structural elucidation, and thermal analysis for assessing stability and purity. Each method is presented with a detailed protocol, the scientific rationale behind its selection, and guidance on data interpretation.
I. Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are indispensable for separating the target analyte from impurities, degradants, and reaction byproducts. We will explore both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for a comprehensive assessment of purity.
A. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for the analysis of moderately polar organic compounds like this compound. The method detailed below is designed to provide excellent resolution and sensitivity.
Causality in Method Design: The selection of a C18 stationary phase is based on the hydrophobic nature of the chlorophenyl group, which will interact favorably with the nonpolar stationary phase. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the polarity. The addition of a small amount of acid (phosphoric or formic) is crucial to suppress the ionization of any potential acidic impurities and to ensure sharp, symmetrical peaks.
Protocol Validation: This protocol should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the requirements for validating analytical procedures.[1][2][3][4] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Adherence to the United States Pharmacopeia (USP) General Chapter <621> on Chromatography is also recommended for system suitability and procedural guidelines.[5][6][7][8][9]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.[10]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. For MS compatibility, replace with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on the chromophore of the chlorophenyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in acetonitrile to a final concentration of approximately 1 mg/mL.
Data Presentation: HPLC
A representative HPLC chromatogram should be acquired for the reference standard and the sample under investigation. The retention time of the main peak should be consistent, and the purity can be calculated based on the area percentage of all observed peaks.
Illustrative HPLC Chromatogram:
(Note: The following is an illustrative representation as a specific chromatogram for this compound is not publicly available.)
Caption: Illustrative HPLC chromatogram showing the main peak for the target compound.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a cyclic anhydride like this compound, derivatization may be necessary to improve volatility and thermal stability, although direct analysis is also possible with careful optimization.
Causality in Method Design: The use of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for a wide range of semi-volatile compounds. A temperature gradient program is employed to ensure the efficient separation of the analyte from any potential impurities with different boiling points. Electron ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in anhydrous dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS
The total ion chromatogram (TIC) will show the separation of components, and the mass spectrum of the main peak can be used for structural confirmation by analyzing the fragmentation pattern.
Illustrative GC-MS Data:
(Note: The following is an illustrative representation as a specific mass spectrum for this compound is not publicly available. The fragmentation pattern is predicted based on the structure.)
Table 1: Predicted Mass Spectral Data
| m/z | Predicted Fragment |
| 224/226 | [M]+ (Molecular Ion, with Cl isotope pattern) |
| 180/182 | [M - CO2]+ |
| 152/154 | [M - CO2 - CO]+ |
| 139/141 | [C8H6Cl]+ |
| 111 | [C6H4Cl]+ |
Caption: Workflow for GC-MS analysis.
II. Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the chemical structure of the molecule, confirming the identity and providing insights into its bonding and functional groups.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Causality in Method Design: The chemical shifts in ¹H NMR will provide information about the electronic environment of the protons, and the coupling patterns will reveal the connectivity of adjacent protons. ¹³C NMR will identify all unique carbon atoms in the molecule. The use of a deuterated solvent like DMSO-d₆ is appropriate for this compound.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6 mL of the deuterated solvent.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Data Presentation: NMR
The chemical shifts (δ) should be reported in parts per million (ppm) relative to the residual solvent peak. The multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hz should be reported for ¹H NMR.
Illustrative Predicted NMR Data:
(Note: The following are predicted chemical shifts based on the structure. Actual values may vary.)
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-3, H-5 | ~ 2.8 - 3.2 | m | 4H | -CH₂- |
| H-4 | ~ 3.5 - 3.8 | m | 1H | -CH- |
| Aromatic H | ~ 7.3 - 7.5 | m | 4H | Ar-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C-3, C-5 | ~ 40 - 45 | -CH₂- | ||
| C-4 | ~ 35 - 40 | -CH- | ||
| Aromatic C | ~ 128 - 135 | Ar-C | ||
| C-Cl | ~ 132 - 136 | Ar-C-Cl | ||
| C=O | ~ 170 - 175 | Carbonyl |
Caption: Logical flow of NMR spectral interpretation.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Causality in Method Design: The presence of the cyclic anhydride and the chlorophenyl group will give rise to characteristic absorption bands. The carbonyl groups of the anhydride will have strong, distinct stretching vibrations. The aromatic ring will also have characteristic C-H and C=C stretching and bending vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Data Presentation: FT-IR
The positions of the major absorption bands should be reported in wavenumbers (cm⁻¹).
Illustrative Predicted FT-IR Data:
(Note: The following are predicted characteristic absorption bands based on the structure.)
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1820 & 1760 | Strong | C=O stretch (anhydride, symmetric and asymmetric) |
| ~ 1600, 1490 | Medium | Aromatic C=C stretch |
| ~ 1230 | Strong | C-O-C stretch (anhydride) |
| ~ 830 | Strong | p-substituted benzene C-H out-of-plane bend |
| ~ 750 | Strong | C-Cl stretch |
III. Thermal Analysis
Thermal analysis techniques provide valuable information about the thermal stability, decomposition profile, and purity of a compound.
A. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Causality in Method Design: By heating the sample under an inert atmosphere (nitrogen), we can determine its decomposition temperature. Any significant mass loss will correspond to the breakdown of the molecule.
Experimental Protocol: TGA
-
Instrumentation: A thermogravravimetric analyzer.
-
Sample Pan: Platinum or alumina.
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 600 °C.
Data Presentation: TGA
The TGA thermogram will show the percentage of mass loss versus temperature. The onset of decomposition is a key parameter to report.
Illustrative TGA Thermogram:
(Note: The following is an illustrative representation.)
Caption: Illustrative TGA curve showing thermal decomposition.
B. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is an excellent technique for determining the melting point and assessing the purity of a crystalline solid.
Causality in Method Design: A pure crystalline compound will exhibit a sharp, well-defined melting endotherm. The presence of impurities will typically cause a broadening of the melting peak and a depression of the melting point, which can be used to estimate the purity.[5][6][7][8][10]
Experimental Protocol: DSC
-
Instrumentation: A differential scanning calorimeter.
-
Sample Pan: Hermetically sealed aluminum pans.
-
Sample Size: 2-5 mg.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 5 °C/min.
-
Temperature Range: 25 °C to a temperature above the melting point (e.g., 200 °C).
Data Presentation: DSC
The DSC thermogram will show the heat flow versus temperature. The onset temperature and the peak maximum of the melting endotherm should be reported.
Illustrative DSC Thermogram:
(Note: The following is an illustrative representation.)
Caption: Illustrative DSC curve showing the melting endotherm.
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently assess the identity, purity, and stability of this important compound. It is imperative that all methods are properly validated and that system suitability criteria are met to ensure the generation of reliable and reproducible data. This rigorous analytical approach is fundamental to advancing research and development in the pharmaceutical and chemical industries.
References
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Gáspár, A. (2003). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis and Calorimetry, 72(3), 993–999.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Kamboj, P. (2015). Determination of % purity of a compound by by Using DSC. SlideShare. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Thermal Analysis. Retrieved from [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Determination of cyclic organic acid anhydrides in air using gas chromatography. Part 2. Sampling and determination of hexahydrophthalic anhydride, methylhexahydrophthalic anhydride, tetrahydrophthalic anhydride and octenylsuccinic anhydride - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. infinitalab.com [infinitalab.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Molecular Docking of Dihydropyranopyran Derivatives with Cyclin-Dependent Kinase 2 (CDK2)
Abstract: Cyclin-Dependent Kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention.[3][4][5] This guide provides a comprehensive, in-depth protocol for the molecular docking of dihydropyranopyran derivatives, a promising class of heterocyclic compounds, with the ATP-binding site of CDK2. We will delve into the theoretical underpinnings, a validated step-by-step computational workflow using industry-standard software, and the critical analysis of docking results. This document is intended for researchers, computational chemists, and drug development professionals engaged in structure-based drug design.
Section 1: Scientific Foundation & Strategic Considerations
The Target: Why CDK2?
CDK2 is a serine/threonine kinase that, when complexed with its regulatory partners Cyclin E or Cyclin A, phosphorylates key substrates to drive the cell through the G1 phase and initiate DNA synthesis in the S phase.[6] In many cancer cells, the CDK2 pathway is hyperactive due to overexpression of cyclins or loss of endogenous inhibitors.[1][7] Therefore, inhibiting CDK2 activity presents a rational strategy to induce cell cycle arrest and apoptosis in malignant cells.[8] The CDK2 active site is a well-defined ATP-binding pocket, featuring key residues that are crucial for inhibitor binding, making it highly amenable to structure-based design and computational analysis.[9][10][11]
The Ligands: The Potential of Dihydropyranopyran Derivatives
The dihydropyranopyran scaffold is a privileged heterocyclic structure found in numerous natural products with diverse biological activities. Its structural rigidity, combined with opportunities for functionalization, makes it an attractive starting point for designing kinase inhibitors. The aim is to orient this scaffold within the CDK2 active site to form specific, high-affinity interactions with key residues, thereby blocking ATP binding and inhibiting kinase activity.
The Method: The Power and Pitfalls of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[12][13] The process involves two main components: a search algorithm that generates a multitude of possible binding poses, and a scoring function that ranks these poses based on their predicted binding affinity.[13][14] While immensely powerful for virtual screening and lead optimization, the reliability of docking results is critically dependent on a meticulously prepared system and a validated protocol.[15]
Section 2: The Docking Workflow: A Validated Protocol
This section outlines a detailed, step-by-step methodology for performing a molecular docking study of dihydropyranopyran derivatives against CDK2 using widely accessible and validated software tools.
Workflow Overview
The entire process, from data retrieval to analysis, follows a structured path to ensure reproducibility and accuracy.
Sources
- 1. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis [frontiersin.org]
- 3. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel and potent tacrine derivatives as CDK2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2020157652A2 - Cdk2 inhibitors - Google Patents [patents.google.com]
- 7. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
Application Note: Evaluating the Cytotoxicity of Novel Pyran-Based Compounds Using Cell Viability Assays
Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. Pyran-based compounds, a class of heterocyclic molecules, are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities, including promising anti-cancer properties.[1][2][3] However, early-stage assessment of cytotoxicity is a critical filter to identify compounds with a favorable therapeutic index. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of cell viability assays for evaluating novel pyran-based compounds.
Cell-based assays are indispensable tools for determining the effects of test molecules on cell proliferation or for identifying direct cytotoxic effects that lead to cell death.[4] This guide will delve into the mechanistic basis of commonly employed assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, with a specific focus on the unique chemical properties of pyran derivatives.
Pillar 1: Selecting the Appropriate Cell Viability Assay
The choice of a cell viability assay is not a one-size-fits-all decision. It is contingent on the specific research question, the properties of the test compound, and the cell type being investigated. Assays for cell viability typically measure a marker associated with the number of living cells, such as metabolic activity, membrane integrity, or intracellular ATP levels.[4][5]
Commonly Used Cell Viability Assays: A Comparative Overview
| Assay Type | Principle | Advantages | Potential Considerations for Pyran-Based Compounds |
| Tetrazolium Reduction (e.g., MTT, XTT, WST-1) | Measures the metabolic activity of viable cells through the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[4][6][7] | Cost-effective, well-established, and suitable for high-throughput screening. | Colored pyran compounds may interfere with absorbance readings. Reducing properties of some pyran derivatives could lead to non-enzymatic reduction of the tetrazolium salt, resulting in false-positive signals.[8][9] |
| Resazurin Reduction (e.g., alamarBlue) | Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. | More sensitive than tetrazolium assays and generally less toxic to cells. | Fluorescent pyran compounds can interfere with the fluorescent signal. |
| Luminescent ATP Assay (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.[10][11][12] | Highly sensitive, rapid "add-mix-measure" protocol, and less prone to interference from colored or fluorescent compounds.[11][12] | The signal can be affected by compounds that inhibit luciferase or alter cellular ATP levels through mechanisms other than cytotoxicity. |
| Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide) | Dyes are excluded by viable cells with intact membranes but penetrate and stain non-viable cells.[5] | Provides a direct measure of cell death. | Not suitable for high-throughput screening in a plate reader format and requires cell counting. |
Decision-Making Workflow for Assay Selection
The following workflow can guide the selection of an appropriate cell viability assay for your novel pyran-based compound.
Caption: Workflow for selecting a suitable cell viability assay.
Pillar 2: Detailed Protocols for Robust and Reproducible Results
Adherence to meticulously designed and validated protocols is the cornerstone of generating high-quality, reproducible data. The following protocols for the MTT and CellTiter-Glo® assays are based on established methodologies and include critical steps for ensuring data integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][13] Viable cells with active metabolism convert MTT into a purple formazan product.[4]
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test pyran-based compound stock solution
-
Microplate spectrophotometer
Experimental Workflow:
Caption: Step-by-step workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.[13][14] Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[14]
-
Compound Treatment: Prepare serial dilutions of the pyran-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation with Compound: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4][14]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[4][6][14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][13] If using DMSO, gentle mixing on an orbital shaker for 15 minutes is recommended.
-
Incubation for Solubilization: If using an SDS-HCl solution, incubate the plate overnight at 37°C.[6] If using DMSO, a shorter incubation of 15-20 minutes at room temperature is sufficient.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]
Self-Validation and Controls:
-
Cell-Free Control: To account for potential interference from the pyran-based compound, include control wells with the compound in cell-free medium.[8] This will reveal if the compound directly reduces MTT.
-
Vehicle Control: This control group is treated with the same concentration of the solvent used to dissolve the test compound (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Untreated Control: This group of cells is not exposed to the test compound and represents 100% cell viability.
-
Positive Control: A known cytotoxic agent should be included to confirm the assay is performing as expected.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture by quantifying ATP, which is a marker for metabolically active cells.[10][11][15]
Materials:
-
Opaque-walled 96-well or 384-well plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Reagent (Promega)
-
Complete cell culture medium
-
Test pyran-based compound stock solution
-
Luminometer
Experimental Workflow:
Caption: Step-by-step workflow for the CellTiter-Glo® assay.
Detailed Steps:
-
Cell Seeding: Dispense cells into an opaque-walled multiwell plate. Include wells for background luminescence (medium without cells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add serial dilutions of the pyran-based compound to the wells. Include vehicle controls.
-
Incubation with Compound: Incubate for the desired period.
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Addition of CellTiter-Glo® Reagent: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][16]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][16]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][16]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Self-Validation and Controls:
-
Cell-Free Control: To test for effects on the luciferase enzyme, include wells with the compound and CellTiter-Glo® reagent in cell-free medium.
-
Vehicle, Untreated, and Positive Controls: As described for the MTT assay.
Pillar 3: Data Analysis and Interpretation
Calculating Percentage Viability and Generating Dose-Response Curves
-
Subtract Background: For each well, subtract the average absorbance/luminescence of the medium-only (blank) wells.
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] * 100
-
-
Plot Dose-Response Curve: Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).[18] This will typically generate a sigmoidal curve.
Determining the IC50 Value
The IC50 value is the concentration of an inhibitor that reduces the response by half.[19] It can be determined by fitting the dose-response data to a four-parameter logistic (4PL) equation using a suitable software package (e.g., GraphPad Prism, or an online IC50 calculator).[20][21]
Data Analysis Pipeline:
Caption: Pipeline for data analysis and IC50 determination.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High background in MTT assay | Contamination of medium with bacteria or yeast; spontaneous reduction of MTT by components in the medium or the test compound.[4][14] | Use sterile technique; perform cell-free control experiments to check for compound interference.[4][8] |
| Unexpected increase in viability at high compound concentrations | Compound interference (e.g., direct reduction of MTT/resazurin) or precipitation of the compound.[9][22] | Perform cell-free control experiments.[8][9] Visually inspect wells for precipitate. Consider using an alternative assay like CellTiter-Glo®. |
| Low signal-to-noise ratio | Suboptimal cell number; insufficient incubation time. | Optimize cell seeding density and incubation times for your specific cell line. |
| High well-to-well variability | Inconsistent cell seeding; edge effects in the plate; improper mixing. | Use a multichannel pipette for cell seeding and reagent addition; avoid using the outer wells of the plate; ensure thorough mixing. |
Conclusion
The evaluation of cell viability is a fundamental step in the preclinical assessment of novel compounds such as pyran derivatives. By carefully selecting the appropriate assay, adhering to robust protocols, and performing rigorous data analysis, researchers can obtain reliable and reproducible cytotoxicity data. This information is critical for making informed decisions in the drug discovery pipeline and for advancing compounds with the most promising therapeutic potential.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In S. Markossian (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Kumar, A., Sharma, G., & Singh, B. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836-1854. [Link]
-
IC50. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012).
-
Sharma, A., Kumar, V., & Singh, R. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1836–1854. [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry. (2017). RSC Advances, 7(53), 33235-33255. [Link]
-
Cell Proliferation and Viability Assay. (n.d.). Sygnature Discovery. Retrieved from [Link]
- Promega G9241 CellTiter-Glo 2.0 3D Cell Viability Assay Owner's Manual. (n.d.). Promega.
-
Faghih, Z., Faghih, Z., Divar, M., & Khabnadideh, S. (2019). Cytotoxic Activity of Some Spirooxindole-4H-pyran Derivatives. Journal of Pharmaceutical Research International, 31(6), 1-8. [Link]
-
How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
-
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2022). Journal of Molecular Structure, 1265, 133403. [Link]
-
ATCC Animal Cell Culture Guide. (n.d.). On Science. Retrieved from [Link]
-
50% of what? How exactly are IC50 and EC50 defined?. (n.d.). GraphPad. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
Cell viability assays with selected compounds in various cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
What reason can affect drug concentration to cell viability in MTT assay ?. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. atcc.org [atcc.org]
- 15. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 16. promega.com [promega.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 20. researchgate.net [researchgate.net]
- 21. IC50 Calculator | AAT Bioquest [aatbio.com]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: A Strategic Guide to the Derivatization of 4-(4-chlorophenyl)oxane-2,6-dione for Novel Therapeutic Discovery
Introduction: The Promise of the Oxane-2,6-dione Scaffold
In the landscape of medicinal chemistry, the identification of versatile and synthetically accessible scaffolds is a cornerstone of successful drug discovery campaigns. The 4-(4-chlorophenyl)oxane-2,6-dione, a substituted glutaric anhydride, represents such a scaffold.[1][2] Glutaric anhydride and its derivatives are recognized as valuable building blocks in organic synthesis, primarily due to the electrophilic nature of their carbonyl groups, which are susceptible to nucleophilic attack.[1] This inherent reactivity provides a direct and efficient pathway to a diverse array of chemical entities.
Heterocyclic compounds, which can be readily synthesized from anhydride precursors, are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The 4-aryl substitution on the oxane-dione ring offers a strategic vector for tuning molecular properties, influencing potency, selectivity, and pharmacokinetic profiles. The presence of the chlorophenyl group, in particular, can enhance binding interactions with biological targets and improve metabolic stability.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically synthesize novel derivatives from the 4-(4-chlorophenyl)oxane-2,6-dione core. We will detail robust synthetic protocols, explain the causal logic behind experimental choices, and present validated methodologies for the preliminary biological evaluation of these new chemical entities.
Synthesis of the Core Scaffold
The foundational step is the reliable synthesis of the starting material, 4-(4-chlorophenyl)oxane-2,6-dione. This is typically achieved through the dehydration of its corresponding dicarboxylic acid, 3-(4-chlorophenyl)glutaric acid.[5] The diacid precursor can be synthesized via several established organic chemistry routes, with the cyclization to the anhydride being a relatively straightforward dehydration reaction.[6]
Protocol 2.1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
(Note: This is a representative protocol; specific conditions may require optimization.)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine diethyl malonate (1.0 eq) and sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Nucleophilic Addition: Add 4-chlorocinnamic acid ethyl ester (1.0 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Hydrolysis & Decarboxylation: Collect the crude intermediate and reflux in a mixture of concentrated HCl and water to hydrolyze the esters and effect decarboxylation.
-
Purification: Cool the solution to induce crystallization of 3-(4-chlorophenyl)glutaric acid. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., water or ethanol/water) to yield the pure diacid.
Protocol 2.2: Cyclization to 4-(4-chlorophenyl)oxane-2,6-dione
-
Setup: Place the synthesized 3-(4-chlorophenyl)glutaric acid (1.0 eq) and acetyl chloride (1.5 eq) in a round-bottom flask fitted with a reflux condenser.
-
Dehydration: Gently reflux the mixture for 2-3 hours. The acetyl chloride acts as a dehydrating agent.
-
Isolation: Cool the reaction mixture to room temperature. The product will often crystallize directly.
-
Purification: Triturate the solid with a non-polar solvent like n-hexane or diethyl ether to remove excess acetyl chloride and acetic acid. Filter the solid product and dry under vacuum. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR). The characteristic anhydride C=O stretches in the IR spectrum (approx. 1750-1850 cm⁻¹) are a key indicator of successful cyclization.
Strategic Derivatization Pathways
The true potential of the 4-(4-chlorophenyl)oxane-2,6-dione scaffold is unlocked through its derivatization. The primary site of reactivity is the anhydride functional group, which can undergo nucleophilic ring-opening to generate a family of related compounds with diverse functionalities.
Caption: Key derivatization pathways from the core scaffold.
Pathway A: Synthesis of Amic Acids and Piperidine-2,6-diones
Reaction with amines is a highly effective method to introduce nitrogen-containing functionalities, which are prevalent in bioactive molecules.[1] The initial ring-opening yields an amic acid, which can be subsequently cyclized to form a piperidine-2,6-dione, a scaffold present in several therapeutic agents.[7][8]
Protocol 3.1.1: General Procedure for Amic Acid Synthesis
-
Dissolution: Dissolve 4-(4-chlorophenyl)oxane-2,6-dione (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile) at 0 °C.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC.
-
Isolation: The amic acid product often precipitates from the reaction mixture. If not, concentrate the solvent under reduced pressure. The resulting solid can be purified by washing with a non-polar solvent or by recrystallization.
Protocol 3.1.2: Cyclization to Piperidine-2,6-diones
-
Setup: To a solution of the purified amic acid (1.0 eq) in chloroform or toluene, add a cyclizing agent such as 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).[8]
-
Reaction: Reflux the resulting solution for 12-16 hours until the reaction is complete (monitored by TLC).[8]
-
Work-up: Cool the mixture, wash with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperidine-2,6-dione derivative.
Pathway B: Synthesis of Ester-Acid Derivatives
Reaction with alcohols provides another route for diversification, introducing an ester functionality while retaining a carboxylic acid for further modification or for its role in target binding.
Protocol 3.2.1: General Procedure for Ester-Acid Synthesis
-
Setup: Dissolve 4-(4-chlorophenyl)oxane-2,6-dione (1.0 eq) in the desired alcohol (which acts as both reactant and solvent). If the alcohol is a solid or very viscous, use a co-solvent like THF.
-
Catalysis (Optional): For less reactive alcohols, a catalytic amount of a base (e.g., triethylamine or DMAP) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Isolation: Remove the excess alcohol under reduced pressure. The resulting residue can be dissolved in a solvent like ethyl acetate and washed with water to remove any catalyst.
-
Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
Biological Evaluation: A Tiered Screening Approach
Once a library of derivatives has been synthesized, a systematic biological evaluation is crucial to identify promising lead compounds. A tiered approach, starting with broad in-vitro screening, is most efficient. Based on the known activities of similar heterocyclic structures, primary assays should focus on anticancer, anti-inflammatory, and antimicrobial potential.[3][4][9]
Caption: Tiered workflow for biological evaluation of derivatives.
Protocol 4.1: Anticancer Cytotoxicity Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, HBL100) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 4.2: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)
This assay assesses the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
Data Presentation and Interpretation
Table 1: Representative Synthesis Data
| Compound ID | R-Group (Nucleophile) | Yield (%) | M.P. (°C) | Method |
| SC-01 | Core Scaffold | 85 | 112-114 | 2.2 |
| DA-01 | Benzylamine | 92 | 145-147 | 3.1.1 |
| DA-02 | Morpholine | 88 | 160-162 | 3.1.1 |
| PD-01 | N-benzyl | 75 | 178-180 | 3.1.2 |
| DE-01 | Ethanol | 95 | 98-100 | 3.2.1 |
Table 2: Representative Biological Activity Data
| Compound ID | Cytotoxicity IC₅₀ (µM) - MCF-7 | NO Inhibition IC₅₀ (µM) |
| SC-01 | >100 | >100 |
| DA-01 | 45.2 | 80.5 |
| DA-02 | 15.8 | 25.1 |
| PD-01 | 8.3 | 12.6 |
| DE-01 | >100 | 95.2 |
| Doxorubicin | 0.8 | N/A |
The results presented in these tables allow for the initial establishment of Structure-Activity Relationships (SAR). For example, the hypothetical data above suggests that ring-opening with amines (DA-01, DA-02) introduces activity, and subsequent cyclization to the piperidine-2,6-dione (PD-01) further enhances both anticancer and anti-inflammatory potency. This insight directs the synthetic chemist to explore a wider range of amine nucleophiles and focus on the piperidine-2,6-dione series for further optimization.
References
- Fiveable. (n.d.). Glutaric anhydride Definition. Fiveable.
- Reddy, T. S., & Kumar, V. P. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 3(6), 49-56.
-
Sapa, J., et al. (2018). Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 146, 381-394. [Link]
-
Stanoeva, E., et al. (2006). Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. Tetrahedron, 62(41), 9731-9738. [Link]
-
Core Pioneer. (n.d.). Understanding Glutaric Anhydride: Properties and Synthesis Uses. Core Pioneer. [Link]
-
National Center for Biotechnology Information. (n.d.). Glutaric anhydride. PubChem. [Link]
- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. (2011).
-
Li, Y., et al. (2024). Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors. Bioorganic & Medicinal Chemistry, 114, 117945. [Link]
-
Higashi, T., & Shimada, K. (2004). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Health Science, 50(1), 1-14. [Link]
-
Moore, B. M., et al. (2015). Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist. Bioorganic & Medicinal Chemistry, 23(17), 5390-5401. [Link]
- CN1603295A - Process for preparing substituted glutaric anhydride. (2005).
-
Le-Deygen, I. M., et al. (2012). Synthesis and Biological Evaluation of 4-Arylcoumarin Analogues of Combretastatins. Part 2. Journal of Medicinal Chemistry, 55(17), 7847-7856. [Link]
-
Chromastore. (n.d.). Derivatizing Reagents. Chromastore. [Link]
-
Pinto, A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(7), 557-601. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]
-
Nguyen, T. H. T., et al. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Vietnam Journal of Chemistry, 53(2e), 1-5. [Link]
-
de Oliveira, C. S., et al. (2019). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Molecules, 24(20), 3798. [Link]
-
Chen, C. C., et al. (2007). Synthesis and the biological evaluation of arylnaphthalene lignans as anti-hepatitis B virus agents. Bioorganic & Medicinal Chemistry Letters, 17(22), 6299-6304. [Link]
-
Czarnomysy, R., et al. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5355. [Link]
-
de Léséleuc, M., & Krische, M. J. (2013). Enantioselective cross-coupling of anhydrides with organozinc reagents: the controlled formation of carbon-carbon bonds through the nucleophilic interception of metalacycles. Dalton Transactions, 42(22), 7898-7907. [Link]
-
Wei, G., et al. (2015). Synthesis and biological activities of 2,3-dihydro-1,3,4-oxadiazole compounds and its derivatives as potential activator of ryanodine receptors. ResearchGate. [Link]
-
Ginjupalli, P., et al. (2015). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]
- US5322954A - Synthesis of 4-substituted phthalic anhydrides. (1994).
Sources
- 1. fiveable.me [fiveable.me]
- 2. Glutaric anhydride | C5H6O3 | CID 7940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 6. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(4-Chlorophenyl)glutaric Acid as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic utility of 3-(4-chlorophenyl)glutaric acid. This document details its primary application as a key intermediate in the synthesis of Baclofen, a clinically significant muscle relaxant and antispastic agent. The protocols herein are presented with a focus on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations. This guide is designed to be a self-validating system, with detailed procedural steps, data interpretation, and visual aids to facilitate successful execution in a laboratory setting.
Introduction: The Significance of 3-(4-Chlorophenyl)glutaric Acid in Medicinal Chemistry
3-(4-Chlorophenyl)glutaric acid (CAS 35271-74-0) is a dicarboxylic acid derivative that has garnered significant attention in the pharmaceutical industry, primarily as a pivotal precursor for the synthesis of Baclofen[1][2]. Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, is a gamma-aminobutyric acid (GABA) agonist used in the management of spasticity[1][3]. The structural framework of 3-(4-chlorophenyl)glutaric acid provides the essential carbon skeleton and the substituted phenyl ring necessary for the construction of the Baclofen molecule.
The synthetic pathway from 3-(4-chlorophenyl)glutaric acid to Baclofen is a classic example of multi-step organic synthesis, involving key transformations such as cyclization and rearrangement reactions. A thorough understanding of each step is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final active pharmaceutical ingredient (API). Beyond its role in Baclofen synthesis, the unique structure of 3-(4-chlorophenyl)glutaric acid also presents opportunities for its use as a building block in the synthesis of other novel chemical entities and as a tool in educational settings to demonstrate fundamental organic reactions[2].
This guide will provide a detailed exploration of the synthesis of Baclofen from 3-(4-chlorophenyl)glutaric acid, offering step-by-step protocols, mechanistic insights, and data interpretation.
Synthetic Pathway Overview: From Glutaric Acid to Baclofen
The most common and well-established synthetic route to Baclofen commencing from 3-(4-chlorophenyl)glutaric acid involves a three-step process. This pathway is favored for its efficiency and the commercial availability of the starting materials[1]. The overall transformation can be summarized as follows:
-
Dehydration and Cyclization: 3-(4-chlorophenyl)glutaric acid is first converted to its corresponding anhydride, 3-(4-chlorophenyl)glutaric anhydride, through a dehydration reaction.
-
Imide Formation: The anhydride is then reacted with an ammonia source to form 3-(4-chlorophenyl)glutarimide.
-
Hofmann Rearrangement: The glutarimide undergoes a Hofmann rearrangement to yield the final product, Baclofen.
This synthetic strategy is both robust and scalable, making it suitable for industrial production. The following sections will delve into the detailed protocols for each of these critical steps.
Caption: Overall synthetic workflow from 3-(4-chlorophenyl)glutaric acid to Baclofen.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenyl)glutaric Anhydride
Principle: This step involves an intramolecular dehydration of 3-(4-chlorophenyl)glutaric acid to form a cyclic anhydride. This is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride, although thermal dehydration is also effective. The formation of the five-membered anhydride ring is thermodynamically favored.
Materials:
-
3-(4-chlorophenyl)glutaric acid
-
Acetic anhydride (optional, but recommended for higher yield and purity)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Place 3-(4-chlorophenyl)glutaric acid into a clean, dry round-bottom flask.
-
Optional: Add an excess of acetic anhydride (e.g., 2-3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(4-chlorophenyl)glutaric anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene, chloroform) to yield a white solid[4].
Data Summary:
| Parameter | Value | Reference |
| Molecular Formula | C11H9ClO3 | [5] |
| Molecular Weight | 224.64 g/mol | [5] |
| Melting Point | 128-130 °C | [4] |
| Appearance | White solid | [4] |
Protocol 2: Synthesis of 3-(4-chlorophenyl)glutarimide
Principle: The synthesized 3-(4-chlorophenyl)glutaric anhydride is reacted with an ammonia source, such as aqueous or concentrated ammonium hydroxide, to open the anhydride ring and subsequently form the more stable five-membered imide ring upon heating.
Materials:
-
3-(4-chlorophenyl)glutaric anhydride
-
Concentrated ammonium hydroxide
-
Water
-
Beaker or flask
-
Heating source (hot plate or oil bath)
-
Stirring apparatus
Procedure:
-
Dissolve 3-(4-chlorophenyl)glutaric acid (15 g) in water (100 mL) and concentrated ammonium hydroxide (35 mL) in a suitable flask[3].
-
The solution can be treated with charcoal to decolorize if necessary, followed by filtration[3][6].
-
Heat the solution in an open flask until the temperature of the mixture reaches 200 °C. Maintain this temperature for approximately 30 minutes[3].
-
Carefully dilute the hot mixture with absolute ethanol (50 mL) and then with hot water (100 mL)[3].
-
Stir the mixture while it cools to room temperature, which will induce precipitation of the product[3].
-
Filter the solid product, wash with ice-cold water, and dry under vacuum at 60 °C[3].
Data Summary:
| Parameter | Value | Reference |
| Yield | ~78% | [3] |
| Melting Point | 125-129 °C | [3] |
| Appearance | Crystalline solid | [3] |
Protocol 3: Synthesis of Baclofen via Hofmann Rearrangement
Principle: The Hofmann rearrangement is a classic organic reaction that converts a primary amide (in this case, the imide is treated as such) into a primary amine with one fewer carbon atom. The reaction proceeds via a nitrogen-to-carbonyl migration of the alkyl group, with the loss of carbon dioxide. In this synthesis, 3-(4-chlorophenyl)glutarimide is treated with a hypohalite solution (e.g., sodium hypobromite or sodium hypochlorite) in a basic medium.
Materials:
-
3-(4-chlorophenyl)glutarimide
-
Sodium hydroxide
-
Bromine (or a source of hypochlorite)
-
Concentrated hydrochloric acid
-
Water
-
Reaction vessel with cooling capabilities (ice bath)
-
Stirring apparatus
Procedure:
-
Cool a solution of 3-(4-chlorophenyl)glutarimide (5 g) to 10-15 °C in an ice bath[3].
-
In a separate beaker, prepare a solution of sodium hydroxide (5 g) in water (20 mL) and add it to the cooled glutarimide suspension[3].
-
Slowly add bromine (4 g) to the reaction mixture over a period of 20 minutes, maintaining the temperature between 10-15 °C[3].
-
After the addition is complete, allow the mixture to stir at 20-25 °C for approximately 8 hours[3].
-
Carefully neutralize the reaction mixture to a pH of 7 with concentrated hydrochloric acid. This will cause the precipitation of Baclofen as a finely crystalline solid[3].
-
The crude product can be collected by filtration and purified by recrystallization from water to obtain pure Baclofen[3].
Data Summary:
| Parameter | Value | Reference |
| Yield | ~81% | [3] |
| Melting Point | 206-208 °C | [3] |
| Appearance | White crystalline solid | [3] |
Mechanistic Insights and Experimental Rationale
A deeper understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Caption: Simplified mechanism of the Hofmann rearrangement step.
The choice of a Hofmann rearrangement in the final step is a strategic one. It efficiently converts the cyclic imide into the desired gamma-amino acid structure of Baclofen. The reaction conditions, particularly the temperature and pH control, are critical for achieving a high yield and purity. The slow addition of bromine and maintaining a low temperature during the initial phase of the reaction helps to control the exothermic nature of the halogenation and subsequent rearrangement. The final neutralization to pH 7 is crucial as Baclofen is zwitterionic and has its isoelectric point in this region, leading to its precipitation from the aqueous solution.
Conclusion and Future Perspectives
3-(4-Chlorophenyl)glutaric acid is a cornerstone precursor in the synthesis of Baclofen. The protocols detailed in these application notes provide a robust and reproducible pathway for its conversion. The presented methodologies, when coupled with the mechanistic rationale, empower researchers to not only replicate these syntheses but also to adapt and innovate. Future research may focus on developing greener synthetic routes, potentially utilizing biocatalysis or continuous flow chemistry to further enhance the efficiency and sustainability of Baclofen production[6][7]. The versatility of 3-(4-chlorophenyl)glutaric acid as a synthetic intermediate suggests its potential for the development of other novel therapeutics, making it a molecule of continued interest in the field of medicinal chemistry.
References
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
- Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163.
- Saberi, A. (2016). A facile and efficient synthesis of Baclofen.
-
Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]
- Patel, A., et al. (2018). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. International Journal of Pharmaceutical Sciences and Research, 9(10), 4281-4286.
- Ramesh, P., et al. (2018). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Synthesis, 50(02), 211-226.
- Felluga, F., et al. (2007). A chemoenzymatic synthesis of Baclofen.
- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential flow synthesis of baclofen precursor. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-(4-Chlorophenyl)Glutaric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential flow synthesis of Baclofen precursor (3R,4S)-74. Retrieved from [Link]
-
PubMed. (2007). Cyclization of the acyl glucuronide metabolite of a neutral endopeptidase inhibitor to an electrophilic glutarimide: synthesis, reactivity, and mechanistic analysis. Retrieved from [Link]
Sources
- 1. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 2. nbinno.com [nbinno.com]
- 3. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 4. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Dihydropyran Synthesis
Welcome to the technical support center for dihydropyran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Dihydropyrans are valuable intermediates in organic and medicinal chemistry, and achieving high yields and purity requires careful optimization of reaction conditions.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles in Dihydropyran Synthesis
This section addresses specific issues that may arise during the synthesis of dihydropyrans, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
"My reaction is not producing the expected dihydropyran, or the yield is significantly lower than anticipated."
Low product yield is one of the most common frustrations in synthesis. The root cause can often be traced back to several key factors related to the reactants, catalyst, or reaction environment.
Potential Causes & Solutions:
-
Inactive or Inefficient Catalyst: The heart of many dihydropyran syntheses is the catalyst. If it's not performing optimally, the reaction will suffer.
-
Causality: Catalysts, especially Lewis acids and organocatalysts, can be sensitive to air and moisture.[1] Contamination can lead to deactivation. For heterogeneous catalysts, the surface area and active sites are critical for efficiency.[2][3]
-
Solution:
-
Verify Catalyst Activity: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Loading: The amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions. Start with the recommended catalytic loading from the literature and perform a systematic optimization.[2][3]
-
Heterogeneous Catalyst Activation: For solid-supported catalysts like activated alumina, regeneration may be necessary after a few runs. This can often be achieved by heating to high temperatures to burn off adsorbed tars.[4]
-
-
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in reaction kinetics and thermodynamics.
-
Causality: Many dihydropyran syntheses, particularly those proceeding through a Diels-Alder or hetero-Diels-Alder mechanism, are reversible at high temperatures.[5][6][7] Elevated temperatures can favor the retro-reaction, leading to decomposition of the product back to the starting materials.[5][6] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier.[5]
-
Solution:
-
Temperature Screening: If the literature protocol is not yielding good results, perform a temperature screen. Start at a lower temperature (e.g., room temperature or even 0 °C) and gradually increase it.[8] Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Consider Kinetic vs. Thermodynamic Control: For Diels-Alder reactions, lower temperatures often favor the formation of the kinetically preferred endo product.[6]
-
-
-
Incorrect Solvent Choice: The solvent can significantly influence reaction rates and selectivity.
-
Causality: Solvent polarity can affect the stability of intermediates and transition states. For reactions involving charged intermediates, polar solvents are generally preferred.[9] In some cases, solvent-free conditions have been shown to be highly effective, offering advantages in terms of reaction time and efficiency.[1]
-
Solution:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethanol/water mixtures).[2][10]
-
Solvent-Free Conditions: Explore the possibility of running the reaction neat, especially for multi-component reactions, which can be more environmentally friendly and efficient.[1]
-
-
-
Poor Quality of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions.
-
Causality: Aldehydes are prone to oxidation to carboxylic acids. Other reactants may contain residual water or other impurities from their synthesis or storage.
-
Solution:
-
Purify Starting Materials: Distill liquid aldehydes and recrystallize solid starting materials if their purity is questionable. Ensure all reactants are thoroughly dried.
-
Use Fresh Reagents: Whenever possible, use freshly opened or recently purified reagents.
-
-
Issue 2: Formation of Multiple Products or Side Reactions
"My reaction mixture is complex, showing multiple spots on TLC, making purification difficult."
The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired dihydropyran.
Potential Causes & Solutions:
-
Side Reactions of Starting Materials: The reactants themselves can undergo undesired transformations under the reaction conditions.
-
Causality: For example, in multi-component reactions involving aldehydes, malononitrile, and a β-ketoester, the Knoevenagel condensation between the aldehyde and the active methylene compound can occur as a competing reaction.
-
Solution:
-
Optimize Reactant Stoichiometry: Varying the molar ratios of the reactants can sometimes suppress side reactions. A 1:1:1 molar ratio is a common starting point for many three-component reactions.[1]
-
Control the Rate of Addition: In some cases, slow addition of one of the reactants can favor the desired reaction pathway.
-
-
-
Product Decomposition: The dihydropyran product itself may be unstable under the reaction conditions.
-
Causality: The presence of a strong acid or base, or prolonged reaction times at elevated temperatures, can lead to decomposition or rearrangement of the dihydropyran ring.
-
Solution:
-
Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as the starting materials are consumed to prevent over-reaction or product degradation.
-
Use Milder Conditions: If possible, switch to a milder catalyst or lower the reaction temperature.
-
-
-
Byproduct Formation: Common byproducts in some dihydropyran syntheses include tetrahydropyran (THP), cyclopentanone, and acrolein.[11]
-
Causality: These can arise from over-reduction, rearrangement, or fragmentation pathways.
-
Solution:
-
Careful Catalyst Selection: Choose a catalyst known for its selectivity towards dihydropyran formation.
-
Purification Strategy: Be aware that some byproducts may form azeotropes with water or other solvents, which can complicate purification by distillation.[11] Alternative purification methods like column chromatography may be necessary.[12]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the optimization of dihydropyran synthesis.
Q1: What are the most common catalytic systems for dihydropyran synthesis?
There is a wide variety of catalysts that can be employed for dihydropyran synthesis, and the best choice depends on the specific reaction. Some of the most common include:
-
Lewis Acids: Zirconium tetrachloride (ZrCl₄) and other metal-based Lewis acids are effective, often in heterogeneous forms for easy recovery.[1]
-
Organocatalysts: N-Heterocyclic Carbenes (NHCs) have gained prominence for their ability to catalyze various cycloaddition reactions leading to dihydropyranones.[13]
-
Brønsted Acids and Bases: Simple acids like p-toluenesulfonic acid (p-TsOH) or bases like potassium hydroxide (KOH) can catalyze certain types of dihydropyran syntheses.[14][15]
-
Metal-Organic Frameworks (MOFs): These materials can act as highly efficient and recyclable catalysts.[2][3]
Q2: How does the choice of dienophile and diene affect the outcome of a hetero-Diels-Alder reaction for dihydropyran synthesis?
The electronic nature of the diene and dienophile is a key determinant of reactivity in a hetero-Diels-Alder reaction.[16]
-
Normal Electron Demand: This is the most common scenario, where an electron-rich diene reacts with an electron-poor dienophile (heterodiene).[16] Electron-withdrawing groups on the dienophile accelerate the reaction.
-
Inverse Electron Demand: In this case, an electron-poor diene reacts with an electron-rich dienophile.[16][17] This approach is also a powerful tool for constructing the dihydropyran ring.
Q3: What is the "endo rule" in the context of dihydropyran synthesis via Diels-Alder reactions?
The "endo rule" is a stereochemical principle that often predicts the major product in Diels-Alder reactions.[18] It states that the substituents on the dienophile will preferentially orient themselves towards the π-system of the diene in the transition state.[18] This is often the kinetically favored product, especially at lower reaction temperatures.[6] However, the exo product is typically more thermodynamically stable, and its formation may be favored at higher temperatures where the reaction is reversible.[6]
Q4: Are there any "green" or more sustainable approaches to dihydropyran synthesis?
Yes, there is a growing interest in developing more environmentally friendly methods for dihydropyran synthesis. Key strategies include:
-
Solvent-Free Reactions: Performing reactions without a solvent can reduce waste and simplify workup.[1]
-
Use of Recyclable Catalysts: Heterogeneous catalysts, such as those supported on polymers or inorganic materials, can be easily separated from the reaction mixture and reused, reducing cost and waste.[1][2][3]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly atom-economical.[1]
-
Aqueous Reaction Media: Using water or mixtures of water and ethanol as the solvent is a greener alternative to many organic solvents.[2][3][14]
Experimental Protocols
General Protocol for Catalyst Screening in a Three-Component Dihydropyran Synthesis
This protocol outlines a general procedure for screening different catalysts for the synthesis of a dihydropyran derivative from an aldehyde, malononitrile, and a β-ketoester.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Catalyst to be screened (e.g., 0.01 g of a heterogeneous catalyst or a specific mol% of a homogeneous catalyst)[1]
-
Solvent (if applicable)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus and heating source (if necessary)
Procedure:
-
To the reaction vessel, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the catalyst.
-
If a solvent is being used, add it to the reaction vessel.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by TLC at regular intervals.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), work up the reaction mixture. For a heterogeneous catalyst, this may involve adding a solvent like dichloromethane, filtering to remove the catalyst, and then concentrating the filtrate.[1]
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the yield.
Data Presentation: Example of Reaction Condition Optimization
The following table illustrates how to present data from a series of experiments aimed at optimizing reaction conditions.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (5) | Toluene | 80 | 12 | 45 |
| 2 | Catalyst A (10) | Toluene | 80 | 12 | 65 |
| 3 | Catalyst B (5) | Toluene | 80 | 12 | 75 |
| 4 | Catalyst B (5) | CH₂Cl₂ | RT | 24 | 50 |
| 5 | Catalyst B (5) | Solvent-Free | 50 | 2 | 92[1] |
| 6 | Catalyst C (15) | H₂O:EtOH (1:1) | 50 | 0.5 | 92[14] |
This table is a representative example and does not correspond to a single specific reaction.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield in dihydropyran synthesis.
General Hetero-Diels-Alder Reaction
Caption: A simplified diagram of a hetero-Diels-Alder reaction for dihydropyran synthesis.
References
-
Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. National Institutes of Health. [Link]
-
Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. [Link]
-
2,3-dihydropyran. Organic Syntheses Procedure. [Link]
-
Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
The Diels Alder Reaction. Chemistry LibreTexts. [Link]
-
enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. [Link]
-
Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). [Link]
-
Influence of temperature on the Diels-Alder reaction. ResearchGate. [Link]
-
3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]
- A process for preparing dihydropyran and its use as protective agent.
-
Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. ACS Publications. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Synthesis of dihydropyranones and dihydropyrano[2,3-d][1][2]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ResearchGate. [Link]
-
Dihydropyran (DHP). Common Organic Chemistry. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]
-
Dihydropyran Formation by a Two Step Process. Digital Commons @ Butler University. [Link]
-
Sulfur-directed enantioselective synthesis of functionalized dihydropyrans. PubMed. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Diels-Alder Reaction (Part 2). Unknown Source. [Link]
-
ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dihydropyran (DHP) [commonorganicchemistry.com]
- 16. Diels-Alder Reaction [organic-chemistry.org]
- 17. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: 3-(4-Chlorophenyl)glutaric Anhydride Synthesis
Welcome to the technical support center for the synthesis and purification of 3-(4-chlorophenyl)glutaric anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. As a crucial building block in the synthesis of pharmaceuticals like Baclofen, achieving high yield and purity is paramount.[1] This document provides in-depth troubleshooting advice and detailed protocols to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of 3-(4-chlorophenyl)glutaric anhydride?
A1: The primary cause of low yields is often incomplete cyclization of the precursor, 3-(4-chlorophenyl)glutaric acid. This can be due to insufficient heating, the presence of moisture which can hydrolyze the anhydride back to the diacid, or the use of an inappropriate dehydrating agent.[2][3] Optimizing the reaction conditions, particularly temperature and the choice of dehydrating agent (e.g., acetic anhydride or thermal dehydration), is critical.
Q2: My final product is discolored (yellow or brown). What are the likely impurities?
A2: Discoloration often indicates the presence of polymeric or degradation byproducts. These can form if the reaction is heated for too long or at too high a temperature. The precursor, 3-(4-chlorophenyl)glutaric acid, if impure, can also introduce color. Purification by recrystallization is typically effective in removing these impurities.
Q3: I am observing an incomplete reaction, with starting material still present after the recommended reaction time. What should I do?
A3: If the reaction is incomplete, first verify the purity of your starting 3-(4-chlorophenyl)glutaric acid. Impurities can inhibit the reaction. Secondly, ensure your dehydrating agent is active and used in the correct stoichiometric amount. If using acetic anhydride, ensure it has not been exposed to moisture. Finally, you may need to increase the reaction temperature or prolong the reaction time, monitoring the progress by an appropriate analytical method like TLC or HPLC.[4][5]
Q4: What is the best method to purify the crude 3-(4-chlorophenyl)glutaric anhydride?
A4: Recrystallization is a highly effective method for purifying the crude product. Solvents such as ethyl acetate mixed with a non-polar solvent like hexane or petroleum ether can yield a high-purity crystalline product.[6] The choice of solvent will depend on the specific impurities present. It is crucial to ensure the product is thoroughly dried to prevent hydrolysis.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 3-(4-chlorophenyl)glutaric anhydride.
Issue 1: Low Yield
Symptoms:
-
The isolated mass of the final product is significantly lower than the theoretical yield.
-
Analysis of the crude product shows a large amount of unreacted 3-(4-chlorophenyl)glutaric acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Issue 2: Impure Product (Discoloration, Unexpected Analytical Peaks)
Symptoms:
-
The final product is off-white, yellow, or brown.
-
Analytical techniques (HPLC, NMR) show the presence of unexpected signals.[5]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Thermal Decomposition | Excessive heating or prolonged reaction times can lead to the formation of polymeric or other degradation byproducts. | Carefully control the reaction temperature and monitor the reaction to stop it once the starting material is consumed. |
| Impure Starting Material | Impurities in the 3-(4-chlorophenyl)glutaric acid can carry through or react to form colored byproducts. | Ensure the purity of the starting diacid is high. If necessary, recrystallize the diacid before use.[4] |
| Side Reactions | Depending on the dehydrating agent and conditions, side reactions can occur. For instance, with acetic anhydride, acetylation of impurities is possible. | Optimize the choice of dehydrating agent and reaction conditions to minimize side reactions. Thermal dehydration under vacuum can be a cleaner alternative.[7] |
| Residual Solvent | Incomplete removal of the reaction or recrystallization solvent. | Ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature (below the melting point). |
Issue 3: Incomplete Reaction
Symptoms:
-
Significant amount of 3-(4-chlorophenyl)glutaric acid remains in the crude product.
-
Reaction progress appears to stall.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
3-(4-Chlorophenyl)glutaric Acid: Confirm the purity of your starting material. The melting point should be sharp and within the expected range (around 164-166°C).[8]
-
Dehydrating Agent: If using a chemical dehydrating agent like acetic anhydride, ensure it is of high purity and has not been exposed to atmospheric moisture.
-
-
Optimize Reaction Conditions:
-
Temperature: The cyclization to the anhydride is an endothermic process and requires sufficient thermal energy. Gradually increase the reaction temperature in small increments and monitor the effect on the reaction rate. For thermal dehydration, temperatures can range from 150°C to 280°C.[9][10]
-
Catalyst: For some substituted glutaric acids, a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, can facilitate the dehydration reaction at lower temperatures.[9]
-
Reaction Time: If the reaction is proceeding slowly, extending the reaction time may be necessary. Continue to monitor the reaction's progress to avoid decomposition.
-
-
Ensure Efficient Water Removal:
-
Azeotropic Removal: If applicable to your chosen method, using an organic solvent that forms an azeotrope with water (e.g., toluene, xylene) can effectively drive the equilibrium towards the anhydride product.[9]
-
Vacuum: Applying a vacuum during thermal dehydration can help to remove water as it is formed.
-
Experimental Protocols
Protocol 1: Synthesis of 3-(4-Chlorophenyl)glutaric Acid
This is a representative procedure for the synthesis of the precursor diacid.
Reaction Scheme:
Caption: General synthesis of the precursor diacid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in ethanol.[4]
-
Addition of Reactants: To this solution, add 4-chlorobenzaldehyde and ethyl acetoacetate.
-
Reaction: Stir the mixture at room temperature for approximately 6 hours.[4]
-
Workup:
-
Filter the reaction mixture.
-
The resulting solid is then hydrolyzed using a strong base like potassium hydroxide in water at elevated temperatures (e.g., 85-90°C) for about 2 hours.[4][11]
-
After cooling, the solution is washed with an organic solvent like dichloromethane to remove non-polar impurities.[4][11]
-
The aqueous layer is then acidified with a strong acid (e.g., 6 M HCl) to a pH of 1-2 to precipitate the 3-(4-chlorophenyl)glutaric acid.[4][11]
-
-
Purification: The precipitated solid is collected by filtration, washed with deionized water, and dried under vacuum.[4][11] For higher purity, the crude product can be recrystallized from a suitable solvent like methyl isobutyl ketone.[4]
Protocol 2: Synthesis of 3-(4-Chlorophenyl)glutaric Anhydride via Acetic Anhydride
Reaction Scheme:
Caption: Anhydride formation using acetic anhydride.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, place 3-(4-chlorophenyl)glutaric acid and acetic anhydride.
-
Reaction: Heat the mixture under gentle reflux for 1-2 hours.[6] The progress of the reaction can be monitored by observing the dissolution of the starting diacid.
-
Workup:
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude anhydride in a minimal amount of a hot solvent like ethyl acetate, and then add a non-polar solvent such as hexane or petroleum ether to induce crystallization upon cooling.[6]
-
Drying: Collect the crystals by filtration and dry them thoroughly under vacuum to remove any residual solvent and prevent hydrolysis.
Protocol 3: Thermal Dehydration for Anhydride Synthesis
Step-by-Step Procedure:
-
Reaction Setup: Place the pure 3-(4-chlorophenyl)glutaric acid in a distillation apparatus.
-
Reaction: Heat the solid under vacuum. The temperature required will depend on the scale and setup but is typically in the range of 180-270°C.[7] Water will be evolved and can be collected.
-
Purification: The resulting anhydride can often be of high purity directly. If needed, it can be distilled under high vacuum or recrystallized as described in Protocol 2.
Analytical Characterization
To ensure the quality of your 3-(4-chlorophenyl)glutaric anhydride, the following analytical techniques are recommended:
-
Melting Point: The pure anhydride should have a sharp melting point (literature values are around 128-130°C).[2]
-
HPLC: High-Performance Liquid Chromatography is essential for determining the purity of the final product and quantifying any remaining starting material or byproducts.[5]
-
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy will confirm the chemical structure of the anhydride and help to identify any impurities.[5]
-
Infrared (IR) Spectroscopy: The formation of the anhydride can be confirmed by the appearance of characteristic C=O stretching bands for the anhydride group (typically two bands around 1810 cm⁻¹ and 1760 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.[5]
By following the guidance in this technical support center, you will be better equipped to troubleshoot and optimize the synthesis of 3-(4-chlorophenyl)glutaric anhydride, leading to improved yields and higher purity in your research and development endeavors.
References
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4, 142-145. Available from: [Link]
-
Synthetic Molecules Pvt. Ltd. 3-(4-chlorophenyl) Glutaric Acid. Available from: [Link]
-
Pharmaffiliates. Baclofen - Impurity D. Available from: [Link]
-
Organic Syntheses. α-PHENYLGLUTARIC ANHYDRIDE. Available from: [Link]
-
LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. Available from: [Link]
-
Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Available from: [Link]
-
IndiaMART. Greater than 99% 3-(4-Chlorophenyl)glutaric Anhydride, Analytical Grade. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]
- Google Patents. EP2518050A1 - Process for production of optically active 3-substituted glutaric acid monoamide.
- Google Patents. CN1274657C - Process for preparing substituted glutaric anhydride.
- Google Patents. CN1603295A - Process for preparing substituted glutaric anhydride.
-
Reactory. Reactions of Acid Anhydrides. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 8. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 9. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 10. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 11. 3-(4-Chlorphenyl)glutarat | 35271-74-0 [m.chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting the Intramolecular Cyclization of 3-(4-chlorophenyl)glutaric acid
Welcome to the technical support center for the synthesis of substituted tetralone frameworks. This guide provides in-depth troubleshooting for the intramolecular Friedel-Crafts cyclization of 3-(4-chlorophenyl)glutaric acid, a critical reaction for creating advanced chemical intermediates. Our focus is to move beyond simple procedural steps and provide the causal logic behind experimental choices, empowering you to diagnose and resolve challenges effectively.
The conversion of 3-(4-chlorophenyl)glutaric acid to its corresponding cyclized ketone is a classic example of an intramolecular Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction is fundamental but can present challenges related to reagent activity, reaction conditions, and byproduct formation.[3] This document is structured to address the most common issues encountered in the lab.
Section 1: Reaction Overview and Mechanism
The overall transformation involves two key stages: the formation of a reactive acylating intermediate (the cyclic anhydride) from the dicarboxylic acid, followed by an intramolecular electrophilic attack on the chlorophenyl ring to form the six-membered ketone ring.
Two primary synthetic routes are generally employed:
-
One-Pot Polyphosphoric Acid (PPA) Method: PPA serves as both a powerful dehydrating agent to form the glutaric anhydride in situ and as the acid catalyst for the subsequent cyclization.[4][5][6]
-
Two-Step Lewis Acid Method: This involves the explicit synthesis and isolation of 3-(4-chlorophenyl)glutaric anhydride, followed by its cyclization using a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1]
The mechanism, regardless of the method, converges on the formation of an acylium ion that acts as the key electrophile.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm seeing no product formation and recovering only my starting diacid. What's the most likely cause? A: The primary culprits are inactive reagents or insufficient heat. Polyphosphoric acid (PPA) is highly hygroscopic and loses its efficacy as a dehydrating agent when it absorbs water.[5] Similarly, anhydrous aluminum chloride (AlCl₃) must be truly anhydrous; exposure to atmospheric moisture renders it inactive.[7][8] Ensure you are using fresh or properly stored reagents. If using PPA, the reaction often requires heating (typically >60°C) to reduce its viscosity and promote the reaction.[4]
Q2: My reaction mixture turned into a dark, intractable tar. What went wrong? A: This is a classic sign of decomposition, usually caused by excessive temperatures or prolonged reaction times. Friedel-Crafts reactions can be sensitive, and while heat is often necessary, overheating can lead to charring and polymerization side reactions.[3] It is crucial to monitor the reaction temperature closely and establish the optimal balance that promotes cyclization without causing degradation.
Q3: Is it mandatory to convert the diacid to 3-(4-chlorophenyl)glutaric anhydride before adding the Lewis acid? A: Yes, if you are using a Lewis acid like AlCl₃. Dicarboxylic acids will react with AlCl₃ in a non-productive acid-base reaction. The anhydride is the necessary reactive intermediate for the Lewis acid to generate the acylium ion.[9] If you are using a reagent like PPA, this step is not separately required as PPA facilitates the dehydration to the anhydride in situ.[6][10]
Q4: I obtained a product, but I'm unsure of the regiochemistry. Where should the cyclization occur? A: The cyclization is an electrophilic aromatic substitution. The chloro group is an ortho-, para- director, but it is also a deactivating group. The alkyl chain is an activating group. The cyclization will occur at the position ortho to the chloro- and meta to the glutaric acid substituent, which is the only available position on the ring for intramolecular cyclization to form a stable six-membered ring.
Section 3: In-Depth Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Tetralone
This is the most common failure mode. A systematic diagnosis is key to resolving the issue.
-
Possible Cause 1.1: Inactive or Impure Reagents
-
Expert Insight: The success of a Friedel-Crafts reaction hinges on the activity of the catalyst. Anhydrous aluminum chloride is notoriously hygroscopic and will hydrolyze to aluminum hydroxide, which is catalytically inactive.[8] PPA's efficacy is directly tied to its dehydrating power, which is diminished by water absorption.[4]
-
Solution:
-
Always use a fresh, unopened container of anhydrous AlCl₃ or a high-purity grade of PPA (e.g., 115% phosphoric acid content).
-
Handle AlCl₃ in a glovebox or under an inert atmosphere. Weigh it quickly and ensure the reaction vessel is protected by a drying tube.[7]
-
Ensure the 3-(4-chlorophenyl)glutaric acid starting material is pure and dry. Impurities can inhibit the catalyst.[11]
-
-
-
Possible Cause 1.2: Incorrect Catalyst Stoichiometry
-
Expert Insight: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst.[12] This is because the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[13]
-
Solution:
-
Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the 3-(4-chlorophenyl)glutaric anhydride.
-
When using PPA, ensure it is used in sufficient excess to act as both the solvent and the reagent. A common ratio is 10:1 by weight (PPA:diacid).
-
-
-
Possible Cause 1.3: Sub-optimal Reaction Conditions (Time & Temperature)
-
Expert Insight: There is a delicate balance between providing enough thermal energy to overcome the activation energy and avoiding thermal decomposition. The deactivating effect of the chlorine substituent means this reaction may require more forcing conditions than the acylation of a more electron-rich arene.[1]
-
Solution:
-
PPA Method: Start with a temperature of 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be incrementally increased to 100-120°C.
-
AlCl₃ Method: The initial formation of the acylium ion complex can be exothermic.[14] It is often beneficial to combine the anhydride and AlCl₃ at a lower temperature (0-5°C) before slowly warming to reflux (in a solvent like dichloromethane or 1,2-dichloroethane) to initiate cyclization.
-
Use TLC or HPLC to track the disappearance of the starting material/intermediate. This prevents running the reaction for an unnecessarily long time, which increases the risk of side reactions.
-
-
Problem 2: Formation of Multiple Byproducts or Impurities
-
Possible Cause 2.1: Intermolecular Polymerization
-
Expert Insight: At high concentrations, the acylium ion intermediate can be attacked by a molecule of a neighboring arene rather than its own tail, leading to intermolecular acylation and the formation of oligomers or polymers.
-
Solution:
-
Employ high-dilution principles. For the AlCl₃ method, slowly add a solution of the anhydride to the suspension of the Lewis acid in the solvent. This keeps the instantaneous concentration of the reactant low.
-
Ensure efficient stirring to prevent localized "hot spots" of high concentration and temperature.
-
-
-
Possible Cause 2.2: Incomplete Reaction or Hydrolysis during Workup
-
Expert Insight: The workup step is critical for isolating the product and destroying the catalyst complex. The AlCl₃ or PPA complex with the product ketone must be hydrolyzed to liberate the final product.[15] This process is highly exothermic.
-
Solution:
-
Quench the reaction mixture by slowly pouring it onto a vigorously stirred slurry of crushed ice and concentrated HCl. The acid ensures the medium remains acidic, preventing the precipitation of aluminum hydroxides and aiding in the separation of the organic product.
-
Extract the aqueous layer thoroughly with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product.
-
-
Section 4: Verified Experimental Protocols
Protocol A: One-Pot Cyclization using Polyphosphoric Acid (PPA)
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a drying tube, add polyphosphoric acid (approx. 10 g per 1 g of diacid).
-
Heating: Heat the PPA to ~70°C with stirring to reduce its viscosity.[4]
-
Addition: Slowly add 3-(4-chlorophenyl)glutaric acid (1.0 eq) in portions to the hot PPA.
-
Reaction: Increase the temperature to 90-100°C and maintain for 2-4 hours. Monitor the reaction's completion by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred slurry of crushed ice (approx. 200 g of ice per 10 g of PPA). This step is highly exothermic and should be done slowly in a fume hood.
-
Isolation: The product may precipitate as a solid. Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the PPA. Filter the solid product or, if it remains oily, extract the mixture multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol B: Two-Step Cyclization via Anhydride and AlCl₃
Step 1: Synthesis of 3-(4-chlorophenyl)glutaric anhydride [9]
-
In a round-bottom flask, suspend 3-(4-chlorophenyl)glutaric acid (1.0 eq) in acetic anhydride (3-5 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and remove the excess acetic anhydride and acetic acid byproduct under reduced pressure. The resulting crude anhydride can often be used directly in the next step after drying under high vacuum.
Step 2: Intramolecular Friedel-Crafts Acylation [14]
-
Setup: Under an inert atmosphere (N₂ or Argon), charge a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and thermometer with anhydrous aluminum chloride (1.2 eq) and anhydrous 1,2-dichloroethane.
-
Cooling: Cool the stirred suspension to 0°C in an ice bath.
-
Addition: Dissolve the 3-(4-chlorophenyl)glutaric anhydride (1.0 eq) from Step 1 in anhydrous 1,2-dichloroethane and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 83°C) for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product for further purification.
Section 5: Comparative Data
| Parameter | Protocol A: PPA Method | Protocol B: AlCl₃ Method |
| Reagents | 3-(4-chlorophenyl)glutaric acid, PPA | 3-(4-chlorophenyl)glutaric anhydride, AlCl₃ |
| Steps | One-pot | Two steps |
| Typical Temp. | 90-110°C | 0°C to 83°C (Reflux) |
| Workup | Viscous mixture, requires careful quenching | Less viscous, standard acid/ice quench |
| Pros | Operationally simpler (one step) | Milder conditions, potentially higher yields |
| Cons | High temperatures can cause charring, workup is challenging | Requires anhydrous conditions, two separate reactions |
References
- Banerjee, A. K., & Mendoza, L. (2023). Polyphosphoric Acid in Organic Synthesis.
- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis. [Source available online]
- Mendoza, L., et al. Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. [Source available online]
- Panchem. (2020). Application of Polyphosphoric Acid. [Source available online]
- National Institutes of Health (NIH). (2016). Microwave-assisted cyclizations promoted by polyphosphoric acid esters. [Source available online]
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid synthesis. [Source available online]
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. [Source available online]
- ChemicalBook. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0. [Source available online]
- University of Michigan.
- Benchchem. Optimizing Friedel-Crafts Acylation: A Technical Support Center. [Source available online]
- Sigma-Aldrich.
- Quora. What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? [Source available online]
- Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Source available online]
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Source available online]
- The Intermediate Store. Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis. [Source available online]
- SynThink Research Chemicals. 3-(4-chlorophenyl)glutaric anhydride | 53911-68-5. [Source available online]
- ResearchGate. Glutaric Acid and Glutarimide. [Source available online]
- Organic Syntheses. glutaric acid. [Source available online]
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Source available online]
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Source available online]
- Organic Chemistry Portal.
- CPHI Online. 3-(4-Chlorophenyl)-glutaric anhydride. [Source available online]
- Wikipedia. Friedel–Crafts reaction. [Source available online]
- ChemRxiv. (2022). A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. [Source available online]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production. [Source available online]
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Source available online]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. panchemica.com [panchemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. nbinno.com [nbinno.com]
- 10. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 11. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. websites.umich.edu [websites.umich.edu]
- 15. youtube.com [youtube.com]
Identifying side reactions in the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione.
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to identify, mitigate, and solve common side reactions encountered during this synthesis.
The synthesis of this target molecule, also known as β-(4-Chlorophenyl)glutaric anhydride, typically proceeds through a base-catalyzed condensation reaction between 4-chlorobenzaldehyde and an active methylene compound like malonic acid or a glutaric acid derivative, followed by cyclization.[1][2] The most common pathway involves a Knoevenagel condensation, which can be susceptible to several competing reactions that affect yield and purity.[3][4] This guide is structured to address these challenges directly in a practical, problem-solving format.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your synthesis in real-time.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 4-chlorobenzaldehyde. What are the likely causes?
A1: This is a common issue indicating that the initial condensation step is inefficient. Several factors could be at play:
-
Insufficient Catalyst Activity: The base catalyst (e.g., piperidine, pyridine, or β-alanine) is crucial for deprotonating the active methylene compound, which initiates the Knoevenagel condensation.[4][5] If the catalyst is old, degraded, or used in insufficient quantity, the reaction will stall.
-
Solution: Use a fresh, high-purity catalyst. Consider a slight increase in the catalyst loading, but be cautious, as excessive base can promote other side reactions.
-
-
Reaction Conditions: The reaction may require more forcing conditions to proceed to completion.
-
Solution: Gradually increase the reaction temperature and monitor the consumption of the aldehyde by TLC. If using a solvent like pyridine, refluxing is often necessary to drive the reaction forward.[6]
-
-
Steric Hindrance: While 4-chlorobenzaldehyde is generally reactive, steric factors can slow the initial nucleophilic attack. Ensuring adequate time and thermal energy is key.
Q2: I've isolated a significant byproduct that is highly polar and streaks on my TLC plate. What could it be?
A2: A polar, streaking byproduct is often the uncyclized intermediate, β-(4-chlorophenyl)glutaric acid . The target molecule is the corresponding anhydride. This indicates that the final dehydration and ring-closing step is incomplete.
-
Causality: The formation of the dihydropyranone ring is a lactonization (intramolecular esterification) reaction that eliminates a molecule of water. If water is not effectively removed from the reaction medium, the equilibrium can favor the open-chain diacid form.
-
Troubleshooting Protocol:
-
Azeotropic Water Removal: If your reaction solvent allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium toward the cyclized product.
-
Dehydrating Agents: After the initial condensation, consider adding a chemical dehydrating agent like acetic anhydride or trifluoroacetic anhydride (TFAA) during workup to force the cyclization.
-
Thermal Cyclization: Heating the isolated diacid under vacuum can often promote cyclization through thermal dehydration.
-
Q3: My reaction mixture turned dark brown or black, resulting in a low yield of impure product. Why did this happen?
A3: Dark coloration is typically a sign of decomposition or polymerization. The α,β-unsaturated intermediates formed during the Knoevenagel condensation are susceptible to polymerization, especially under harsh conditions.
-
Key Factors:
-
Excessive Heat: While heat is often required, prolonged exposure to high temperatures can initiate polymerization of the electron-deficient alkene intermediates.
-
Strongly Basic Conditions: Using a strong base (e.g., NaOH, KOH) instead of a weak amine base can induce the self-condensation of 4-chlorobenzaldehyde or lead to other undesired degradation pathways.[3] The Knoevenagel reaction is designed to work with mild bases to prevent this.[3]
-
-
Preventative Measures:
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor progress closely and stop the reaction as soon as the starting material is consumed.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions that contribute to color formation.
-
Catalyst Choice: Stick to recommended weak amine catalysts like piperidine or pyridine.[4][6]
-
Q4: Mass spectrometry of an impurity shows a molecular weight corresponding to the addition of two equivalents of my active methylene source to the aldehyde. What is this species?
A4: You are likely observing a Michael di-addition product . After the initial Knoevenagel condensation forms the α,β-unsaturated carbonyl intermediate (the Michael acceptor), it is possible for a second molecule of the deprotonated active methylene compound (the Michael donor) to add to it via a 1,4-conjugate addition.[7][8]
-
Mechanism: This side reaction is more prevalent if the stoichiometry is not carefully controlled or if the Michael acceptor is particularly reactive.
-
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess of the aldehyde or add the active methylene compound slowly to the reaction mixture to maintain its low concentration, disfavoring the second addition.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the desired mono-addition product over the di-addition byproduct.
-
Part 2: Frequently Asked Questions (FAQs)
What is the primary mechanism driving the formation of the core structure?
The synthesis is a cascade reaction. It begins with a Knoevenagel condensation between 4-chlorobenzaldehyde and an active methylene compound (like glutaric acid or its anhydride).[3] This is followed by an intramolecular Michael-type addition/cyclization to form the six-membered ring. If malonic acid is used, a decarboxylation step is also involved.[9][10]
How does the choice of catalyst influence side reactions?
The catalyst, typically a weak amine base, is critical.
-
Weak Amines (Piperidine, Pyridine): These are ideal as they are basic enough to deprotonate the active methylene compound but not so basic as to cause self-condensation of the aldehyde.[4][6] Pyridine also serves as a high-boiling solvent and can promote the decarboxylation step when malonic acid is the precursor.[3][5]
-
Strong Bases (e.g., NaOH, NaOEt): These should be avoided. They can lead to a violent, uncontrolled aldol condensation of the aldehyde, polymerization, and other side reactions, significantly reducing the yield of the desired product.[3]
If I use a malonic acid-based route, can decarboxylation cause issues?
Yes. The Knoevenagel-Doebner modification uses malonic acid, where the condensation is followed by decarboxylation (loss of CO₂).[3][11]
-
Incomplete Decarboxylation: If the reaction is not heated sufficiently or for long enough, you may isolate the dicarboxylic acid intermediate. This is a common issue and requires optimizing the reaction time and temperature.[9][12]
-
Premature Decarboxylation: While less common, if decarboxylation occurs before the desired condensation, it can lead to different reaction pathways and a complex mixture of products.
What are the best analytical techniques for identifying these byproducts?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for initial, rapid monitoring of the reaction's progress and detecting the presence of starting materials and major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for separating the product from impurities and obtaining their molecular weights, which is crucial for preliminary identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural elucidation of the final product and any isolated byproducts.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., anhydride C=O stretches, aromatic C-Cl stretch).
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the intended synthesis pathway and the major competing side reactions.
Caption: Main synthetic pathway to the target molecule.
Caption: Common side reactions and undesired products.
Part 4: Data Summary & Analytical Workflow
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Potential Cause | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| β-(4-chlorophenyl)glutaric acid | Incomplete cyclization / Hydrolysis | C₁₁H₁₁ClO₄ | 242.66 | Highly polar on TLC; Broad -OH peak in IR/¹H NMR; MS shows M+18 vs. product. |
| Michael Di-Adduct | Incorrect stoichiometry | C₁₆H₁₄ClO₅ (example) | Varies | High MW in MS; Complex ¹H NMR spectrum with overlapping signals. |
| Polymer/Degradation Products | Excessive heat; Strong base | N/A | High MW distribution | Dark, insoluble material; Broad, unresolved peaks in NMR. |
Recommended Analytical Workflow Protocol
-
Reaction Monitoring:
-
Prepare TLC plates with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Spot the starting aldehyde, the co-reactant, and the reaction mixture at regular intervals (e.g., every 30-60 minutes).
-
Monitor the disappearance of starting materials and the appearance of the product spot. Note any new, persistent spots, which indicate byproducts.
-
-
Workup & Preliminary Analysis:
-
After workup, dissolve a small sample of the crude product in a suitable solvent (e.g., Acetonitrile or Methanol).
-
Inject the sample into an LC-MS system to get a preliminary assessment of purity and the molecular weights of any contaminants. Compare the observed masses with the theoretical masses in Table 1.
-
-
Purification & Characterization:
-
Purify the crude material using flash column chromatography or recrystallization.
-
Collect fractions corresponding to the main product and any significant, isolable byproducts.
-
Acquire ¹H and ¹³C NMR spectra for the purified product to confirm its structure and for the byproducts to elucidate their structures.
-
References
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry Letters and Reviews.
- Knoevenagel condensation. Wikipedia.
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate.
- Decarboxylation. Wikipedia.
- Knoevenagel Condensation. Alfa Chemistry.
- 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro-. CymitQuimica.
- This compound. gsrs.
- 10.9: Decarboxylations. Chemistry LibreTexts.
- CX7b. Enolates: Decarboxylation. Reactivity: substitution at carboxyl.
- Decarboxylation. Master Organic Chemistry.
- Michael addition reaction. Wikipedia.
- Michael Addition. Organic Chemistry Portal.
Sources
- 1. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Decarboxylation - Wikipedia [en.wikipedia.org]
- 12. Reactivity: substitution at carboxyl [employees.csbsju.edu]
Technical Support Center: Purification of Crude Pyran-dione Products
Welcome to the Technical Support Center for the purification of pyran-dione products. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile heterocyclic compounds. Pyran-diones are crucial structural motifs in many natural products and pharmacologically active molecules.[1][2][3] Their purification, however, can present unique challenges due to their diverse functionalities and potential stability issues.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification strategies.
Troubleshooting Guide: Common Issues in Pyran-dione Purification
This section addresses the most frequent problems encountered during the purification of crude pyran-dione products. Each issue is analyzed from a mechanistic perspective to provide robust and adaptable solutions.
Problem 1: Low Recovery After Recrystallization
You've performed a recrystallization, but the yield of your purified pyran-dione is significantly lower than expected.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[4] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.
-
Causality: The "like dissolves like" principle is a primary guide.[5] Pyran-diones, with their ketone and ether functionalities, exhibit moderate polarity. Their solubility will vary greatly depending on the other substituents on the ring.
-
Solution: Conduct small-scale solubility tests with a range of solvents. Common choices for pyran-dione derivatives include ethanol, methanol, isopropanol, ethyl acetate, and acetone.[5][6] For highly non-polar analogs, consider solvent systems like diethyl ether-hexane or ethyl acetate-petroleum ether.[5]
-
-
Premature Crystallization During Hot Filtration: If your product crystallizes in the funnel during the removal of insoluble impurities, it will be lost.
-
Causality: The solution cools as it passes through the filter paper and funnel, leading to supersaturation and premature crystal formation.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration. It can also be beneficial to slightly dilute the solution with a small amount of hot solvent just before filtering.[5]
-
-
Insufficient Cooling: The cooling process may not have been adequate to induce maximum precipitation.
-
Causality: Crystallization is a thermodynamically driven process. Lowering the temperature reduces the solubility of the product, driving it out of solution.
-
Solution: Ensure the solution is allowed to cool slowly to room temperature before transferring it to an ice bath for at least 30 minutes to maximize crystal formation.[5][7] Slow cooling is crucial for forming large, pure crystals.[4][7]
-
Problem 2: Persistent Impurities After Column Chromatography
Despite purification by column chromatography, your pyran-dione product is still contaminated with byproducts or starting materials.
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity: The choice of eluent is critical for achieving good separation on a silica gel column.[8]
-
Causality: Separation on silica gel, a polar stationary phase, is based on the differential adsorption of compounds.[9] Polar compounds interact more strongly with the silica and elute later, while non-polar compounds elute faster.
-
Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for your target compound on a TLC plate.[10] Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[10][11] For challenging separations, a shallow gradient elution can be highly effective.[9]
-
-
Column Overloading: Loading too much crude product onto the column will lead to poor separation.
-
Causality: Overloading the column saturates the stationary phase, causing band broadening and co-elution of compounds with similar polarities.
-
Solution: A general rule of thumb is to use a silica gel to crude product weight ratio of 20:1 to 100:1, depending on the difficulty of the separation.[12]
-
-
Sample Loading Technique: The method of applying the sample to the column can significantly impact the separation.
-
Causality: A diffuse initial band of the sample will result in broad peaks and poor resolution.
-
Solution: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble, and then load it onto the column.[10] Alternatively, for compounds that are not very soluble in the mobile phase, dry loading (adsorbing the compound onto a small amount of silica gel before adding it to the column) is a good option.[10]
-
Problem 3: Product Decomposition on Silica Gel Column
You observe streaking on your TLC plates and recover a low yield of a degraded product after column chromatography.
Possible Causes & Solutions:
-
Acid-Catalyzed Degradation: The pyran ring, particularly the ether linkage, can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[13] Silica gel is inherently acidic and can promote this degradation.
-
Causality: The ether oxygen in the pyran ring can be protonated by the acidic silanol groups on the silica surface, making the adjacent carbon atoms susceptible to nucleophilic attack.[13]
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine in the mobile phase (e.g., 0.1-1% v/v), and then re-equilibrate with the mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a reversed-phase C18 silica gel.[14]
-
Minimize Residence Time: Perform flash chromatography to reduce the contact time between your compound and the stationary phase.[9][15]
-
-
Workflow for Selecting a Purification Strategy
The following diagram illustrates a decision-making workflow for choosing the appropriate purification technique for your crude pyran-dione product.
Caption: Decision workflow for pyran-dione purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude pyran-dione products?
A1: Common impurities often include unreacted starting materials, catalysts, and byproducts from side reactions. For instance, in multicomponent reactions used to synthesize pyrano[2,3-d]pyrimidine diones, you might find residual aldehydes, barbituric acid, or malononitrile.[1] Side products can also arise from the decomposition of the pyran-dione ring itself.[16][17]
Q2: My pyran-dione is colored, but it should be colorless. How can I remove the color?
A2: Colored impurities can often be removed by treating a solution of your crude product with activated charcoal before filtration.[5] Add a small amount of charcoal to the hot solution during recrystallization, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[5] Be aware that activated charcoal can also adsorb your product, so use it sparingly to avoid significant yield loss.
Q3: How can I induce crystallization if no crystals form after cooling the recrystallization solution?
A3: If crystals do not form, your solution may be too dilute or nucleation has not initiated.[5]
-
Induce Nucleation: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[5] Alternatively, add a tiny "seed crystal" of the pure product to the solution.[5]
-
Increase Concentration: Reheat the solution and carefully evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[5]
-
Extended Cooling: Ensure the solution has been cooled for a sufficient amount of time, potentially in an ice bath, to maximize the chances of precipitation.[5]
Q4: What is the expected stability of pyran-diones under different pH conditions?
A4: The stability of pyran-diones is significantly influenced by pH. The lactone ring in 2H-pyran-2-one derivatives is susceptible to hydrolysis under both acidic and basic conditions, which typically results in the opening of the pyran ring.[16] The ether linkage in the pyran ring is particularly prone to cleavage under acidic conditions.[13] It is generally advisable to perform purifications under neutral or near-neutral conditions if possible.
Q5: Are there specialized chromatography techniques for chiral pyran-dione purification?
A5: Yes, for the separation of enantiomers of chiral pyran-diones, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique.[18][19] Polysaccharide-based CSPs are commonly used for this purpose.[19] The development of an effective chiral separation method often requires screening different mobile phases.[19]
Experimental Protocols
Protocol 1: General Recrystallization of a Pyran-dione Derivative from Ethanol
This protocol provides a general procedure for the recrystallization of a solid pyran-dione derivative.
-
Dissolution: Place the crude pyran-dione product in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with constant stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.[5]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.[5]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum.
Protocol 2: Flash Column Chromatography of a Pyran-dione Derivative
This protocol outlines a general procedure for purifying a pyran-dione derivative using flash column chromatography.
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of approximately 0.3 for the desired compound.[10]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton wool and add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[11]
-
Pour the slurry into the column, tapping the sides gently to ensure even packing.[15]
-
Add a layer of sand on top of the silica gel.
-
Wash the column with the eluent, ensuring no cracks or air bubbles are present. Do not let the solvent level drop below the top of the sand.[10]
-
-
Sample Loading:
-
Elution:
-
Analysis and Collection:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.[15]
-
Data Presentation
Table 1: Common Solvents for Pyran-dione Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent for chromatography |
| Diethyl Ether | 2.8 | 35 | Recrystallization (often in pairs), eluent |
| Ethyl Acetate | 4.4 | 77 | Eluent for chromatography, recrystallization |
| Acetone | 5.1 | 56 | Recrystallization, eluent |
| Isopropanol | 3.9 | 82 | Recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization[5] |
| Methanol | 5.1 | 65 | Recrystallization |
| Water | 10.2 | 100 | Recrystallization (often in pairs) |
Note: Polarity index is a relative measure of solvent polarity.
References
- Technical Support Center: Purification of Pyrazolidine-3,5-dione Derivatives. Benchchem.
- Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one. Benchchem.
- Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. Benchchem.
- Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central.
- 3,4-Dihydro-2H-pyran | Solubility of Things. Solubility of Things.
- 1.5: Flash Chromatography. Chemistry LibreTexts.
- Technical Support Center: Degradation Pathways of 2H-Pyran-2-One Derivatives. Benchchem.
- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate.
- Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry.
- Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. MDPI.
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI.
- How to set-up a flash chromatography silica column and actually succeed at separation.
- Flash Chromatography: Principles & Applications. Phenomenex.
- Thermal decomposition of 3,6-dihydro-2H-pyran. RSC Publishing.
- Mechanism of the thermal decomposition of 3,6-dihydro-2H pyran... ResearchGate.
- Chemical Properties of 2H-Pyran-2,6(3H)-dione (CAS 5926-95-4). Cheméo.
- Recrystallization. Chemistry LibreTexts.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health.
- 2H-Pyran-2,6(3H)-dione. NIST WebBook.
- Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. ResearchGate.
- Pyran. Wikipedia.
- 2H-Pyran-2,4(3H)-dione | C5H4O3 | CID 10176117. PubChem.
- Synthesis of Pyran and Pyranone Natural Products. National Institutes of Health.
- ChemInform Abstract: Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis | Request PDF. ResearchGate.
- Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. PubMed.
- Purifying ionic compounds by flash column chromatography. Biotage.
- Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. DOI.
- How can I purify two different-substituted aromatic compounds?. ResearchGate.
- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health.
- Microbial pyran-2-ones and dihydropyran-2-ones. PubMed.
- Troubleshooting Guide for Total RNA Extraction & Purification. NEB.
- 2H-Pyran-2,6(3H)-dione 5926-95-4 wiki. Guidechem.
- Synthesis of chiral pyran derivatives 267 catalyzed by piperidine-based... ResearchGate.
- Technical Support Center: Purification of 1,2-Dibromopyrene. Benchchem.
- How To Recrystallize A Solid. YouTube.
- Column Cleaning for Ion Exchange Chromatography and Chromatofocusing. Sigma-Aldrich.
- 2H-Pyran-3,5(4H,6H)-Diones. Journal of the American Chemical Society.
- 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
Sources
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyran - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3-(p-Chlorophenyl)glutaric Anhydride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-(p-chlorophenyl)glutaric anhydride via recrystallization. The following question-and-answer-based guide is structured to address common challenges and provide both theoretical understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 3-(p-chlorophenyl)glutaric anhydride?
The perfect recrystallization solvent is one that creates a significant solubility differential with temperature. The core principles for an ideal solvent are as follows:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude 3-(p-chlorophenyl)glutaric anhydride near its boiling point. This ensures you can create a saturated solution.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting crystal formation and maximizing recovery.
-
Inertness: The solvent must not react with the anhydride. This is a critical consideration, as 3-(p-chlorophenyl)glutaric anhydride is moisture-sensitive and can be hydrolyzed back to its dicarboxylic acid form by reactive protic solvents like water or alcohols, especially when heated.[1][2]
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase without requiring excessively high temperatures that might melt the product (Melting Point: 128-130°C).[1]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).
Q2: What solvents are recommended as a starting point for recrystallizing 3-(p-chlorophenyl)glutaric anhydride?
Based on its known properties, a systematic approach starting with solvents of intermediate polarity is advised.
-
Primary Candidates (Single-Solvent System):
-
Ethyl Acetate: The compound is slightly soluble in ethyl acetate, suggesting it could be a good candidate where solubility increases significantly with heat.[1]
-
Chloroform: Similar to ethyl acetate, its slight solubility at room temperature makes it a promising option.[1] A deuterated analog has shown solubility in chloroform.[3]
-
Toluene: As an aromatic, non-polar aprotic solvent, it is less likely to react with the anhydride and can be effective for compounds with aromatic rings.
-
-
Secondary Candidates (For Two-Solvent Systems):
-
If the compound is too soluble in the primary candidates even at room temperature, a two-solvent system is necessary.[4] This involves dissolving the anhydride in a "good" solvent (like ethyl acetate or acetone) and then adding a "poor" anti-solvent (like heptane or hexanes) until the solution becomes turbid.
-
A common and effective pair would be Ethyl Acetate/Heptane .
-
Q3: The datasheet lists 3-(p-chlorophenyl)glutaric anhydride as "moisture sensitive." How does this impact my solvent choice?
This is the most critical chemical property to consider. "Moisture sensitive" means the anhydride can react with water to undergo hydrolysis, cleaving the anhydride ring to form 3-(p-chlorophenyl)glutaric acid.[1][2]
-
Why it Matters: This is a chemical transformation of your desired product. If you use a solvent containing water (e.g., technical grade ethanol, or if you use water itself), heating will accelerate this hydrolysis. You will not be purifying your anhydride; you will be converting it to the corresponding diacid, which has different physical properties (e.g., higher melting point, ~164-166°C).[5][6]
-
Best Practices:
-
Use Anhydrous Solvents: Whenever possible, use dry (anhydrous) grade solvents.
-
Avoid Protic Solvents: Avoid using water, methanol, or ethanol as the primary recrystallization solvent. While a two-solvent system using ethanol/water is common for some compounds, it poses a significant risk of hydrolysis for this specific anhydride.[7]
-
Work Quickly: Minimize the time the compound is dissolved in hot solvent to reduce the chance of degradation.
-
Q4: When is a two-solvent recrystallization system more appropriate than a single-solvent system?
A two-solvent system is the method of choice when no single solvent exhibits the ideal solubility profile.[4] You should opt for a two-solvent system if you encounter one of the following scenarios during your screening:
-
Scenario A: Too Soluble. The compound is highly soluble in a particular solvent (e.g., acetone, dichloromethane) even at room temperature. In this case, you cannot achieve good crystal recovery upon cooling.
-
Scenario B: Too Insoluble. The compound is nearly insoluble in another solvent (e.g., heptane, water) even at its boiling point.
In these cases, you can combine the "good" solvent from Scenario A with the "poor" solvent from Scenario B. The two solvents must be miscible with each other.[4]
Troubleshooting Guide
Q: My compound has "oiled out" and formed a liquid layer instead of crystals. What went wrong and how can I fix it?
Causality: "Oiling out" occurs when the saturated solution is cooled below the melting point of the solute before it reaches the supersaturation point required for crystallization. Essentially, the dissolved solid comes out of solution as a liquid because the temperature is still too high for it to solidify. This is common when the solution is highly concentrated or cooled too rapidly.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (5-10% more) of hot solvent to decrease the concentration slightly.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or let it cool on the hotplate after turning it off. This gives the molecules more time to align into an ordered crystal lattice.
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too close to or above the melting point of your compound (128-130°C).[1] Choose a solvent with a lower boiling point.
Q: My solution is clear and no crystals have formed, even after cooling in an ice bath. What are my next steps?
Causality: This usually indicates that the solution is not sufficiently saturated, meaning too much solvent was added initially. It's also possible the solution is supersaturated but lacks a nucleation point to initiate crystal growth.
Solutions:
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a template for further crystal growth.
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool slowly again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent like heptane) dropwise until the solution becomes persistently cloudy, then add a drop or two of the original hot solvent to clarify. This brings the solution closer to its saturation point.
Q: My final crystals are colored, but the starting material was only slightly off-white. How can I remove the color?
Causality: Colored impurities are often large, polar molecules with extended conjugation. These can become trapped in the crystal lattice.
Solution:
-
Activated Charcoal Treatment: After dissolving the crude solid in the hot solvent, but before any cooling, add a very small amount of activated charcoal (Norit). A micro-spatula tip is usually sufficient for lab-scale work.
-
Hot Filtration: Swirl the mixture with the charcoal for a few minutes to allow it to adsorb the colored impurities. You must then perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Add it to the hot, but not boiling, solution.
Experimental Protocol: Solvent Selection for 3-(p-chlorophenyl)glutaric Anhydride
This protocol outlines a systematic, small-scale approach to identify the optimal recrystallization solvent.
Objective: To determine a suitable single or binary solvent system.
Materials:
-
Crude 3-(p-chlorophenyl)glutaric anhydride (~50 mg per test)
-
Test tubes or small Erlenmeyer flasks
-
Candidate solvents (e.g., Ethyl Acetate, Chloroform, Toluene, Acetone, Heptane)
-
Hot plate
-
Pasteur pipettes
-
Glass rod
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place ~50 mg of the crude anhydride into a test tube.
-
Add a candidate solvent dropwise (start with 0.5 mL) and swirl.
-
Observe if the solid dissolves completely, partially, or not at all.
-
Ideal Outcome: The solid is sparingly soluble or insoluble at room temperature.
-
-
Hot Solubility Test:
-
If the solid was sparingly soluble/insoluble at room temperature, gently heat the test tube on a hot plate.
-
Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume used.
-
Ideal Outcome: The solid dissolves completely in a minimal amount of hot solvent.
-
-
Cooling and Crystallization:
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, place the tube in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals is desired.
-
-
Evaluation (Single-Solvent):
-
A solvent that meets the criteria (sparingly soluble cold, very soluble hot, forms good crystals on cooling) is a good candidate for a single-solvent recrystallization.
-
-
Evaluation (Two-Solvent):
-
If your compound was very soluble in a solvent (e.g., Acetone) even when cold, and insoluble in another (e.g., Heptane), test them as a pair.
-
Dissolve the compound in a minimum of the hot "good" solvent (Acetone).
-
Add the "poor" solvent (Heptane) dropwise while the solution is still hot until it turns cloudy.
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow to cool as described in step 3.
-
Data Summary: Candidate Solvents
| Solvent | Boiling Point (°C) | Polarity | Potential Issues/Notes |
| Ethyl Acetate | 77.1 | Medium | Good starting point. Known to be slightly soluble.[1] |
| Chloroform | 61.2 | Medium | Good starting point. Known to be slightly soluble.[1] |
| Toluene | 110.6 | Low (Aprotic) | Good for aromatic compounds. Non-reactive. |
| Acetone | 56.0 | High (Aprotic) | May be too strong a solvent (high solubility cold). Good for a two-solvent system. |
| Heptane | 98.4 | Very Low | Likely to be a poor solvent. Excellent as an anti-solvent with Ethyl Acetate or Acetone. |
| Water | 100.0 | Very High (Protic) | AVOID. High risk of hydrolyzing the anhydride.[1][2] |
| Ethanol | 78.4 | High (Protic) | AVOID. High risk of hydrolysis/reaction. |
Workflow for Solvent Selection
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
References
-
Nerz-Stormes, M. (2013). How to Carry Out a Recrystallization. YouTube. Available from: [Link]
-
University of Toronto Scarborough. Recrystallization - Single Solvent. Available from: [Link]
-
University of Canterbury. RECRYSTALLISATION. Available from: [Link]
-
Scribd. Recrystallization. Available from: [Link]
-
Studylib. Recrystallization Preparation/Recrystallization of Acetanilide. Available from: [Link]
-
PharmaCompass.com. 3-(p-Chlorophenyl)glutaric Anhydride | Drug Information. Available from: [Link]
-
IndiaMART. Greater than 99% 3-(4-Chlorophenyl)glutaric Anhydride, Analytical Grade. Available from: [Link]
-
RUTHIGEN. 3-(4-Chlorophenyl)glutaric Anhydride. Available from: [Link]
Sources
- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 2. 3-(4-Chlorophenyl)glutaric Anhydride | RUTHIGEN [ruthigen.com]
- 3. 1189700-43-3 CAS MSDS (3-(4-Chlorophenyl-d4)glutaric Anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. 35271-74-0 CAS MSDS (3-(4-Chlorophenyl)glutaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 7. youtube.com [youtube.com]
Technical Support Center: 3-(4-Chlorophenyl)glutaric Anhydride (CAS 53911-68-5)
Welcome to the technical support center for 3-(4-Chlorophenyl)glutaric Anhydride (CAS 53911-68-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term stability and optimal storage conditions for this compound. The following information is synthesized from publicly available data and established scientific principles to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for CAS 53911-68-5?
A1: The primary stability concern for 3-(4-Chlorophenyl)glutaric Anhydride is its susceptibility to hydrolysis due to its cyclic anhydride structure. It is classified as moisture-sensitive.[1] Contact with water or atmospheric moisture will lead to the opening of the anhydride ring, resulting in the formation of 3-(4-chlorophenyl)glutaric acid. This conversion alters the chemical identity of the material and can compromise experiments where the intact anhydride is required.
Q2: What are the recommended long-term storage conditions?
A2: To ensure long-term stability, 3-(4-Chlorophenyl)glutaric Anhydride should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon).[1][2] The container should be tightly sealed to prevent moisture ingress.
Q3: Is there a specific storage temperature that is considered optimal?
A3: While supplier recommendations vary, a consistent, controlled cool temperature is crucial. Based on compiled data, the following recommendations can be made:
-
Long-term storage (months to years): -20°C is recommended for maximal stability and to minimize any potential for slow degradation.
-
Short-term storage (days to weeks): 2-8°C is acceptable for routine laboratory use, provided the material is kept in a desiccated and inert environment.[3]
Q4: How does light exposure affect the stability of this compound?
Q5: What are the expected degradation products under various conditions?
A5: The primary degradation product from hydrolysis is 3-(4-chlorophenyl)glutaric acid.[4] Under conditions of high heat, thermal decomposition may occur, potentially leading to the release of carbon oxides and hydrogen chloride gas.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Inconsistent experimental results or loss of compound activity. | Hydrolysis of the anhydride. | The most likely cause is the degradation of the starting material due to moisture exposure. It is recommended to verify the purity of the stored compound using an appropriate analytical method such as HPLC or FT-IR to check for the presence of 3-(4-chlorophenyl)glutaric acid. For future experiments, ensure rigorous exclusion of moisture during storage and handling. |
| Physical changes in the solid material (e.g., clumping, change in appearance). | Moisture absorption. | This is a strong indicator of improper storage and moisture ingress. The material should be considered suspect and its purity verified before use. If possible, drying the material under high vacuum may remove adsorbed water, but any hydrolyzed compound will remain. For future prevention, store the compound in a desiccator with a functional desiccant and under an inert atmosphere. |
| Discoloration of the compound, especially after exposure to light. | Possible photodegradation. | While not definitively documented for this specific compound, discoloration can be a sign of photolytic decomposition. If the purity is compromised, the batch should be discarded. Always store the material in light-protecting containers. |
Experimental Protocols
Protocol 1: Handling and Dispensing of Moisture-Sensitive CAS 53911-68-5
This protocol outlines the best practices for handling 3-(4-Chlorophenyl)glutaric Anhydride to prevent moisture-induced degradation.
Materials:
-
Sealed container of CAS 53911-68-5
-
Glove box or glove bag with an inert atmosphere (Nitrogen or Argon)
-
Dry glassware (oven-dried at >120°C for at least 4 hours and cooled in a desiccator)
-
Dry solvents (if making solutions)
-
Spatulas and other utensils (oven-dried)
-
Analytical balance
Procedure:
-
Preparation: Transfer the sealed container of the compound, all necessary glassware, and utensils into the glove box or glove bag. Allow the atmosphere inside the glove box to be purged with the inert gas to achieve a dry environment.
-
Equilibration: Allow the container of the compound to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of any residual moisture.
-
Dispensing: Carefully open the container and weigh the desired amount of the compound using a pre-tared, dry vial.
-
Sealing: Immediately and tightly reseal the main container. It is good practice to wrap the seal with parafilm for extra protection.
-
Removal: Remove the weighed sample and the main container from the glove box. Return the main container to its recommended storage condition promptly.
Protocol 2: Small-Scale Stability Assessment (Forced Degradation Study)
This protocol provides a framework for a forced degradation study to assess the stability of CAS 53911-68-5 under hydrolytic stress.
Materials:
-
CAS 53911-68-5
-
HPLC grade water
-
HPLC grade acetonitrile
-
Small vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of CAS 53911-68-5 in dry acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Control Sample (T=0): Immediately dilute an aliquot of the stock solution with acetonitrile to a suitable concentration for HPLC analysis. This will serve as the undegraded control.
-
Hydrolytic Stress: To another aliquot of the stock solution, add a specific volume of water (e.g., to achieve a 50:50 acetonitrile:water mixture).
-
Incubation: Incubate the hydrolytic stress sample at a controlled temperature (e.g., 40°C).
-
Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stressed sample, dilute with acetonitrile, and analyze by HPLC.
-
Analysis: Monitor the decrease in the peak area of the parent compound (3-(4-Chlorophenyl)glutaric Anhydride) and the increase in the peak area of the degradation product (3-(4-chlorophenyl)glutaric acid).
-
Data Interpretation: The rate of degradation can be determined by plotting the percentage of the parent compound remaining against time.
Visualization of Degradation and Workflow
Hydrolytic Degradation Pathway
Caption: Hydrolysis of the parent compound to its dicarboxylic acid.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing hydrolytic stability.
References
-
Veeprho. Baclofen Impurities and Related Compound. [Link]
-
Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. Ultra Performance Liquid Chromatographic Seperation And Quantification Of Baclofen And And Its Potential Impurities In A Inject. [Link]
-
ResearchGate. (PDF) Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. [Link]
-
World Health Organization. Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]
-
StabilityStudies.in. Effect of Humidity in Stability Studies. [Link]
-
European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. (PDF) Baclofen residual content (%) after forced degradation study by HPLC method. [Link]
Sources
- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 2. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 3. Baclofen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
How to prevent byproduct formation in glutaric anhydride synthesis.
Welcome to the Technical Support Center for Glutaric Anhydride Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of glutaric anhydride, with a primary focus on preventing byproduct formation and ensuring high product purity.
Introduction
Glutaric anhydride is a valuable chemical intermediate, widely used in the synthesis of pharmaceuticals, polymers, and specialty chemicals.[1][2] Its synthesis, most commonly achieved through the dehydration of glutaric acid, is straightforward in principle but can be complicated by the formation of various byproducts that affect yield, purity, and final product performance.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in glutaric anhydride synthesis and where do they come from?
The purity of your final glutaric anhydride is critically dependent on managing three main categories of byproducts:
-
Unreacted Starting Material (Glutaric Acid): This is the most common impurity. Its presence indicates an incomplete dehydration reaction. Glutaric anhydride is also sensitive to moisture and can hydrolyze back to glutaric acid if exposed to atmospheric or solvent-borne water during workup or storage.[1]
-
Homologous Dicarboxylic Acids & Anhydrides: If the starting glutaric acid is not pure, you may carry over impurities such as succinic acid (C4) and adipic acid (C6).[3] These will also undergo dehydration to form their respective anhydrides (succinic anhydride and adipic anhydride), which can be difficult to separate from the desired product due to similar properties.
-
Polymeric or Oligomeric Anhydrides: At elevated temperatures, glutaric anhydride can undergo intermolecular reactions to form linear polyanhydrides. This is a significant issue in thermal dehydration methods if the temperature is not carefully controlled or if the reaction is prolonged.
-
Degradation Products (Color Impurities): High reaction temperatures or the presence of certain impurities can lead to thermal decomposition, resulting in colored byproducts that discolor the final product.[4] While the exact structures of these chromophores can be complex, they often arise from minor side reactions like decarboxylation or condensation.
FAQ 2: How do the two main synthesis methods—thermal dehydration and chemical dehydration—compare in terms of byproduct formation?
Both methods are effective but present different challenges regarding byproduct profiles.
| Feature | Thermal Dehydration | Chemical Dehydration (e.g., with Acetic Anhydride) |
| Principle | Heating glutaric acid (typically >200°C) to drive off water.[5][6] | Use of a chemical reagent to consume water and drive the equilibrium. |
| Common Byproducts | Higher risk of polymeric anhydrides and thermal degradation products (color). | Residual dehydrating agent (e.g., acetic anhydride) and its corresponding acid (e.g., acetic acid).[7] |
| Advantages | Simpler setup, no additional reagents to remove. Environmentally friendly ("greener").[5][6] | Lower reaction temperatures (e.g., reflux in acetic anhydride), reducing risk of thermal degradation.[8] |
| Disadvantages | Requires high temperatures and careful control to avoid polymerization/degradation.[5] | Requires careful removal of the dehydrating agent and byproducts, often via distillation.[7] |
Expert Insight: For high-purity applications where color is a critical parameter, chemical dehydration with a high-purity dehydrating agent, followed by meticulous purification, is often preferred. Thermal methods are simpler but require precise temperature control and are more prone to generating intractable polymeric residues if not optimized.
FAQ 3: My final product is off-color (yellow to brown). What is the cause and how can I fix it?
Product discoloration is almost always a result of thermal degradation.
-
Causality: Heating the reaction mixture too high or for too long can initiate decomposition pathways. While the specific chromophoric byproducts are often complex and present in trace amounts, their formation is a clear indicator of suboptimal reaction conditions. Impurities in the starting glutaric acid can also catalyze degradation at lower temperatures.
-
Preventative Measures:
-
Strict Temperature Control: When using thermal methods, maintain the temperature just high enough to ensure a reasonable reaction rate without causing charring or darkening. A reaction temperature range of 250-280°C is often cited for direct heating, but this should be optimized for your specific setup.[6] Using a catalyst like sulfonic acid can lower this required temperature to 150-200°C.[5][6]
-
Use High-Purity Starting Materials: Ensure your glutaric acid is free from trace metals or other contaminants that could catalyze side reactions.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by observing water evolution) and stop the heating as soon as the conversion is complete.
-
Purification: If discoloration occurs, purification by vacuum distillation is often the most effective method to separate the colorless glutaric anhydride from less volatile, colored impurities.[8] Recrystallization from a suitable solvent (e.g., ether) can also be effective.
-
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis.
Problem 1: Low Yield
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of starting material recovered. | 1. Incomplete Reaction: Insufficient heating (time or temperature).2. Hydrolysis during Workup: Exposure of the product to water, leading to reversion to glutaric acid. | 1. Optimize Reaction Conditions: Increase reaction time or temperature moderately. If using a dehydrating agent, ensure it is used in sufficient excess.2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents for extraction/recrystallization. Work quickly and under a dry atmosphere (N₂ or Ar) if possible. |
| Product is a sticky, non-crystalline solid. | Formation of Polymeric Byproducts: This is common in thermal dehydration if the temperature is too high or the reaction is heated for too long. | 1. Reduce Reaction Temperature: Find the minimum temperature required for cyclization.2. Purification: Attempt to isolate the monomeric anhydride by vacuum distillation. The polymeric residue will remain in the distillation flask. |
| Loss of product during purification. | Decomposition during Distillation: Glutaric anhydride can decompose if distilled at atmospheric pressure or if the vacuum is not low enough, requiring high pot temperatures.[8] | 1. Use High Vacuum: Distill under the lowest achievable pressure to reduce the boiling point.2. Avoid Overheating: Use a suitable heating mantle and monitor the pot temperature closely. |
Problem 2: Product Purity Issues
| Symptom | Probable Cause(s) | Recommended Solution(s) & Purity Analysis |
| Melting point is broad and lower than expected (Lit: 52-57°C).[1] | Presence of Impurities: Most likely residual glutaric acid, which acts as an impurity and depresses the melting point. | Purification: Recrystallize the product from a dry, non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexane.[7][8] Alternatively, perform vacuum distillation. |
| Analytical data (HPLC, NMR) shows multiple peaks. | 1. Residual Glutaric Acid: Incomplete reaction or hydrolysis.2. Homologous Anhydrides: Impure starting material (succinic/adipic acid).3. Residual Dehydrating Agent/Byproducts: Incomplete removal after chemical dehydration. | Purity Analysis & Troubleshooting: 1. HPLC: Use a C18 reverse-phase column with a mobile phase such as methanol/0.1% phosphoric acid in water to resolve glutaric anhydride from glutaric, succinic, and adipic acids.[3] 2. ¹H NMR: Check for the characteristic peaks of glutaric anhydride and compare against the spectrum of pure glutaric acid.[9] The anhydride protons typically appear around δ 2.1 ppm (quintet) and δ 2.8 ppm (triplet) in CDCl₃. Residual acetic acid (from acetic anhydride method) would show a singlet around δ 2.1 ppm. 3. GC-MS: Can be used to identify volatile impurities, including homologous anhydrides and residual solvents.[10][11] |
Part 3: Optimized Protocols & Methodologies
Protocol 1: High-Purity Synthesis via Chemical Dehydration
This protocol, adapted from established organic synthesis procedures, utilizes acetic anhydride to minimize thermal stress on the product.[8]
Objective: To synthesize glutaric anhydride with high purity, minimizing colored byproducts.
Materials:
-
Glutaric Acid (high purity, >99%)
-
Acetic Anhydride (reagent grade)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Setup: In a dry round-bottom flask, combine glutaric acid (1 mole equivalent) with a slight excess of acetic anhydride (e.g., 1.5-2.0 mole equivalents).
-
Reaction: Heat the mixture gently under reflux for 1-2 hours. The glutaric acid will dissolve as it reacts to form the soluble anhydride.
-
Removal of Volatiles: After the reaction is complete, arrange the apparatus for distillation. Distill off the excess acetic anhydride and the acetic acid byproduct. This can be done first at atmospheric pressure and then switching to reduced pressure to remove the final traces.[7][8]
-
Final Purification: The remaining crude glutaric anhydride is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature (approx. 150°C at 10 mmHg). The product should solidify in the receiver as a white crystalline solid.
-
Validation: Confirm purity using HPLC and measure the melting point.
Protocol 2: Quality Control via High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of synthesized glutaric anhydride and detect common acidic byproducts.[3]
Method Parameters:
-
Column: Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) or equivalent reverse-phase column.[3]
-
Mobile Phase: Isocratic mixture of Methanol and 0.1% Phosphoric Acid solution (e.g., 3:97 v/v).[3]
-
Flow Rate: 0.9 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 20 µL.[3]
Sample Preparation:
-
Accurately weigh a small amount of the glutaric anhydride sample.
-
Dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL). Note that the anhydride will hydrolyze to glutaric acid in the aqueous mobile phase; this method effectively measures the total purity by converting the analyte to a single, stable species (glutaric acid) on the column.
-
Prepare standard solutions of glutaric acid, succinic acid, and adipic acid for peak identification and quantification.
Part 4: Visual Diagrams & Workflows
Diagram 1: Glutaric Anhydride Synthesis and Byproduct Pathways
This diagram illustrates the main reaction and the formation pathways of key byproducts.
Caption: Decision tree for troubleshooting purity issues.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Coll. Vol. 4, p.616 (1963); Vol. 34, p.68 (1954). Retrieved from [Link]
- Google Patents. (2006). CN1274657C - Process for preparing substituted glutaric anhydride.
- Google Patents. (2005). CN1603295A - Process for preparing substituted glutaric anhydride.
-
Organic Syntheses. (n.d.). glutaric acid. Coll. Vol. 1, p.298 (1941); Vol. 4, p.42 (1925). Retrieved from [Link]
-
Lian, J.-B., et al. (2024). Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides. Angewandte Chemie International Edition. Retrieved from [Link]
-
DTIC. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]
-
UL Prospector. (n.d.). Glutaric Anhydride by Chemoxy International Ltd. Retrieved from [Link]
- Quantum Catalyst AI. (n.d.). Understanding Glutaric Anhydride: Properties and Synthesis Uses.
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Glutaric anhydride - Optional[13C NMR]. Retrieved from [Link]
-
SIELC Technologies. (2018). Glutaric anhydride. Retrieved from [Link]
-
PubChem. (n.d.). Glutaric anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Time‐dependent NMR experiments. Reaction of glutaric anhydride with.... Retrieved from [Link]
-
ResearchGate. (2020). Best method determining Maleic anhydride product purity?. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S3: Product analysis of glutaric acid using GC-MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Coll. Vol. 4, p.790 (1963); Vol. 35, p.91 (1955). Retrieved from [Link]
-
Frontiers in Pharmacology. (2024). Determination of related substances in gluaric anhydride by HPLC. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Retrieved from [Link]
- Google Patents. (2014). US8785683B2 - Production of glutaric acid and derivatives from carbohydrate-containing materials.
-
PubMed. (2022). A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis. Retrieved from [Link]
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
TRIGON Chemie. (n.d.). Glutaric anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. Retrieved from [Link]
-
ResearchGate. (n.d.). PRODUCTION AND PROPERTIES OF 2,3-BUTANEDIOL: VI. DEHYDRATION BY SULPHURIC ACID. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Determination of related substances in gluaric anhydride by HPLC | 在线期刊 | 《药学前沿》官方网站 [yxqy.whuznhmedj.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN1274657C - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 6. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Glutaric anhydride(108-55-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
Introduction and Scope
Welcome to the technical support guide for the synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. This molecule, also known as β-(4-chlorophenyl)glutaric anhydride, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Baclofen, a muscle relaxant.[1] The successful and efficient production of this intermediate is paramount for downstream processes.
This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the process, focusing on the challenges and critical parameters associated with scaling the synthesis from the laboratory bench to pilot plant production. Our goal is to empower your team with the expertise to anticipate problems, troubleshoot effectively, and ensure a robust, scalable, and self-validating process.
The core of this synthesis is the intramolecular dehydration of 3-(4-chlorophenyl)glutaric acid. The reaction appears straightforward, but its efficiency on a larger scale hinges on meticulous control of reaction conditions to favor the desired cyclization and prevent hydrolysis.
Caption: Figure 1: Synthesis Reaction Scheme
Recommended Scale-Up Protocol
This protocol details a robust method for the synthesis of this compound using acetic anhydride as the dehydrating agent. This choice is based on its effectiveness and relative ease of removal during workup.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example | CAS Number |
| 3-(4-chlorophenyl)glutaric acid | >98% Purity | Sigma-Aldrich | 35133-76-5 |
| Acetic Anhydride | ACS Reagent, >98% | Merck | 108-24-7 |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | 108-88-3 |
| Heptane | ACS Grade | VWR | 142-82-5 |
| Glass-lined Reactor | Appropriate volume with overhead stirrer, reflux condenser, and temperature probe | Pfaudler | N/A |
| Filter-Dryer or Centrifuge | For solid isolation | Various | N/A |
| Vacuum Oven | For final drying | Various | N/A |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Anhydrous conditions are critical to prevent premature hydrolysis of the product and starting material.[2]
-
Charging Reagents: Charge the reactor with 3-(4-chlorophenyl)glutaric acid (1.0 eq) and acetic anhydride (3.0–5.0 volumes relative to the diacid). The acetic anhydride acts as both a reagent and a solvent.
-
Reaction: Begin agitation and slowly heat the mixture to 120-130 °C. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by HPLC or TLC by observing the disappearance of the starting diacid.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 60-70 °C. Distill off the excess acetic anhydride and acetic acid under reduced pressure.
-
Crystallization: Add toluene (3.0 volumes) to the residue and heat to form a clear solution. Cool the solution slowly to 0-5 °C to induce crystallization. For improved crystal formation and purity, an anti-solvent such as heptane (1.0-2.0 volumes) can be added slowly once the toluene solution has cooled to room temperature.
-
Isolation: Isolate the solid product by filtration or centrifugation. Wash the cake with cold heptane to remove residual toluene and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this synthesis in a practical question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<85%). What are the likely causes and solutions?
-
A1: Low yield is the most common issue and typically points to one of two culprits: incomplete reaction or product degradation.
-
Cause A: Incomplete Reaction. The conversion of the diacid to the anhydride is an equilibrium process. On a larger scale, inefficient heat transfer can lead to parts of the reactor not reaching the optimal temperature.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your temperature probe is calibrated and accurately reflects the internal batch temperature.
-
Improve Agitation: Increase the stirring speed to improve heat distribution and reactant contact.
-
Extend Reaction Time: If in-process controls (e.g., HPLC) show significant starting material remaining after the standard time, extend the reflux period by 1-2 hours.
-
-
-
Cause B: Product Hydrolysis. The anhydride product is highly susceptible to water.[3] Exposure to moisture during workup or isolation is a primary cause of yield loss, as the product reverts to the starting diacid.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use anhydrous grade solvents for the crystallization and washing steps. Purge all vessels with nitrogen.
-
Minimize Exposure: Perform filtration and transfer operations as quickly as possible to minimize exposure to atmospheric moisture.
-
Temperature Control: Keep the workup and wash temperatures low (0-5 °C) to reduce the rate of hydrolysis.
-
-
-
Caption: Figure 2: Troubleshooting Decision Tree for Low Yield
Q2: The final product has a high impurity profile, specifically the starting diacid. How can this be resolved?
-
A2: This is a direct consequence of product hydrolysis or incomplete reaction. If the troubleshooting steps for low yield (Q1) do not resolve the purity issue, the material must be reworked.
-
Solution: The impure batch can be re-subjected to the reaction conditions. Combine the material with acetic anhydride (3-5 volumes) and heat under reflux as per the original procedure. This will convert the residual diacid back into the desired anhydride. The standard workup and crystallization procedure should then yield a product of higher purity.
-
Q3: During crystallization, the product oiled out instead of forming a solid. What went wrong?
-
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to the presence of impurities or a too-rapid cooling profile.
-
Cause A: Impurities. Residual acetic acid or the presence of the diacid can interfere with lattice formation.
-
Solution: Ensure the distillation step to remove acetic anhydride/acid is thorough. Before cooling, you can hold the hot toluene solution for a short period to ensure all acidic residues have dissolved.
-
-
Cause B: Rapid Cooling (Thermal Shock). Scaling up requires slower, more controlled cooling to allow time for crystal nucleation and growth.
-
Solution: Implement a programmed cooling ramp. For example, cool from 80 °C to 20 °C over 4-6 hours, then from 20 °C to 0 °C over another 2 hours. Seeding the solution with a small amount of pure product once it becomes slightly cloudy can also promote controlled crystallization.
-
-
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the anhydride formation with acetic anhydride? A: The reaction proceeds via a nucleophilic acyl substitution. One carboxylic acid group of the diacid attacks a carbonyl of acetic anhydride, forming a mixed anhydride intermediate. This intermediate is then attacked intramolecularly by the second carboxylic acid group, cyclizing to form the target product and releasing a molecule of acetic acid.
Q: Are there alternative dehydrating agents for this synthesis? A: Yes, other reagents like acetyl chloride or thionyl chloride can be used. However, these often generate corrosive HCl gas, requiring more complex off-gas handling and equipment considerations, making acetic anhydride a more practical choice for scale-up. Some cyclic anhydrides can also be formed by simply heating the dicarboxylic acid, though this may require higher temperatures.[4]
Q: What are the critical quality attributes (CQAs) for the final product? A: The primary CQAs are:
-
Purity: Typically >98% by HPLC. The main impurity to control is the corresponding 3-(4-chlorophenyl)glutaric acid.
-
Moisture Content: Should be very low (<0.1%) to ensure stability.
-
Appearance: Should be a white to off-white crystalline solid.
Q: How should the final product be stored? A: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed, moisture-proof container (e.g., a poly-lined drum) under an inert atmosphere of nitrogen or argon. Store in a cool, dry place.
Caption: Figure 3: General Scale-Up Workflow
References
-
LibreTexts Chemistry. 22.5: Acid Anhydride Chemistry. (2020). Available at: [Link]
-
The Pharma Innovation Journal. Design, synthesis and characterization of some new 1, 4-Dihydropyridines. (2019). Available at: [Link]
-
SIELC Technologies. This compound. Available at: [Link]
-
Global Substance Registration System (GSRS). This compound. Available at: [Link]
-
PharmaCompass. This compound. Available at: [Link]
-
Reactory. Reactions of Acid Anhydrides. Available at: [Link]
-
Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. Available at: [Link]
-
Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. (1977). Available at: [Link]
-
MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. (2023). Available at: [Link]
-
ResearchGate. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. Available at: [Link]
-
LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides. (2022). Available at: [Link]
-
Organic Syntheses. β-METHYLGLUTARIC ANHYDRIDE. Available at: [Link]
Sources
Technical Support Center: HPLC Method Development for Purity Analysis of Pyran-dione Compounds
Welcome to the technical support center for the HPLC analysis of pyran-dione compounds. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method development and troubleshooting, moving beyond generic protocols to explain the scientific rationale behind experimental choices. Our goal is to empower you to develop robust, reliable, and scientifically sound purity analysis methods for this important class of heterocyclic compounds.
Understanding the Analyte: Key Physicochemical Properties of Pyran-diones
Success in HPLC method development begins with a fundamental understanding of the analyte's properties. Pyran-diones, a class of heterocyclic compounds, present a unique set of characteristics that directly influence chromatographic behavior.
-
Structure and Polarity: The pyran-dione core contains a six-membered ring with an oxygen atom and two carbonyl groups. This structure imparts a significant degree of polarity.[1] The presence of multiple oxygen atoms makes these molecules good hydrogen bond acceptors.[2] Consequently, they are generally considered polar compounds, which can lead to challenges with retention on traditional reversed-phase columns.
-
UV Absorbance: Pyran-dione derivatives typically exhibit UV absorbance in the lower wavelength region. Theoretical studies and experimental data for related structures like pyranones and chromones show strong absorbance between 220 nm and 280 nm.[3][4] The exact maximum absorbance (λmax) will depend on the specific substitutions on the pyran-dione ring. It is crucial to perform a UV scan of your specific analyte to determine the optimal wavelength for detection to ensure maximum sensitivity.
-
pH Stability: A Critical Parameter: The stability of the pyran-dione ring is highly dependent on pH. This is arguably the most critical factor to consider during method development.
-
Alkaline Conditions (pH > 8): Pyran-dione derivatives are often extremely unstable in alkaline media.[5] The lactone functionality is susceptible to hydrolysis and ring-opening.
-
Acidic Conditions (pH < 3): These compounds can also be labile in strongly acidic environments.[5]
-
Neutral Conditions (pH 6-7.5): Pyran-diones generally exhibit their greatest stability in neutral or near-neutral solutions.[4][5]
-
This pH sensitivity has profound implications for mobile phase selection, buffer choice, and sample preparation to prevent on-column or in-vial degradation of the analyte.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of pyran-dione compounds, presented in a question-and-answer format.
Peak Shape Problems
Q1: My pyran-dione peak is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is the most common chromatographic problem and for polar compounds like pyran-diones, it's often due to secondary interactions with the stationary phase.
-
Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. The polar carbonyl groups on your pyran-dione can interact strongly with these silanols via hydrogen bonding. This secondary retention mechanism, in addition to the primary reversed-phase interaction, causes a portion of the analyte molecules to lag behind, resulting in a tailing peak.[6]
-
Solutions:
-
Mobile Phase pH Control: The most effective initial step is to suppress the ionization of the silanol groups by operating at a lower pH. Maintaining a mobile phase pH between 3 and 4 will protonate the silanols, minimizing these unwanted interactions.[7]
-
Column Selection: If pH adjustment is insufficient, consider a column with a less active stationary phase.
-
End-capped Columns: Use a column that is thoroughly "end-capped," where the residual silanols are chemically bonded with a small silylating agent.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from the underlying silica surface and can improve peak shape for polar compounds.
-
-
Buffer Concentration: Ensure your buffer concentration is adequate, typically between 20-50 mM, to maintain a consistent pH at the column surface.[5]
-
Q2: I'm observing a split peak for my main pyran-dione analyte. What's happening?
Peak splitting can be frustrating and is often caused by issues either with the sample solvent or the column itself.
-
Causality & Solutions:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile or DMSO) and you inject a large volume, it can cause localized disruption of the mobile phase/stationary phase equilibrium at the column inlet. This leads to a distorted injection band and a split or misshapen peak.
-
Solution: The best practice is to dissolve your sample in the initial mobile phase.[8] If solubility is an issue, use the weakest solvent possible that still provides adequate solubility and keep the injection volume as small as possible.
-
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample band to travel through two different paths, resulting in a split peak.
-
Solution: First, try cleaning the column by flushing it with a strong solvent. If this doesn't work, you can try reversing the column (if the manufacturer allows) and flushing it to dislodge any particulates from the inlet frit. If a void is suspected, the column will likely need to be replaced. Using a guard column can help extend the life of your analytical column.
-
-
Retention and Reproducibility Issues
Q3: My pyran-dione is eluting too early, close to the void volume. How can I increase its retention?
Poor retention of polar compounds on reversed-phase columns is a classic challenge.
-
Causality: The polar nature of pyran-diones means they have a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase, leading to rapid elution.
-
Solutions:
-
Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This makes the mobile phase more polar, encouraging the pyran-dione to interact more with the stationary phase, thus increasing retention time.
-
Change Organic Modifier: Methanol and acetonitrile have different selectivities. If you are using acetonitrile, switching to methanol (a more polar organic solvent) may increase retention for your polar analyte.[9]
-
Alternative Stationary Phases: If modifying the mobile phase is not enough, consider a more retentive column for polar compounds, such as one with a Phenyl or a polar-embedded phase.[5]
-
HILIC Chromatography: For very polar pyran-dione derivatives that are unretainable in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or a diol phase) with a highly organic mobile phase.
-
Q4: The retention time of my pyran-dione peak is shifting between injections. What could be the cause?
Retention time instability points to a lack of equilibrium in your system or changes in your mobile phase.
-
Causality & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. For gradient methods, this is especially important. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.
-
Mobile Phase pH Instability: As discussed, pyran-diones are sensitive to pH. If your mobile phase is unbuffered or poorly buffered, small changes in pH can alter the ionization state of any acidic or basic functional groups on your molecule or the residual silanols on the column, leading to retention shifts.
-
Solution: Always use a buffer, and ensure its pKa is within +/- 1 pH unit of your desired mobile phase pH for maximum buffering capacity.[7]
-
-
Mobile Phase Composition Change: If you are manually mixing your mobile phase, ensure it is done accurately and consistently. If using a gradient, check that your pump's proportioning valves are working correctly. Evaporation of the more volatile organic component can also alter the mobile phase composition over time.
-
Temperature Fluctuations: Column temperature affects retention time. Using a column oven is essential for reproducible chromatography.
-
Purity and Degradation Problems
Q5: I am seeing new, small peaks appearing in my chromatogram over time, especially when my samples are in the autosampler for a while. Is my compound degrading?
Yes, this is a strong possibility, given the known instability of pyran-diones.
-
Causality: The pyran-dione ring is susceptible to hydrolysis, especially if the sample diluent is not pH-controlled.[5] If your sample is dissolved in an unbuffered solvent (like water or methanol/water), the pH can drift, leading to slow degradation of your analyte into one or more new products.
-
Solutions:
-
Buffer the Sample Diluent: Prepare your samples in a diluent that is buffered to a neutral or slightly acidic pH (e.g., pH 6-7). This will significantly improve the in-vial stability of your compound.
-
Use a Cooled Autosampler: If available, set your autosampler temperature to a low value (e.g., 4-10 °C) to slow down the rate of any potential degradation reactions.
-
Limit Sample Residence Time: Analyze samples as quickly as possible after preparation. Avoid letting samples sit in the autosampler for extended periods.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for HPLC method development for a new pyran-dione compound?
A systematic approach is key. Start with a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) as it is versatile. For the mobile phase, begin with a simple gradient.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Acetate in Water (pH ~6.8). Given the stability profile, starting near neutral is often safer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: Run a broad gradient from 5% to 95% B over 15-20 minutes to elute the main compound and any potential impurities.
-
Detection: Use a PDA/DAD detector and monitor a wide wavelength range (e.g., 200-400 nm) to identify the λmax for your compound and see impurities that may have different UV spectra.
This initial run will tell you the approximate retention time of your analyte and help you decide whether to adjust the gradient slope, change the organic modifier, or select a different column.
Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?
Acetonitrile and Methanol offer different selectivities and have practical differences.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger (less is needed for the same retention) | Weaker (more is needed for the same retention) |
| Selectivity | Can engage in π-π interactions, but less so than phenyl rings. | Protic solvent, excels at hydrogen bonding interactions. |
| Viscosity/Pressure | Lower viscosity when mixed with water, leading to lower backpressure.[9] | Higher viscosity when mixed with water, leading to higher backpressure.[9] |
| UV Cutoff | ~190 nm | ~205 nm |
-
Recommendation: Start with Acetonitrile due to its lower backpressure and better UV transparency at low wavelengths. If you have issues with co-eluting impurities, perform a run with Methanol. The change in selectivity might be enough to resolve the peaks.
Q3: What is a forced degradation study and why is it important for a purity method?
A forced degradation (or stress testing) study is essential for developing a stability-indicating method. The goal is to intentionally degrade the drug substance under various stress conditions (acid, base, oxidation, heat, light) to generate its potential degradation products.
-
Importance: A true purity method must be able to separate the intact drug from all potential degradation products. By running chromatograms of your stressed samples, you can ensure that your method resolves the main peak from all degradant peaks, proving its specificity. This is a key requirement for regulatory submissions.[5]
Q4: How do I validate my final HPLC method?
Method validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose.[6] According to ICH guidelines, a purity method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Key Protocols and Visual Workflows
Protocol 1: Initial Method Development Strategy
-
Analyte Characterization: Determine the UV spectrum and solubility of your pyran-dione compound.
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Aqueous (A): 20 mM Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.
-
Organic (B): Acetonitrile.
-
-
Initial Gradient Run:
-
Flow Rate: 1.0 mL/min
-
Column Temp: 30 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0 min: 10% B
-
20 min: 90% B
-
22 min: 90% B
-
22.1 min: 10% B
-
27 min: End run
-
-
-
Evaluation: Assess the retention time, peak shape, and resolution from any impurities. Use the diagram below to decide on the next steps for optimization.
Caption: Systematic troubleshooting workflow for addressing peak tailing.
References
-
UV–Visible absorption spectra of pyranochromene-dione derivatives... ResearchGate. Available at: [Link]
-
The structure of pyran-2,4-dione 1-6 employed in this study. ResearchGate. Available at: [Link]
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]
-
The suggested isomers of the studied pyran-2,4-dione. ResearchGate. Available at: [Link]
-
HPLC Method Development and Validation. ijrpr. Available at: [Link]
-
Stability of the new antileukemic 4-pyranone derivative, BTMP, using HPLC and LC-MS analyses. ResearchGate. Available at: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
-
Chemical Properties of 2H-Pyran-2,6(3H)-dione (CAS 5926-95-4). Cheméo. Available at: [Link]
-
2H-Pyran-2,6(3H)-dione, dihydro-. NIST WebBook. Available at: [Link]
-
2H-Pyran-2,4(3H)-dione. PubChem. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
-
Microscopic Trends in Methanol/Water and Acetonitrile/Water Systems. ResearchGate. Available at: [Link]
-
Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. PubMed. Available at: [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. Available at: [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available at: [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex. Available at: [Link]
-
Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. Available at: [Link]
-
Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Mason Technology. Available at: [Link]
-
Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
Solubility Issues? Alternative Sample Solvents for Chiral Analysis. Available at: [Link]
-
2H-Pyran-2,6(3H)-dione. NIST WebBook. Available at: [Link]
-
TD-DFT investigation of the UV spectra of pyranone derivatives. PubMed. Available at: [Link]
-
2H-Pyran-3,4-dione. PubChem. Available at: [Link]
-
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2H-Pyran-2,6(3H)-dione [webbook.nist.gov]
- 3. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing HPLC Methods [sigmaaldrich.com]
- 6. ijrpr.com [ijrpr.com]
- 7. agilent.com [agilent.com]
- 8. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Low Yield Issues in Multicomponent Reactions for Pyrans
Welcome to the technical support center dedicated to addressing challenges in the multicomponent synthesis of pyran derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering suboptimal yields in their reactions. Pyran scaffolds are crucial components in a vast array of natural products and pharmacologically active compounds, making their efficient synthesis a significant goal.[1][2][3][4] Multicomponent reactions (MCRs) provide an atom-economical and convergent pathway to these valuable heterocycles, often proceeding through a domino sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[5][6] However, the complexity of these one-pot transformations can sometimes lead to frustratingly low yields.
This document provides a structured approach to troubleshooting, offering scientifically grounded explanations and actionable protocols to enhance the efficiency of your pyran synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may be encountering during your experiments.
Question 1: My pyran yield is consistently low despite following a standard protocol. What are the most likely causes and how can I address them?
Answer:
Low yields in pyran MCRs can often be traced back to several key factors related to reaction kinetics and competing side reactions. The typical mechanism involves the formation of a Knoevenagel adduct, followed by a Michael addition and subsequent cyclization.[1][7][8] Any disruption in this sequence can lead to the formation of byproducts and a decrease in the desired pyran.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical parameters. A reaction that is too slow may not reach completion, while one that is too fast may favor side reactions.
-
Protocol: Systematically screen reaction temperatures. An increase in temperature can sometimes facilitate the reaction, but it's crucial to monitor for byproduct formation.[9] Similarly, explore a range of solvents with varying polarities. Protic solvents like ethanol often perform well, but in some cases, aprotic solvents or even solvent-free conditions might be optimal.[7][10][11]
-
-
Catalyst Inefficiency or Deactivation: The choice and amount of catalyst are paramount. Both acidic and basic catalysts are commonly used.[12] Catalyst deactivation can occur through various pathways, leading to a stalled reaction.[13]
-
Protocol: If using a heterogeneous catalyst, ensure it is properly activated and that the loading is optimized.[14][15] For homogeneous catalysts, consider screening different types (e.g., Lewis acids, Brønsted acids, organocatalysts) to find the most effective one for your specific substrates.[1][12] It's also worth investigating the reusability of your catalyst, as a decline in activity over consecutive runs can indicate deactivation.[11][16]
-
-
Unfavorable Reactant Stoichiometry: The molar ratios of your starting materials can significantly impact the reaction outcome.
-
Protocol: While a 1:1:1 stoichiometry is a common starting point, slight excesses of certain reactants, such as the active methylene compound, may be beneficial.[17] A systematic evaluation of reactant ratios is recommended.
-
Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity towards my desired pyran?
Answer:
Poor selectivity is a frequent culprit for low yields in MCRs, as multiple reaction pathways can compete with the desired pyran formation.[18]
Strategies to Enhance Selectivity:
-
Order of Reagent Addition: The sequence in which you add your reagents can influence which reaction pathway predominates.
-
Protocol: Instead of a one-pot addition of all components, try a stepwise approach. For instance, pre-forming the Knoevenagel intermediate by reacting the aldehyde and active methylene compound before adding the 1,3-dicarbonyl component can sometimes lead to a cleaner reaction.[18]
-
-
Substrate Electronic Effects: The electronic nature of your substrates, particularly aromatic aldehydes, can affect their reactivity and the subsequent course of the reaction.
-
Insight: Aldehydes with electron-withdrawing groups are generally more reactive in the initial Knoevenagel condensation. Conversely, electron-donating groups can sometimes lead to higher yields in the overall MCR. A careful analysis of your substrate's electronic properties can guide your optimization strategy.[16]
-
-
Reaction Time and Temperature Control: Prolonged reaction times or excessive temperatures can lead to the decomposition of intermediates or the formation of undesired side products.
-
Protocol: Monitor your reaction progress closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting materials are consumed to prevent the formation of byproducts.
-
Question 3: My reaction seems to stall before completion. What could be the issue?
Answer:
A stalled reaction often points to issues with the catalyst or the formation of an unreactive intermediate.
Troubleshooting a Stalled Reaction:
-
Catalyst Deactivation: As mentioned earlier, your catalyst may be losing its activity over the course of the reaction.
-
Insolubility of Intermediates: An intermediate may precipitate out of the reaction mixture, effectively halting the reaction.
-
Solution: Try a different solvent system that can better solubilize all components and intermediates. In some cases, a co-solvent may be necessary.[19]
-
-
Reversible Reactions: One of the steps in the domino sequence may be reversible and reaching an unfavorable equilibrium.
-
Solution: The removal of a byproduct, such as water, can sometimes drive the reaction to completion. This can be achieved through the use of a Dean-Stark apparatus or by adding a dehydrating agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a multicomponent pyran synthesis?
The most critical parameters are typically the choice of catalyst, solvent, and reaction temperature. The interplay between these three factors will ultimately determine the success and yield of your reaction.[14][20][21]
Q2: Which analytical techniques are best for monitoring reaction progress and purity?
Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring the consumption of starting materials and the formation of the product. For a more detailed analysis of purity and to identify byproducts, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q3: Are there any "green" or more environmentally friendly approaches to pyran synthesis?
Absolutely. There is a significant research effort focused on developing greener synthetic methodologies for pyrans. This includes the use of water as a solvent, solvent-free reaction conditions, and the development of reusable heterogeneous catalysts.[1][4][7] Ultrasound-assisted synthesis in water has also been shown to be a highly efficient and sustainable method.[19]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Pyran Synthesis
-
Setup: In a series of reaction vials, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: To each vial, add the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., piperidine, triethylamine, L-proline, etc.) at a specific loading (e.g., 10 mol%). Include a no-catalyst control.
-
Reaction: Stir the mixtures at a set temperature (e.g., 60 °C) and monitor the progress by TLC.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude product yields by a suitable method (e.g., NMR with an internal standard or HPLC).
Protocol 2: General Procedure for Solvent Optimization
-
Setup: In a series of reaction vials, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol).
-
Catalyst Addition: Add the optimized catalyst from Protocol 1 to each vial.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, acetonitrile, toluene, or solvent-free) (5 mL).
-
Reaction: Stir the mixtures at the optimized temperature and monitor the progress by TLC.
-
Analysis: After the reaction is complete, work up each reaction and isolate the product. Compare the isolated yields to determine the optimal solvent.
Data Presentation
Table 1: Example of Catalyst Screening Data
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 60 | 8 | <5 |
| 2 | Piperidine | Ethanol | 60 | 4 | 75 |
| 3 | Triethylamine | Ethanol | 60 | 4 | 62 |
| 4 | L-Proline | Ethanol | 60 | 6 | 85 |
| 5 | Acetic Acid | Ethanol | 60 | 8 | 45 |
Yields determined by ¹H NMR of the crude reaction mixture using an internal standard.
Table 2: Example of Solvent Optimization Data
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | L-Proline | Water | 80 | 6 | 78 |
| 2 | L-Proline | Ethanol | 60 | 6 | 85 |
| 3 | L-Proline | Acetonitrile | 60 | 8 | 65 |
| 4 | L-Proline | Toluene | 80 | 12 | 50 |
| 5 | L-Proline | Solvent-free | 80 | 2 | 92 |
Visualizations
Workflow for Troubleshooting Low Yields
Caption: A decision-tree workflow for systematically troubleshooting low yields in pyran multicomponent reactions.
General Mechanistic Pathway
Caption: A simplified diagram illustrating the key steps in a typical multicomponent reaction for pyran synthesis.
References
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Ingenta Connect. [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. SciSpace. [Link]
-
Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. National Institutes of Health. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Growing Science. [Link]
-
Optimization of Pyran Ring Annulation in the Synthesis of Acronycine and Its Derivatives. AIP Publishing. [Link]
-
Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society of Chemistry. [Link]
-
Intramolecular domino-Knoevenagel-hetero-Diels-Alder reaction with terminal acetylenes. ARKAT USA, Inc.. [Link]
-
The optimization reaction condition for the synthesis of 4H-pyran 4c. ResearchGate. [Link]
-
Optimization of the reaction condition for the synthesis of spir-4H-pyran-3,3-oxindole]. ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Efficient deep eutectic solvents catalyzed synthesis of pyran and benzopyran derivatives. ResearchGate. [Link]
-
Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
Magnetically recoverable silica catalysed solvent-free domino Knoevenagel-hetero-Diels–Alder reaction to access divergent chromenones. Royal Society of Chemistry. [Link]
-
Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. [Link]
-
Knoevenagel–hetero-Diels–Alder tandem and domino reactions as a platform for designing biologically relevant molecules in organic and medicinal chemistry: a review. ResearchGate. [Link]
-
Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]
-
Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies. PubMed Central. [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. [Link]
-
Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. ResearchGate. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PubMed Central. [Link]
-
(PDF) Multicomponent synthesis of functionalized 4H-pyrans. ResearchGate. [Link]
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PubMed Central. [Link]
-
Synthetic strategies of pyran derivatives by multicomponent reaction (MCR) approach. CyberLeninka. [Link]
-
Lewis Acid-Catalyzed Domino Inverse Electron-Demand Diels–Alder/Thermal Ring Expansion Reaction for the Synthesis of Arene-Annulated Eight-Membered Nitrogen Heterocycles. PubMed Central. [Link]
-
Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. Royal Society of Chemistry. [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]
-
ChemInform Abstract: Domino Knoevenagel-hetero-Diels-Alder Reactions: A Stereoselective Synthesis of Sugar-Annulated Furo[3,2-b]pyrano[4,3-d]pyran Derivatives. ResearchGate. [Link]
Sources
- 1. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives (2022) | Ghada G. El-Bana | 4 Citations [scispace.com]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions | MDPI [mdpi.com]
- 8. Synthesis of Pyran Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. researchgate.net [researchgate.net]
Managing reaction temperature for optimal 3-(4-chlorophenyl)glutaric anhydride synthesis.
Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)glutaric anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring optimal reaction outcomes through precise temperature management. As a key intermediate in the synthesis of pharmaceuticals like Baclofen, mastering this procedure is critical.[1]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between temperature and reaction outcomes.
Question 1: My reaction has stalled, resulting in a low or no yield of the desired anhydride. What is the likely cause and solution?
Answer: A low yield of 3-(4-chlorophenyl)glutaric anhydride is most commonly due to insufficient reaction temperature. The conversion of a dicarboxylic acid to its cyclic anhydride is an endothermic dehydration reaction that requires a significant energy input to proceed.
-
Causality: If the temperature is too low, the activation energy for the intramolecular cyclization and elimination of water is not met. The reaction equilibrium will favor the starting material, 3-(4-chlorophenyl)glutaric acid.
-
Troubleshooting Steps:
-
Verify Heating Method: Ensure your heating apparatus (e.g., oil bath, heating mantle) is calibrated and providing uniform heat to the reaction flask.
-
Gradually Increase Temperature: If using a dehydrating agent like acetic anhydride, ensure the mixture is maintained at a steady reflux. For direct thermal methods without a solvent or agent, temperatures may need to be significantly higher, potentially in the range of 150-280°C, though this increases the risk of decomposition.[2]
-
Consider a Catalyst: The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or concentrated sulfuric acid, can lower the required reaction temperature for dehydration, often reducing it from >250°C to the 150-200°C range.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. The anhydride product is less polar than the diacid starting material and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Question 2: The reaction mixture has turned dark brown or black, and I've isolated a tar-like substance instead of the white, crystalline product. What went wrong?
Answer: The formation of dark, insoluble byproducts or char is a clear indicator of thermal decomposition, which occurs when the reaction temperature is excessively high.
-
Causality: While heat is required, 3-(4-chlorophenyl)glutaric anhydride and its parent acid can decompose at elevated temperatures.[3] This process can be accelerated by impurities or localized overheating ("hot spots") in the reaction flask. Decomposition pathways can lead to complex side reactions and polymerization, resulting in tar formation.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Immediately lower the set temperature of your heating bath. It is crucial to find a balance between a temperature high enough for dehydration but below the decomposition point.
-
Ensure Uniform Heating: Switch from a heating mantle, which can create hot spots, to an oil bath for more gentle and evenly distributed heat.
-
Use a Milder Dehydrating Agent: If you are performing a high-temperature thermal cyclization, consider switching to a chemical dehydrating agent like acetic anhydride. Refluxing in acetic anhydride (b.p. ~140°C) provides a controlled temperature ceiling and is a standard method for producing anhydrides from their corresponding acids.[4]
-
Purify Starting Material: Ensure your starting 3-(4-chlorophenyl)glutaric acid is pure, as impurities can sometimes catalyze decomposition at lower temperatures.
-
Question 3: Despite prolonged heating at what I believe is the correct temperature, the reaction remains incomplete, with significant starting material present. How can I drive the reaction to completion?
Answer: This issue often points to inefficient removal of water, a byproduct of the reaction. The presence of water can hydrolyze the newly formed anhydride, pushing the reaction equilibrium back towards the starting diacid.
-
Causality: According to Le Châtelier's principle, the removal of a product (water) from the reaction system will shift the equilibrium towards the formation of more products (the anhydride). If water is not effectively removed, the reaction will reach an equilibrium state with a mixture of reactant and product.
-
Troubleshooting Steps:
-
Use a Dehydrating Agent: The most straightforward solution is to use a chemical dehydrating agent that also acts as a solvent, such as acetic anhydride.[4] It is typically used in excess to consume the water formed during the reaction.
-
Implement Azeotropic Distillation: For thermal dehydration without a chemical agent, an effective technique is to use an organic solvent that forms an azeotrope with water (e.g., toluene, xylene).[2] By setting up the reaction with a Dean-Stark apparatus, water can be physically removed from the reaction mixture as it forms, driving the reaction to completion.
-
Perform Under Vacuum: In some cases, applying a vacuum during the final stages of heating can help remove the last traces of water and other volatile impurities, pushing the reaction forward.
-
FAQs (Frequently Asked Questions)
Q1: What is the optimal temperature range for synthesizing 3-(4-chlorophenyl)glutaric anhydride? The optimal temperature is highly dependent on the chosen methodology.
-
With Acetic Anhydride: The most common method involves heating the mixture to a gentle reflux, which corresponds to the boiling point of acetic anhydride, approximately 140°C.[4]
-
Direct Thermal Dehydration: This method requires much higher temperatures, potentially between 250-280°C, but carries a significant risk of product decomposition.[2]
-
Catalytic Dehydration: With a sulfonic acid catalyst, the temperature can often be lowered to a more manageable 150-200°C.[2]
Q2: How does the choice of dehydrating agent impact the required temperature? The reactivity of the dehydrating agent dictates the necessary heat input.
-
Acetic Anhydride: A moderately reactive agent that requires heating to reflux to effectively drive the cyclization. It is generally safe and effective.[4]
-
Thionyl Chloride (SOCl₂): A highly reactive agent that can often facilitate anhydride formation at lower temperatures (e.g., room temperature to 50°C). However, it produces corrosive gaseous byproducts (HCl and SO₂) and requires careful handling in a well-ventilated fume hood.
-
Electrochemical Dehydration: An emerging technique that can form anhydrides under specific electrochemical conditions, avoiding the need for high temperatures or bulk chemical reagents.[5]
Q3: How can I effectively monitor the reaction to optimize temperature and duration? Proper reaction monitoring is key to preventing byproduct formation and ensuring completion.
-
Thin Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture on a silica plate against the starting material. The less polar anhydride product will travel further up the plate (higher Rf). The reaction is complete when the starting material spot is no longer visible.
-
Infrared (IR) Spectroscopy: Withdraw a small aliquot of the reaction mixture. The disappearance of the broad O-H stretch (around 3000 cm⁻¹) of the carboxylic acid and the appearance of two characteristic anhydride carbonyl (C=O) stretches (around 1810 cm⁻¹ and 1760 cm⁻¹) indicate the progress of the reaction.
Data Summary: Synthesis Conditions
| Method | Dehydrating Agent / Catalyst | Typical Temperature Range (°C) | Key Considerations |
| Acetic Anhydride Dehydration | Acetic Anhydride | 130 - 145 °C (Reflux) | Common, reliable method. Excess agent acts as solvent and water scavenger.[4] |
| Direct Thermal Dehydration | None | 250 - 280 °C | High risk of thermal decomposition and charring. Requires precise temperature control.[2] |
| Catalytic Dehydration | Sulfonic Acid (e.g., p-TsOH) | 150 - 200 °C | Lowers the required temperature compared to direct heating, saving energy.[2] |
| Azeotropic Dehydration | Toluene or Xylene | 110 - 145 °C (Reflux) | Requires a Dean-Stark apparatus for efficient water removal.[2] |
Experimental Protocol: Synthesis via Acetic Anhydride Dehydration
This protocol describes a standard laboratory procedure for the synthesis of 3-(4-chlorophenyl)glutaric anhydride.
Materials:
-
3-(4-chlorophenyl)glutaric acid
-
Acetic anhydride
-
Round-bottom flask (e.g., 100 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Heating oil bath with a temperature controller
-
Rotary evaporator
Procedure:
-
Setup: Place 10.0 g of 3-(4-chlorophenyl)glutaric acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: In a fume hood, add 30 mL of acetic anhydride to the flask.
-
Reaction Assembly: Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Heating: Immerse the flask in an oil bath and heat the mixture, with stirring, to a gentle reflux (approximately 140°C).
-
Reaction Time: Maintain the reflux for 1 to 2 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization. While specific solvents for this compound are not widely published, a common system for similar anhydrides is a mixture of ethyl acetate and hexane or recrystallization from hot toluene.[4] The pure product should be a white crystalline solid with a melting point of approximately 128-130°C.[3]
Visualizations
Below are diagrams illustrating key logical and experimental workflows.
Caption: Troubleshooting flowchart for synthesis issues.
Caption: Step-by-step experimental workflow diagram.
References
-
3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS . Muby Chemicals.
-
Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide . Der Pharma Chemica.
-
Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis . Parchem.
-
β-METHYLGLUTARIC ANHYDRIDE . Organic Syntheses Procedure.
-
3-(4-Chlorophenyl)glutaric acid synthesis . ChemicalBook.
-
α-PHENYLGLUTARIC ANHYDRIDE . Organic Syntheses Procedure.
-
3-(4-Chlorophenyl)glutaric acid | 35271-74-0 . ChemicalBook.
-
3-(4-Chlorophenyl)-glutaric anhydride | CPHI . CPHI Online.
-
Process for production of optically active 3-substituted glutaric acid monoamide . Google Patents.
-
Process for preparing substituted glutaric anhydride . Google Patents.
-
3-(4-Chlorophenyl)glutaric Anhydride | LGC Standards . LGC Standards.
-
Glutaric anhydride . Chem-Impex.
-
GLUTARIC ANHYDRIDE - Best Price & High Quality from Ahmedabad Exporter . ExportersIndia.
-
The Role of 3-(4-Chlorophenyl)glutaric Acid in Teaching and Industrial Production . NINGBO INNO PHARMCHEM CO.,LTD.
-
Glutaric anhydride . SIELC Technologies.
-
INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE . HETEROCYCLES.
-
Electrochemical Dehydration Reaction . PMC - NIH.
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline . MDPI.
-
Thermal decomposition of acetic anhydride-nitric acid mixtures . PubMed.
-
3-(4-Chlorophenyl)glutaric Anhydride | LGC Standards . LGC Standards.
-
3-(4-Chlorophenyl-d4)glutaric Anhydride | SCBT . Santa Cruz Biotechnology.
-
1189700-43-3(3-(4-Chlorophenyl-d4)glutaric Anhydride) Product Description . ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN1603295A - Process for preparing substituted glutaric anhydride - Google Patents [patents.google.com]
- 3. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Electrochemical Dehydration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione , a key intermediate and a known impurity in the synthesis of Baclofen. In the absence of directly published experimental spectra for this specific molecule, this guide employs a predictive and comparative approach, leveraging spectral data from analogous compounds to provide a robust analytical framework.
Introduction
This compound, also known as 3-(4-chlorophenyl)glutaric anhydride, possesses a chemical formula of C₁₁H₉ClO₃ and a molecular weight of approximately 224.64 g/mol . Its structure comprises a central glutaric anhydride ring substituted with a 4-chlorophenyl group at the 4-position. Understanding its spectroscopic fingerprint is crucial for its identification, purity assessment, and for distinguishing it from related substances in complex reaction mixtures.
Predicted ¹H and ¹³C NMR Spectral Data
The prediction of the NMR spectra is based on the principle of additivity, considering the spectral contributions of the glutaric anhydride core and the 4-chlorophenyl substituent.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aliphatic protons of the pyran ring and the aromatic protons of the chlorophenyl group.
-
Aromatic Protons: The 4-chlorophenyl group will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the chlorine atom will be slightly downfield compared to the protons meta to it.
-
Aliphatic Protons: The dihydro-2H-pyran-2,6(3H)-dione ring contains three distinct proton environments. The proton at C4 (methine) will be coupled to the adjacent methylene protons at C3 and C5, resulting in a multiplet. The methylene protons at C3 and C5 are diastereotopic and will likely appear as complex multiplets.
| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | | H-3, H-5 (CH₂) | 2.8 - 3.2 | m | - | | H-4 (CH) | 3.5 - 3.9 | m | - | | Aromatic (CH) | 7.2 - 7.4 | d | ~8.5 | | Aromatic (CH) | 7.4 - 7.6 | d | ~8.5 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the pyran ring.
-
Carbonyl Carbons: The two carbonyl carbons (C2 and C6) of the anhydride are expected to resonate in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons: The 4-chlorophenyl group will display four signals in the aromatic region (δ 120-140 ppm). The carbon bearing the chlorine atom (C-Cl) will be shifted downfield, while the ipso-carbon (C-1') attached to the pyran ring will also be distinct.
-
Aliphatic Carbons: The aliphatic carbons of the pyran ring (C3, C4, and C5) will appear in the upfield region.
| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | | C-3, C-5 (CH₂) | 35 - 45 | | C-4 (CH) | 40 - 50 | | Aromatic (CH) | 128 - 132 | | Aromatic (C-Cl) | 133 - 137 | | Aromatic (C-ipso) | 138 - 142 | | C-2, C-6 (C=O) | 168 - 175 |
Comparative NMR Data Analysis
To validate these predictions, we can compare them with the experimental data of structurally related compounds.
Glutaric Anhydride (Dihydro-2H-pyran-2,6(3H)-dione)
The parent compound, glutaric anhydride, provides a baseline for the chemical shifts of the pyran ring protons and carbons. The absence of the bulky and electron-withdrawing chlorophenyl group at C4 will result in more shielded signals.
Dihydro-2H-pyran-3(4H)-one
While not a dione, the spectral data for this related heterocycle provides insight into the chemical shifts of a dihydro-pyranone ring system.[1]
Predicted Mass Spectrometry Data and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is expected to yield a clear molecular ion peak and characteristic fragment ions.
The molecular ion peak [M]⁺ should be observed at m/z 224 and, due to the presence of the chlorine isotope ³⁷Cl, a smaller [M+2]⁺ peak at m/z 226 with an intensity of approximately one-third of the [M]⁺ peak will be present.
The fragmentation of this compound is anticipated to proceed through several key pathways:
-
Loss of CO₂: A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide (44 Da), leading to a fragment ion at m/z 180.
-
Loss of CO: Subsequent loss of carbon monoxide (28 Da) from the [M-CO₂]⁺ fragment could lead to an ion at m/z 152.
-
Cleavage of the Chlorophenyl Group: Fragmentation involving the chlorophenyl moiety is also expected. The loss of the chlorophenyl radical (C₆H₄Cl•, 111 Da) would result in a fragment at m/z 113, corresponding to the protonated glutaric anhydride ring. Conversely, the formation of the chlorophenyl cation [C₆H₄Cl]⁺ would give a prominent peak at m/z 111.
-
Retro-Diels-Alder type fragmentation: Cleavage of the pyran ring could also occur.
Caption: Predicted Mass Spectral Fragmentation of this compound.
Comparative Mass Spectrometry Data
Glutaric Anhydride
The mass spectrum of glutaric anhydride shows a molecular ion at m/z 114 and prominent fragments corresponding to the loss of CO₂ and other small molecules. This provides a reference for the fragmentation of the heterocyclic ring system.
Chlorobenzene
The mass spectrum of chlorobenzene is characterized by a molecular ion at m/z 112/114 and a base peak at m/z 77, corresponding to the loss of a chlorine radical to form the phenyl cation. This supports the predicted fragmentation of the chlorophenyl group in the target molecule.
Experimental Protocols
For the acquisition of high-quality NMR and mass spectrometry data for this compound, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR Data Acquisition and Processing.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) via direct infusion or coupled to a gas or liquid chromatography system.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.
-
Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
-
Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for this compound. By leveraging data from analogous structures, we have established a strong foundation for the identification and characterization of this important compound. The detailed protocols and comparative data serve as a valuable resource for researchers in ensuring the quality and integrity of their chemical entities. The principles outlined herein demonstrate a robust methodology for structural elucidation, even in the absence of pre-existing, directly measured reference spectra.
References
-
GSRS. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). Glutaric anhydride. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2,2-Dimethylglutaric anhydride. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Methylglutaric anhydride. Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Spectrum Analysis of 3-(4-Chlorophenyl)glutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(4-chlorophenyl)glutaric anhydride. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably Baclofen, a muscle relaxant derived from gamma-aminobutyric acid (GABA).[1] Accurate structural confirmation and purity assessment are paramount, and FTIR spectroscopy serves as a rapid, reliable, and highly informative analytical technique for this purpose.
This guide will not only detail the spectral characteristics of the target molecule but also provide a comparative analysis against key structural analogs. By understanding the subtle shifts and unique signatures, researchers can confidently identify their synthesized product, troubleshoot reactions, and ensure the quality of their starting materials.
Part 1: The Experimental Protocol: A Self-Validating Workflow
The integrity of any spectral analysis begins with a robust and reproducible experimental protocol. The following steps outline the standard procedure for acquiring a high-quality FTIR spectrum of a solid sample like 3-(4-chlorophenyl)glutaric anhydride using the KBr pellet method. This technique is chosen for its ability to produce sharp, well-defined spectra for solid-state samples by minimizing scattering effects.
Step-by-Step Methodology for FTIR Analysis
-
Sample and KBr Preparation:
-
Gently grind a small amount (1-2 mg) of 3-(4-chlorophenyl)glutaric anhydride into a fine powder using an agate mortar and pestle. The goal is to reduce particle size to minimize light scattering.
-
Add approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). KBr is transparent in the mid-infrared region and acts as an ideal matrix.
-
Thoroughly mix the sample and KBr by grinding them together until a homogenous, fine powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This process creates a semi-transparent, thin pellet. A transparent or translucent pellet is indicative of good sample preparation.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
-
Data Processing:
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
-
The following diagram illustrates this self-validating workflow, ensuring that each step contributes to the final data quality.
Caption: Workflow for acquiring a reliable FTIR spectrum.
Part 2: Spectral Deconstruction of 3-(4-Chlorophenyl)glutaric Anhydride
The FTIR spectrum of 3-(4-chlorophenyl)glutaric anhydride is a molecular fingerprint, with each peak corresponding to the vibration of specific chemical bonds. Understanding these assignments is key to structural confirmation.
The structure contains several key functional groups: a saturated six-membered cyclic anhydride, a para-substituted aromatic ring, and a carbon-chlorine bond. Each contributes distinct and identifiable peaks to the spectrum.
Caption: Key functional groups and their IR regions.
Table 1: Predicted FTIR Peak Assignments for 3-(4-Chlorophenyl)glutaric Anhydride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium | Peaks above 3000 cm⁻¹ are characteristic of unsaturated C-H bonds.[2] |
| 2980-2850 | C-H Stretch | Aliphatic (Glutaric Ring) | Medium | Saturated C-H stretches appear just below 3000 cm⁻¹.[2] |
| ~1860 & ~1780 | C=O Stretch (Asymmetric & Symmetric) | Cyclic Anhydride | Strong | Two distinct peaks are the hallmark of an anhydride, arising from coupled vibrations.[3][4] For saturated cyclic anhydrides, these peaks are at higher wavenumbers than acyclic ones.[5][6] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong | In-ring skeletal vibrations of the benzene ring. |
| 1300-1000 | C-O Stretch | Anhydride | Strong | Stretching vibration of the C-O-C moiety within the anhydride ring.[6] |
| 860-790 | C-H Out-of-Plane Bend | para-Substituted Benzene | Strong | This strong absorption is highly diagnostic for the 1,4-substitution pattern on the benzene ring.[7] |
| 850-550 | C-Cl Stretch | Aryl Halide | Medium-Strong | The C-Cl bond vibration typically appears in the lower frequency fingerprint region.[8][9] |
Part 3: Comparative Spectral Analysis
The identity of 3-(4-chlorophenyl)glutaric anhydride is most powerfully confirmed by comparing its spectrum to those of structurally related compounds. This comparison highlights the presence and absence of key functional groups.
Table 2: Comparative FTIR Data of 3-(4-chlorophenyl)glutaric Anhydride and Analogs
| Compound | Key Vibrations and Approximate Wavenumbers (cm⁻¹) |
| 3-(4-Chlorophenyl)glutaric Anhydride (Target) | Anhydride C=O: ~1860 & ~1780 (strong, two bands) Aromatic C=C: ~1600-1450 para-Substituted Bend: ~830 C-Cl Stretch: ~750 |
| Glutaric Anhydride (Unsubstituted Analog) | Anhydride C=O: ~1820 & ~1750 (strong, two bands) Aromatic Peaks: Absent C-Cl Stretch: Absent |
| Phthalic Anhydride (Aromatic Anhydride Analog) | Anhydride C=O: ~1850 & ~1770 (strong, two bands, conjugated) Aromatic C=C: ~1610, 1590 ortho-Substituted Bend: ~750 C-Cl Stretch: Absent |
| 3-(4-Chlorophenyl)glutaric Acid (Precursor/Hydrolysis Product) | Carboxylic Acid O-H: 3300-2500 (very broad, strong) Carboxylic Acid C=O: ~1700 (strong, single broad band) Anhydride Peaks: Absent |
Analysis of Spectral Differences:
-
vs. Glutaric Anhydride: The spectrum of our target compound is distinguished by the clear presence of aromatic C=C stretching peaks (1600-1450 cm⁻¹) and, most importantly, the strong out-of-plane bending peak around 830 cm⁻¹ confirming para-substitution.[7] The C-Cl stretch also adds a unique feature in the fingerprint region.[8]
-
vs. Phthalic Anhydride: While both are cyclic anhydrides with two carbonyl peaks, the key differentiator is the substitution pattern on the aromatic ring. Phthalic anhydride is ortho-substituted, leading to a different C-H bending pattern.[10][11] Furthermore, the glutaric ring in our target compound contributes aliphatic C-H stretches (~2900 cm⁻¹) which are absent in the fully aromatic phthalic anhydride.
-
vs. 3-(4-Chlorophenyl)glutaric Acid: This is the most critical comparison for verifying reaction completion. The disappearance of the extremely broad O-H stretch from the carboxylic acid (3300-2500 cm⁻¹) and the replacement of the single, broad carbonyl peak (~1700 cm⁻¹) with two sharp, higher-frequency anhydride carbonyl peaks (~1860 and ~1780 cm⁻¹) is definitive proof of anhydride formation.[12][13] The presence of a residual broad O-H band would indicate incomplete reaction or hydrolysis of the product.[10]
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of 3-(4-chlorophenyl)glutaric anhydride. The definitive spectral markers for this molecule are the pair of strong carbonyl stretching bands characteristic of a cyclic anhydride, combined with the specific absorption patterns of a para-substituted chlorobenzene ring.
By employing a systematic experimental approach and leveraging comparative analysis against logical precursors and analogs, researchers can unequivocally confirm the structure and assess the purity of their material. This guide provides the foundational knowledge and data-driven insights necessary for drug development professionals to confidently utilize FTIR spectroscopy in their synthetic and analytical workflows, ensuring the integrity of crucial pharmaceutical intermediates.
References
-
Chemistry Stack Exchange. (2015). Why does the carbonyl group in an acid anhydride have two stretching frequencies?Link
-
Koyon. (2024). How can IR spectroscopy be used to identify anhydrides?Link
-
Wyzant. (2019). Why does the carbonyl group in an acid anhydride have two stretching frequencies?Link
-
University of Calgary. Infrared spectra of Acid Anhydride, (RCO)2O.Link
-
Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.Link
-
Scribd. IR Peaks for Cyclic Anhydride Hydrolysis.Link
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides.Link
-
ResearchGate. (2021). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride.Link
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.Link
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups.Link
-
Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra.Link
-
Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.Link
-
ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching.Link
-
ResearchGate. (2000). FTIR Spectroscopy Study of the Formation of Cyclic Anhydride Intermediates of Polycarboxylic Acids Catalyzed by Sodium Hypophosphite.Link
-
ResearchGate. (2000). FTIR spectroscopy study of the formation of cyclic anhydride intermediates of polycarboxylic acids catalyzed by sodium hypophosphite.Link
-
WorldOfChemicals. (2023). Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis.Link
-
Jaggi, N., & Vij, S. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. Infrared spectra of Acid Anhydride, (RCO)2O [ns1.almerja.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. koyonchem.com [koyonchem.com]
- 11. spectra-analysis.com [spectra-analysis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Single-Crystal X-ray Diffraction of Substituted Pyran Derivatives
For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, the molecular conformation, and the intermolecular interactions in the solid state dictate a compound's physical properties, its biological activity, and its potential for drug development. Substituted pyran derivatives, a class of heterocyclic compounds, are ubiquitous in nature and synthetic chemistry, forming the core of numerous bioactive natural products and pharmaceuticals.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the unambiguous solid-state structure of these molecules, providing insights that are often impossible to obtain through other analytical techniques.[2]
This guide provides an in-depth comparison of the single-crystal X-ray diffraction analysis of various substituted pyran derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, compare the structural nuances imparted by different substituents, and discuss the practical challenges and solutions inherent in the crystallographic study of these important compounds.
The Experimental Journey: From Powder to Refined Structure
The path from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Each step is critical for a successful outcome, providing a self-validating system that ensures the final structure is both accurate and reliable.
Diagram of the SCXRD Experimental Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol
1. Crystal Growth: The Foundational, and Often Most Challenging, Step
High-quality single crystals are the cornerstone of a successful SCXRD experiment.[3] For substituted pyran derivatives, which can range from highly polar to nonpolar, the choice of solvent and crystallization technique is determined empirically.
-
Objective: To grow a single crystal of suitable size (typically >0.1 mm in all dimensions) with a regular, well-ordered internal structure, free from significant defects.[3]
-
Common Techniques:
-
Slow Evaporation: A saturated solution of the pyran derivative is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, acetone, or a mixture) and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal nucleation and growth.[4] This method is straightforward but offers less control over the rate of crystallization.
-
Vapor Diffusion: This technique is more controlled. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a "precipitating solvent" in which the compound is poorly soluble but which is miscible with the solvent of the solution. The vapor of the precipitating solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent System Selection: The choice of solvent is critical. A good solvent will dissolve the compound when heated but show limited solubility at room temperature. For pyran derivatives, a systematic screening of solvents with varying polarities is often necessary.
-
2. Data Collection
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the X-ray diffractometer.[4]
-
Cryo-Cooling: The crystal is immediately cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a crucial step that minimizes the thermal vibrations of the atoms, leading to higher quality diffraction data and often mitigating issues of crystal decay in the X-ray beam.[4]
-
Diffraction Experiment: The diffractometer directs a monochromatic X-ray beam (commonly from a Mo or Cu source) onto the crystal. The crystal is rotated through a series of angles, and the instrument records the positions and intensities of the diffracted X-ray beams on a detector.[5]
3. Structure Solution and Refinement
-
Data Processing: The raw diffraction data are processed to correct for experimental factors and to extract a list of reflection intensities.
-
Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. For small molecules like pyran derivatives, this is typically achieved using "direct methods".[6]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares method to achieve the best possible fit with the experimental diffraction data.[6] The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should ideally be below 5% for a well-determined small-molecule structure.
Comparative Crystallographic Analysis of Substituted Pyran Derivatives
The true power of SCXRD lies in its ability to reveal subtle structural changes that result from different substitution patterns on the pyran ring. These changes can have profound effects on the molecule's conformation and its interactions with its environment. For instance, the conformation of the pyran ring itself can vary, adopting flattened sofa or boat conformations depending on the substituents.[7]
The analysis of halogenated pyran analogues has shown that repulsion between axial substituents can lead to deviations in the intra-annular torsion angles.[8][9] Specifically, the repulsion increases with the size of the halogen at the C4 position (F < Cl < Br < I), causing measurable distortions in the pyran ring's geometry.[8][9] Furthermore, bond lengths within the pyran ring can be influenced by adjacent bulky groups.[8]
Below is a table comparing key crystallographic parameters for a selection of substituted pyran derivatives, illustrating the structural diversity within this class of compounds.
| Compound | Crystal System | Space Group | Key Conformational Features | Dominant Intermolecular Interactions |
| 2-Amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile [10] | Monoclinic | P2₁/n | Benzopyran ring is planar; chlorophenyl ring is almost perpendicular to it (dihedral angle ~87°). | N-H···O, O-H···N, C-H···O, and C-H···Cl hydrogen bonds. |
| 2-Amino-7,7-dimethyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile [6][11] | Monoclinic | C2/c | Specific conformation not detailed, but part of a comparative study. | Strong intermolecular N-H···N and N-H···O interactions.[6][11] |
| Ethyl 6-amino-5-cyano-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate [7] | Triclinic | P-1 | Pyran ring adopts a flattened sofa conformation in one molecule and a flattened boat in another within the asymmetric unit. | Hydrogen bonding interactions are noted as significant for crystal packing.[7] |
| Halogenated D-talose pyran analogues [8][9] | Orthorhombic | P2₁2₁2₁ | All adopt a standard ⁴C₁-like chair conformation despite 1,3-diaxial repulsion between halogens. | Hydrogen bonds and non-bonding interactions involving the C4 halogen.[8][9] |
This table is a representative summary. For full crystallographic details, please consult the cited references.
Alternative and Complementary Techniques
While SCXRD is the gold standard for solid-state structure determination, a comprehensive understanding of a molecule's properties often requires a multi-technique approach.
-
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. While it does not provide the atomic-level detail of SCXRD, it is an invaluable tool for identifying crystalline phases, assessing sample purity, and studying polymorphism. For many organic materials, obtaining single crystals can be challenging, making PXRD a crucial alternative.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining molecular structure in solution. Comparing the solution-state structure from NMR with the solid-state structure from SCXRD can reveal conformational changes that occur upon dissolution.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to optimize molecular geometries, predict spectroscopic properties, and analyze intermolecular interactions.[10] When used in conjunction with SCXRD, DFT can help to rationalize the observed crystal packing and understand the electronic properties of the molecule.[10][14]
-
Hirshfeld Surface Analysis: This is a computational method that uses the results of an SCXRD experiment to visualize and quantify intermolecular interactions within a crystal, providing detailed insights into the forces that govern crystal packing.[10][15]
Conclusion
Single-crystal X-ray diffraction provides an unparalleled level of detail into the three-dimensional world of substituted pyran derivatives. By revealing precise bond lengths, conformations, and the intricate network of intermolecular interactions, SCXRD empowers scientists to forge a direct link between molecular structure and function. The comparative analysis of different derivatives clearly demonstrates that even small changes in substitution can lead to significant structural variations, which in turn influence the material's properties and biological activity. While challenges in crystallization persist, the continued advancement of crystallographic techniques and the synergistic use of complementary methods like DFT and Hirshfeld analysis ensure that SCXRD will remain an indispensable tool in the fields of chemistry, materials science, and drug development.
References
-
A comparative analysis of x-ray crystallization of some polyfunctionalized 4H-pyran derivatives. (2021-08-05). AIP Publishing. [Link]
-
Sharma, N. Comparative Analysis of Synthesis, Biological Relevance and X-Ray Crystallization of Novel Pyrano[2,3-C]Pyrazole Derivatives. International Journal of Advanced Research. [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2018). National Institutes of Health. [Link]
-
Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2018-08-15). Beilstein Journals. [Link]
-
A Comparative Analysis of X-Ray Crystallization of Some Polyfunctionalized 4H-pyran Derivatives. (2021). AIP Conference Proceedings. [Link]
-
Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. (2019). PubMed Central. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020-10-14). MDPI. [Link]
-
X-ray diffraction and quantum-chemical analysis of a single crystal of 2,5-dimethyl-3,4-dihydro-2h-pyran-2-carboxylic acid. (2011). ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). MDPI. [Link]
-
Synthesis of C2-Symmetrical Bis-(β-Enamino-Pyran-2,4-dione) Derivative Linked via 1,6-Hexylene Spacer: X-ray Crystal Structures, Hishfeld Studies and DFT Calculations of Mono. (2021). MDPI. [Link]
-
Spectral, crystal structure of novel Pyran-2-one Zwitterion Schiff derivative. (2022). An-Najah Staff. [Link]
-
Advances in X-Ray Diffraction. (2017). ResearchGate. [Link]
-
New Directions in the X-Ray Diffraction Analysis of Organic Materials. (1991). Cambridge Core. [Link]
-
Advances in Dynamic in Situ Single Crystal X-ray Diffraction to Understand the Structural Dynamics in Flexible Metal-Organic Frameworks and Develop Insight into Crystal Engineering. (2019). Semantic Scholar. [Link]
-
X-ray crystallography. (2023). Wikipedia. [Link]
-
Synthesis of Pyran and Pyranone Natural Products. (2004). National Institutes of Health. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020). MDPI. [Link]
-
Different approaches for the synthesis of substituted pyran analogs. (2024). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. gdckathua.in [gdckathua.in]
- 8. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. New Directions in the X-Ray Diffraction Analysis of Organic Materials | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of Cytotoxicity: The Role of the 4-Chlorophenyl Moiety in Pyran-dione Scaffolds
Prepared by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Pyran-diones
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, the pyran-dione scaffold has emerged as a structure of significant interest in medicinal chemistry. These compounds are recognized for their diverse biological activities, including antimicrobial, antioxidant, and notably, anticancer properties.[1] The therapeutic potential of pyran-dione derivatives is largely dictated by the nature and position of substituents on the core ring structure. A key area of investigation involves the structure-activity relationship (SAR) to understand how specific chemical modifications influence cytotoxicity against cancer cell lines.
This guide provides an in-depth comparison of the cytotoxic effects of pyran-diones featuring a 4-(4-chlorophenyl) substitution against derivatives with other substituents. We will explore the underlying chemical principles that govern their bioactivity, present comparative experimental data, detail standardized protocols for cytotoxicity assessment, and discuss the mechanistic basis for their anticancer effects. The objective is to offer a clear, evidence-based perspective for researchers and professionals engaged in the field of drug discovery and development.
Structure-Activity Relationship (SAR): Why the Chloro-Substitution Matters
The cytotoxic potency of a pyran-dione derivative is not arbitrary; it is a direct consequence of its molecular architecture. The introduction of different functional groups can profoundly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affects its interaction with biological targets.
The presence of a phenyl group at the 4-position of the pyran ring is a common feature in many cytotoxic derivatives. However, the substitution on this phenyl ring is critical. The 4-chlorophenyl group has consistently been identified as a favorable moiety for enhancing anticancer activity in various heterocyclic scaffolds.[2][3][4] This can be attributed to several factors:
-
Electronegativity and Polarity: The chlorine atom is highly electronegative, creating a dipole moment that can influence non-covalent interactions (e.g., halogen bonding, dipole-dipole interactions) with amino acid residues in the active site of target proteins.
-
Lipophilicity: The addition of a chlorine atom increases the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes, thereby increasing its intracellular concentration and bioavailability at the target site.[3]
-
Metabolic Stability: The C-Cl bond is relatively stable and can block positions susceptible to metabolic oxidation, potentially increasing the compound's half-life.
-
Steric Influence: The size of the chlorine atom can provide a steric hindrance that locks the molecule into a specific, more active conformation for binding to its target.
Studies on related heterocyclic structures have repeatedly demonstrated that the presence of an electronegative chlorine group on an aromatic ring is associated with high cytotoxic activity.[2][4]
Comparative Cytotoxicity: An Evidentiary Overview
To objectively assess the impact of the 4-chlorophenyl group, we must turn to experimental data. The following table summarizes the cytotoxic activity (IC50/GI50 values) of various substituted pyran-dione and related pyran derivatives against several human cancer cell lines. The data is collated from multiple studies to provide a comparative landscape.
| Compound Class/Derivative | Substituent(s) | Cancer Cell Line | Cytotoxicity (IC50/GI50 in µM) | Reference |
| Pyrano[2,3-c]pyrazole | N-(4-chlorophenyl), 4-(4-nitrophenyl) | GL261 (Glioma) | ~15 | [5][6] |
| Pyrano[2,3-c]pyrazole | N-(4-chlorophenyl), 4-(4-fluorophenyl) | GL261 (Glioma) | ~20 | [5][6] |
| Pyrano[2,3-c]pyrazole | N-(4-chlorophenyl), 4-phenyl | GL261 (Glioma) | > 50 | [5][6] |
| Thiopyran-Pyrimidine-dione | 2,6-bis(4-chlorophenyl) | MCF-7 (Breast) | 0.05 | [7] |
| Thiopyran-Pyrimidine-dione | 2,6-bis(4-hydroxyphenyl) | HeLa (Cervical) | 0.03 | [7][8] |
| 4H-Pyran Derivative | 4-(4-chlorophenyl) | HCT-116 (Colorectal) | 36.51 | [9] |
| 4H-Pyran Derivative | 4-(4-methoxyphenyl) | HCT-116 (Colorectal) | 51.99 | [9] |
| Methoxypyridine-carbonitrile | 4-(4-chlorophenyl) | MBA-MB-231 (Breast) | 2.05 | [10] |
| Methoxypyridine-carbonitrile | 4-(4-bromophenyl) | MBA-MB-231 (Breast) | 1.95 | [10] |
| Methoxypyridine-carbonitrile | 4-(3-bromo-4-methoxyphenyl) | MBA-MB-231 (Breast) | 1.38 | [10] |
Analysis of Data: The compiled data, while derived from structurally varied pyran-based scaffolds, points towards a consistent trend. The presence of a chlorophenyl group is frequently associated with potent cytotoxic activity. For instance, the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles show significant anti-glioma activity, which is diminished when the phenyl group is unsubstituted.[5][6] Similarly, a thiopyran-pyrimidine-dione derivative with two 4-chlorophenyl groups exhibits remarkable activity against MCF-7 breast cancer cells with a GI50 value of just 0.05 µM.[7] While other substitutions, such as the 4-hydroxyphenyl group, also confer high potency, the chloro-substitution consistently places these derivatives among the most active compounds.[7][8]
Mechanistic Insights: How Do They Kill Cancer Cells?
Understanding the mechanism of action is crucial for rational drug design. Pyran-based compounds have been shown to exert their cytotoxic effects through multiple pathways.
A prominent mechanism for pyran-dione derivatives is the inhibition of critical protein kinases involved in cell survival and proliferation. A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified the kinase AKT2/PKBβ as a direct target.[5][6] The AKT signaling pathway is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, including glioma. By inhibiting AKT2, these compounds can effectively shut down these pro-survival signals, leading to cell death.
Other related pyran structures have been found to inhibit Poly(ADP-ribose) polymerases-1 (PARP-1), enzymes crucial for DNA repair, or Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][9][11][12] Inhibition of these targets compromises the cancer cell's ability to repair DNA damage or to progress through the cell cycle, ultimately triggering apoptosis.
The diagram below illustrates the proposed inhibitory action on the AKT signaling pathway, a key mechanism for N-(4-chlorophenyl) substituted pyran derivatives.
Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure data is reliable and reproducible, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and, by extension, a compound's cytotoxicity.
Protocol: MTT Assay for In Vitro Cytotoxicity
Principle: This assay relies on the ability of mitochondrial reductase enzymes in viable cells to cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) in appropriate media (e.g., DMEM with 10% FBS) in a T-75 flask until approximately 80-90% confluency.
-
Trypsinize the cells, centrifuge to form a pellet, and resuspend in fresh media to create a single-cell suspension.
-
Count the cells using a hemocytometer and adjust the concentration to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well microtiter plate. Include wells for 'untreated control' and 'blank' (media only).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Add fresh media with an equivalent percentage of DMSO to the 'untreated control' wells.
-
Incubate the plate for another 48-72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well (including controls and blanks).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully aspirate the media from all wells without disturbing the formazan crystals at the bottom.
-
Add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the 'blank' wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Workflow Visualization: MTT Assay
The following diagram outlines the key stages of the MTT assay workflow.
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
While the 4-chlorophenyl moiety is a promising feature, the field of drug development is one of continuous optimization. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader range of halogen-substituted (F, Br, I) derivatives at different positions (ortho, meta, para) on the phenyl ring to refine the SAR.
-
Combination Therapies: Investigating the synergistic effects of potent pyran-dione derivatives with existing chemotherapeutic agents.
-
Selectivity Profiling: Assessing the cytotoxicity of lead compounds against a panel of non-cancerous cell lines to determine their therapeutic index and potential for off-target toxicity.[6]
-
In Vivo Efficacy: Advancing the most promising compounds from in vitro studies to in vivo animal models to evaluate their efficacy and pharmacokinetic profiles in a more complex biological system.
By pursuing these avenues, the scientific community can further unlock the therapeutic potential of the pyran-dione scaffold, moving closer to the development of novel and more effective anticancer agents.
References
-
Cho, J. Y., & Lee, J. (2007). Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. European Journal of Medicinal Chemistry, 42(2), 168–174. [Link]
-
El-Malah, A. A., et al. (2023). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Medicinal Chemistry, 14(6), 1143–1154. [Link]
-
El-Malah, A. A., et al. (2023). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]
-
Ahamed, A., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102558. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]
-
Gomaa, A. M., & Ali, M. M. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443–2463. [Link]
-
Ahamed, A., et al. (2023). Structure activity relationship. ResearchGate. [Link]
-
Barghi Lish, A., et al. (2025). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione Analogues. Applied Chemistry Today, 19(73). [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4567. [Link]
-
Manera, C., et al. (2003). Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones. Il Farmaco, 58(11), 1083–1097. [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
-
Rilak, A., et al. (2017). New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. Journal of Inorganic Biochemistry, 168, 57-69. [Link]
-
Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research, 25, 2187–2200. [Link]
-
Corvaisier, C., et al. (2020). Synthesis and Structure–Activity Relationship Studies of Pyrido[1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 25(21), 5188. [Link]
-
Jones, R. S., et al. (2017). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 60(16), 7023–7041. [Link]
-
Zhang, X., et al. (2018). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. ResearchGate. [Link]
-
Gümüş, M., et al. (2022). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC. [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2321-2330. [Link]
-
Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. [Link]
-
Oh, C.-H., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(8), 2031-2035. [Link]
-
Al-Ghorbani, M., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(1), 169. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating the Mechanism of Action for a Novel Pyran-Based Kinase Inhibitor: A Comparative Guide
In the landscape of targeted therapeutics, the validation of a novel inhibitor's mechanism of action (MoA) is a cornerstone of preclinical drug development. It is this rigorous, evidence-based process that transforms a promising chemical entity into a credible therapeutic candidate. This guide provides an in-depth, comparative framework for validating the MoA of a hypothetical, novel pyran-based inhibitor, "Pyr-In-1," designed to target the mTOR (mechanistic Target of Rapamycin) signaling pathway.
The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] Pyr-In-1 is postulated to be an ATP-competitive inhibitor of mTOR, a mechanism shared by several second-generation mTOR inhibitors.[] This guide will detail a multi-faceted experimental approach to not only confirm this MoA but also to objectively benchmark Pyr-In-1's performance against established competitors.
Our approach is built on three pillars of scientific integrity: biochemical verification of enzymatic inhibition, cellular confirmation of target engagement and pathway modulation, and biophysical assessment of direct target binding. Through this lens, we will explore the causality behind our experimental choices, ensuring a self-validating and robust dataset.
The mTOR Signaling Nexus: A Target for Therapeutic Intervention
The mTOR protein kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate a cascade of downstream signaling events crucial for cellular homeostasis.[1] Hyperactivation of the PI3K/AKT/mTOR pathway is a frequent oncogenic driver, making mTOR an attractive therapeutic target.[2]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
I. Biochemical Validation: Direct Inhibition of mTOR Kinase Activity
The foundational step in MoA validation is to demonstrate direct enzymatic inhibition. For this, we employ a luminescence-based kinase assay to quantify the ATP consumed during the phosphorylation of a substrate by mTOR.
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction.[4] A decrease in luminescence is indicative of higher kinase activity, as more ATP is consumed.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human mTOR enzyme, a suitable substrate (e.g., a p70S6K peptide), and ATP at a concentration near the Km for mTOR.
-
Inhibitor Addition: Add serial dilutions of Pyr-In-1, a known ATP-competitive mTOR inhibitor (e.g., Dactolisib - a dual PI3K/mTOR inhibitor), and a vehicle control (DMSO) to the reaction wells.[1]
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously terminates the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, which uses the remaining ATP.[5]
-
Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the vehicle control and plot the results against inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Comparative Performance Data
| Compound | Target(s) | Average IC50 (nM) |
| Pyr-In-1 | mTOR | 5.2 |
| Dactolisib (BEZ235) | PI3K/mTOR | 4.1 (mTOR) |
| Rapamycin | mTORC1 | 0.1 (allosteric) |
This table presents hypothetical data for Pyr-In-1 for illustrative purposes.
The low nanomolar IC50 value for Pyr-In-1 in this biochemical assay provides the initial, critical evidence of its potent, direct inhibition of mTOR kinase activity. The comparison with Dactolisib, a known dual inhibitor, and Rapamycin, an allosteric mTORC1 inhibitor, provides important context for Pyr-In-1's potency and potential mechanism.[2]
II. Cell-Based Validation: Target Engagement and Pathway Modulation
While biochemical assays are essential, they do not fully recapitulate the complex cellular environment. Therefore, the next crucial phase is to validate Pyr-In-1's activity in living cells. We will assess its ability to engage mTOR and inhibit downstream signaling.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
Western blotting allows for the quantification of specific proteins and their phosphorylation status, providing a direct readout of kinase activity within a signaling pathway.[6][7]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a cancer cell line with a known hyperactive PI3K/AKT/mTOR pathway (e.g., MCF-7 breast cancer cells). Treat the cells with increasing concentrations of Pyr-In-1, Dactolisib, and a vehicle control for 2-4 hours.
-
Cell Lysis: Lyse the cells to extract total protein.[8]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated forms of mTOR downstream targets (e.g., phospho-p70S6K, phospho-4E-BP1) and total protein levels of these targets as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the concentration-dependent inhibition of downstream mTOR signaling.
Comparative Cellular Activity
| Compound | p-p70S6K IC50 (nM) | p-4E-BP1 IC50 (nM) |
| Pyr-In-1 | 25.8 | 31.2 |
| Dactolisib (BEZ235) | 18.5 | 22.7 |
| Rapamycin | 5.5 | >1000 |
This table presents hypothetical data for Pyr-In-1 for illustrative purposes.
The data from the Western blot analysis demonstrates that Pyr-In-1 effectively inhibits the phosphorylation of key mTORC1 substrates in a cellular context, confirming its on-target activity. The higher IC50 values compared to the biochemical assay are expected, reflecting factors such as cell permeability and target engagement within the complex cellular milieu.
III. Biophysical Validation: Direct Target Engagement in a Cellular Context
To provide unequivocal evidence of direct binding between Pyr-In-1 and mTOR within intact cells, we will utilize the Cellular Thermal Shift Assay (CETSA). This biophysical method is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[9][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cancer cells (e.g., MCF-7) with Pyr-In-1 or a vehicle control for 1 hour.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.[11]
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for mTOR.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble mTOR against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Pyr-In-1 indicates target engagement and stabilization.
Sources
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 4. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. novusbio.com [novusbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Assessment of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
A Methodological Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, specific experimental cross-reactivity data for the compound 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is not extensively available in the public domain. This guide, therefore, establishes a comprehensive methodological framework for its assessment. To provide a practical and comparative context, we will use this novel compound as our investigational molecule with a hypothetical primary target: Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). For comparison, we will use Zopolrestat, a well-characterized inhibitor of the closely related aldose reductase, as an established alternative.[1][2] The quantitative data presented herein is illustrative and reflects typical results from the described experimental protocols, designed to guide researchers in their own investigations.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a novel chemical entity from a promising hit to a therapeutic candidate is critically dependent on its selectivity. The compound of interest, this compound, represents such an entity. For the purpose of this guide, we will hypothesize that its primary biological target is Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). AKR1B10 is a compelling therapeutic target, overexpressed in various cancers and implicated in chemoresistance.[3][4][5]
However, potent on-target activity is only half the story. Off-target interactions, where a compound binds to unintended proteins, can lead to toxicity or reduced efficacy, and are a primary cause of failure in drug development.[6][7] Therefore, a rigorous cross-reactivity assessment is not merely a regulatory requirement but a fundamental component of building a robust safety and efficacy profile.[8][9]
This guide provides a structured, multi-tiered approach to systematically evaluate the selectivity of this compound ("Novel Compound"), comparing its hypothetical performance against Zopolrestat, a known aldose reductase inhibitor.[10] The high structural similarity between AKR1B10 and aldose reductase (AR) makes selectivity a significant challenge for inhibitors targeting this family, underscoring the need for precise assessment.[11]
Tier 1: In Silico Off-Target Profiling
The initial step in a modern cross-reactivity workflow is computational prediction.[12] These in silico methods use the structure of the compound to predict its potential interactions with a vast array of known protein structures. This approach is cost-effective, rapid, and provides a valuable roadmap for prioritizing subsequent wet-lab experiments.[13][14]
Causality Behind Experimental Choice: By computationally screening our novel compound against thousands of protein targets, we can quickly identify potential liabilities that might not be obvious from its primary target class.[15] This pre-emptive analysis flags high-risk off-targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, allowing for a more focused and efficient experimental design.
Experimental Protocol: Virtual Target Screening
-
Compound Preparation: Generate a 3D conformer of the this compound structure using computational chemistry software.
-
Database Selection: Utilize a comprehensive protein structure database (e.g., Protein Data Bank) and a curated off-target database.
-
Screening Algorithm: Employ a combination of ligand-based and structure-based screening methods.
-
Ligand-Based: Use methods like Similarity Ensemble Approach (SEA) to compare the compound's 2D chemical similarity to known ligands with annotated biological activities.[12]
-
Structure-Based: Perform automated molecular docking against a panel of 3D protein structures representing key off-target families (kinases, GPCRs, etc.).[16]
-
-
Scoring and Ranking: Calculate binding affinity scores or probabilities for each potential interaction. Rank the off-targets from highest to lowest predicted affinity.
-
Analysis: Analyze the top-scoring hits, paying close attention to targets known to be associated with adverse events (e.g., hERG, COX, various cytochrome P450s).
Data Presentation: Predicted Off-Target Interaction Profile
The results of the in silico screen should be summarized to highlight the most probable off-target interactions for prioritization.
| Target Class | Predicted Off-Target | Prediction Score (Illustrative) | Rationale for Prioritization |
| Primary Target | AKR1B10 | 0.95 | Hypothesized On-Target |
| Aldo-Keto Reductase | Aldose Reductase (AR) | 0.88 | High structural homology to primary target.[11] |
| Kinase | ABL1 | 0.65 | Key signaling node; off-target inhibition can have significant effects. |
| GPCR | Adrenergic Receptor Alpha-1A | 0.62 | Common off-target class with cardiovascular implications.[17] |
| Ion Channel | hERG (KCNH2) | 0.58 | Critical for cardiac safety; inhibition can cause QT prolongation.[18][19] |
Visualization: In Silico Screening Workflow
Caption: Workflow for in silico off-target prediction.
Tier 2: In Vitro Broad Panel Screening
Following the computational predictions, the next phase involves empirical testing against broad panels of diverse biological targets. This step validates the in silico hypotheses and uncovers interactions that were not predicted. The standard approach involves screening the compound at a single high concentration (e.g., 10 µM) to identify any significant activity, which is then followed by dose-response studies for active hits.[20]
Kinase Selectivity Profiling
Causality Behind Experimental Choice: Protein kinases are one of the largest enzyme families and are common off-targets for many small molecule drugs.[21] Their ATP binding sites, which many inhibitors target, share structural similarities across the kinome.[16] Profiling against a representative panel of kinases is essential to ensure that an inhibitor intended for a non-kinase target does not inadvertently disrupt critical cellular signaling pathways.[22]
-
Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel representing the human kinome (e.g., >300 kinases).[23]
-
Initial Screen: Screen the Novel Compound and Zopolrestat at a concentration of 10 µM against the full kinase panel.
-
Assay Principle: Use a luminescent assay format (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction. Inhibition is measured as a reduction in luminescence.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control (DMSO). Set a threshold for significant activity (e.g., >50% inhibition).
-
Follow-up: For any kinase exceeding the activity threshold, perform a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
This table compares the inhibitory activity of the Novel Compound against its primary target with its activity against key off-target kinases, benchmarked against Zopolrestat.
| Compound | Target | IC50 (nM) | Selectivity Fold (Off-Target IC50 / On-Target IC50) |
| Novel Compound | AKR1B10 (On-Target) | 50 | - |
| ABL1 (Off-Target) | 1,200 | 24x | |
| SRC (Off-Target) | 4,500 | 90x | |
| LCK (Off-Target) | >10,000 | >200x | |
| Zopolrestat | Aldose Reductase (On-Target) | 3.1 [1] | - |
| ABL1 (Off-Target) | >10,000 | >3,225x | |
| SRC (Off-Target) | >10,000 | >3,225x | |
| LCK (Off-Target) | >10,000 | >3,225x |
GPCR Panel Screening
Causality Behind Experimental Choice: GPCRs constitute the largest family of cell surface receptors and are the targets for approximately one-third of all approved drugs.[24][25] Unintended interactions with GPCRs can lead to a wide range of side effects, particularly cardiovascular and neurological. Therefore, screening against a panel of common GPCRs is a critical step in safety pharmacology.[26][27]
-
Panel Selection: Choose a panel of GPCRs known for off-target liabilities (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors).
-
Assay Principle: This is a competitive binding assay. Cell membranes expressing the receptor of interest are incubated with a specific radioligand and the test compound. An effective competitor will displace the radioligand, reducing the measured radioactivity.
-
Execution: Perform the assay with the Novel Compound and Zopolrestat at a 10 µM concentration.
-
Data Analysis: Calculate the percent displacement of the radioligand. For hits showing significant displacement (>50%), determine the Ki (inhibition constant) from a full dose-response curve.
| Compound | Off-Target Receptor | % Inhibition @ 10 µM | Ki (nM) |
| Novel Compound | Adrenergic α1A | 65% | 850 |
| Dopamine D2 | <20% | >10,000 | |
| Serotonin 5-HT2A | <20% | >10,000 | |
| Zopolrestat | Adrenergic α1A | <10% | >10,000 |
| Dopamine D2 | <10% | >10,000 | |
| Serotonin 5-HT2A | <10% | >10,000 |
Visualization: In Vitro Screening Decision Tree
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. criver.com [criver.com]
- 8. fda.gov [fda.gov]
- 9. The application of in vitro methods to safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zopolrestat | Reductase | TargetMol [targetmol.com]
- 11. Inhibitory selectivity to the AKR1B10 and aldose reductase (AR): insight from molecular dynamics simulations and free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report [ldrd-annual.llnl.gov]
- 14. researchgate.net [researchgate.net]
- 15. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 16. academic.oup.com [academic.oup.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 20. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 24. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
A Comparative Guide to the Synthetic Routes of 3-(p-Chlorophenyl)glutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, 3-(p-chlorophenyl)glutaric anhydride stands as a crucial building block, notably in the synthesis of Baclofen, a muscle relaxant.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance to researchers and chemical industries. This guide provides an in-depth comparison of the primary synthetic pathways to 3-(p-chlorophenyl)glutaric anhydride, offering a critical evaluation of each route supported by experimental data and mechanistic insights.
Introduction to Synthetic Strategies
The synthesis of 3-(p-chlorophenyl)glutaric anhydride is fundamentally a two-stage process: the formation of the precursor, 3-(p-chlorophenyl)glutaric acid, followed by its cyclization to the desired anhydride. The choice of the initial synthetic route to the glutaric acid derivative significantly influences the overall efficiency and economic viability of the process. This guide will explore two main pathways for the synthesis of the precursor acid, followed by a discussion on the common methods for its subsequent dehydration to the anhydride.
Route 1: Claisen Condensation of p-Chlorobenzaldehyde and Ethyl Acetoacetate
This classical approach builds the carbon skeleton of 3-(p-chlorophenyl)glutaric acid through a series of condensation and hydrolysis reactions.
Reaction Pathway
Caption: Synthetic pathway via Claisen condensation.
Mechanistic Insights and Experimental Considerations
The synthesis commences with a Claisen condensation between p-chlorobenzaldehyde and ethyl acetoacetate, typically facilitated by a base like sodium alkoxide.[2] This is followed by hydrolysis of the resulting ester intermediate in a basic medium, such as potassium hydroxide, to yield 3-(p-chlorophenyl)glutaric acid.[2][3] The choice of a strong base is crucial for the initial condensation to deprotonate the α-carbon of ethyl acetoacetate, enabling it to act as a nucleophile.[2] The subsequent hydrolysis cleaves the ester groups to form the dicarboxylic acid.
Experimental Protocol: Synthesis of 3-(p-Chlorophenyl)glutaric Acid via Route 1
-
Condensation: In a suitable reaction vessel, dissolve ethyl acetoacetate in an appropriate solvent and add a strong base (e.g., sodium ethoxide).
-
Slowly add p-chlorobenzaldehyde to the mixture while maintaining the temperature.
-
After the reaction is complete, the intermediate p-chlorobenzylidene-bis-acetoacetic ester is isolated.
-
Hydrolysis: A stirred, hot solution of potassium hydroxide in water is added portionwise to the intermediate ester.[3]
-
The reaction mixture is heated (e.g., at 90-95 °C for 2 hours) to facilitate hydrolysis.[3]
-
After cooling, the solution is washed with an organic solvent (e.g., ether) to remove impurities.[3]
-
The aqueous layer is then acidified with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the 3-(p-chlorophenyl)glutaric acid.[3]
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.[3]
Route 2: Synthesis from Baclofen Impurity 9
An alternative and often more direct route utilizes a readily available starting material, "Baclofen impurity 9," which is a precursor in certain Baclofen synthesis pathways.
Reaction Pathway
Caption: Synthetic pathway starting from Baclofen Impurity 9.
Mechanistic Insights and Experimental Considerations
This method involves the hydrolysis of Baclofen impurity 9 under basic conditions to yield 3-(p-chlorophenyl)glutaric acid.[4][5] The reaction is typically carried out at elevated temperatures to ensure complete conversion. The workup procedure is similar to Route 1, involving acidification to precipitate the desired dicarboxylic acid. This route can be advantageous if the starting impurity is readily available from a Baclofen manufacturing process, potentially making it a more atom-economical and cost-effective option.
Experimental Protocol: Synthesis of 3-(p-Chlorophenyl)glutaric Acid via Route 2
-
Hydrolysis: Dissolve Baclofen impurity 9 in an aqueous solution of a strong base, such as potassium hydroxide.[4][5]
-
Heat the reaction mixture (e.g., at 85-90 °C for 2 hours), monitoring the progress by thin-layer chromatography (TLC).[4][5]
-
Upon completion, cool the reaction mixture to room temperature.[4][5]
-
Workup: Add an organic solvent like dichloromethane and water, then separate the aqueous layer.[4][5]
-
Acidify the aqueous layer with a strong acid (e.g., 6 M hydrochloric acid) to a pH of 1-2 to precipitate the product.[4][5]
-
Filter the solid, wash with deionized water, and dry under vacuum to obtain 3-(p-chlorophenyl)glutaric acid.[4][5]
Final Step: Cyclization to 3-(p-Chlorophenyl)glutaric Anhydride
The final step in the synthesis is the dehydration of 3-(p-chlorophenyl)glutaric acid to form the cyclic anhydride. This is a common transformation for dicarboxylic acids that can form a five- or six-membered ring.[4][6]
Dehydration Methods
The most common and efficient method for this cyclization is the use of a dehydrating agent, with acetic anhydride being a widely employed reagent.[7][8] Heating the dicarboxylic acid with acetic anhydride followed by removal of the excess reagent and acetic acid by-product yields the desired anhydride.[8]
Reaction Pathway
Sources
- 1. nbinno.com [nbinno.com]
- 2. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 3. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 4. fiveable.me [fiveable.me]
- 5. 3-(4-Chlorophenyl)glutaric acid | 35271-74-0 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
In Silico ADME/Tox Profile of 4-(4-chlorophenyl)oxane-2,6-dione: A Comparative Analysis with Baclofen
A Senior Application Scientist's Guide for Researchers in Drug Development
In the contemporary landscape of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to de-risk candidates and streamline the development pipeline. In silico predictive models have emerged as indispensable tools, offering a rapid and cost-effective means to evaluate these critical properties before significant resources are invested in synthesis and experimental testing. This guide provides a comprehensive in silico ADME/Tox prediction for 4-(4-chlorophenyl)oxane-2,6-dione, a key intermediate in the synthesis of the muscle relaxant Baclofen.[1] By comparing the predicted profile of this precursor to the well-established experimental data of its active pharmaceutical ingredient (API) counterpart, Baclofen, we can gain valuable insights into structure-activity relationships concerning ADME/Tox properties and illustrate the predictive power of computational methods.
The Rationale for In Silico Assessment and Comparator Selection
The decision to evaluate 4-(4-chlorophenyl)oxane-2,6-dione stems from its direct structural relationship to Baclofen. Understanding the ADME/Tox characteristics of a synthetic precursor can offer foresight into potential liabilities that may carry over into the final API or inform the development of safer and more efficient synthetic routes. Baclofen serves as an ideal comparator due to its extensive clinical use and well-documented pharmacokinetic and toxicological profile.[2][3][4][5] This comparative approach allows for a tangible benchmark against which to assess the predictions for our molecule of interest.
For this analysis, we will leverage two widely recognized and freely accessible in silico platforms: SwissADME and pkCSM .[6][7][8][9][10] These tools employ a variety of computational models, including quantitative structure-activity relationships (QSAR), to predict a wide range of ADME/Tox parameters.
In Silico Prediction Workflow
The process of generating in silico ADME/Tox predictions follows a structured workflow. The initial step involves obtaining the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule, which is a textual representation of its chemical structure. This SMILES string is then used as the input for the predictive software. The software's algorithms analyze the structure to calculate various physicochemical and topological descriptors, which are then used by the underlying models to predict the ADME/Tox properties.
Comparative ADME/Tox Profile: 4-(4-chlorophenyl)oxane-2,6-dione vs. Baclofen
The following tables summarize the in silico predicted ADME/Tox properties for 4-(4-chlorophenyl)oxane-2,6-dione and the known experimental data for Baclofen. This head-to-head comparison will highlight key differences and similarities, providing a framework for discussion.
Physicochemical Properties and Drug-Likeness
A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic behavior. Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a chemical compound with respect to its potential for oral bioavailability.
| Property | 4-(4-chlorophenyl)oxane-2,6-dione (Predicted) | Baclofen (Experimental/Predicted) | Lipinski's Rule of Five |
| Molecular Weight ( g/mol ) | 224.64 | 213.66 | ≤ 500 |
| LogP (Octanol/Water Partition Coefficient) | 1.85 (iLOGP - SwissADME) | 1.3 | ≤ 5 |
| Hydrogen Bond Donors | 0 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | 3 | ≤ 10 |
| Lipinski's Rule Violations | 0 | 0 | No more than 1 violation |
Both 4-(4-chlorophenyl)oxane-2,6-dione and Baclofen adhere to Lipinski's Rule of Five, suggesting that both compounds possess physicochemical properties consistent with potentially good oral absorption. The lower LogP of Baclofen indicates a slightly more hydrophilic character compared to its precursor.
Absorption
| Parameter | 4-(4-chlorophenyl)oxane-2,6-dione (Predicted) | Baclofen (Experimental) |
| Gastrointestinal (GI) Absorption | High (SwissADME) | Well-absorbed[2] |
| Blood-Brain Barrier (BBB) Permeant | Yes (SwissADME) | No (readily crosses when administered intrathecally)[3] |
| P-glycoprotein (P-gp) Substrate | No (SwissADME) | Not a significant substrate |
The in silico models predict high gastrointestinal absorption for 4-(4-chlorophenyl)oxane-2,6-dione, which aligns with the known high bioavailability of Baclofen.[2] A key predicted difference lies in the blood-brain barrier permeability. While the precursor is predicted to cross the BBB, Baclofen's high water solubility limits its passage when administered orally.[3]
Distribution
| Parameter | 4-(4-chlorophenyl)oxane-2,6-dione (Predicted) | Baclofen (Experimental) |
| Volume of Distribution (VDss) (log L/kg) | -0.153 (pkCSM) | 0.7 L/kg[5] |
| Fraction Unbound | 0.358 (pkCSM) | ~70% (30% protein bound)[2][5] |
The predicted volume of distribution for 4-(4-chlorophenyl)oxane-2,6-dione is low, suggesting it is likely to be confined to the plasma and extracellular fluids. Baclofen also has a relatively low volume of distribution. The predicted unbound fraction of the precursor is lower than that of Baclofen, indicating potentially higher plasma protein binding.
Metabolism
| Parameter | 4-(4-chlorophenyl)oxane-2,6-dione (Predicted) | Baclofen (Experimental) |
| CYP2D6 Inhibitor | No (SwissADME) | Not a significant inhibitor |
| CYP3A4 Inhibitor | No (SwissADME) | Not a significant inhibitor |
Neither 4-(4-chlorophenyl)oxane-2,6-dione nor Baclofen are predicted to be significant inhibitors of the major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions mediated by these pathways. Baclofen is known to undergo minimal hepatic metabolism.[3]
Excretion
| Parameter | 4-(4-chlorophenyl)oxane-2,6-dione (Predicted) | Baclofen (Experimental) |
| Total Clearance (log ml/min/kg) | 0.45 (pkCSM) | 180 ml/min (Systemic)[11] |
| Renal OCT2 Substrate | No (pkCSM) | Primarily excreted unchanged by the kidneys[2][3][4] |
The predicted clearance for 4-(4-chlorophenyl)oxane-2,6-dione is moderate. Baclofen is primarily cleared by the kidneys, with a large fraction excreted unchanged.[2][3][4] This suggests that the conversion of the oxane-dione ring to the gamma-aminobutyric acid structure in Baclofen significantly influences its excretion pathway.
Toxicity
| Parameter | 4-(4-chlorophenyl)oxane-2,6-dione (Predicted) | Baclofen (Experimental) |
| AMES Toxicity | Non-mutagenic (pkCSM) | Not known to be mutagenic |
| hERG I Inhibitor | No (pkCSM) | Not a significant hERG inhibitor |
| Hepatotoxicity | Yes (pkCSM) | Rare instances of mild, self-limited liver injury[12] |
| Skin Sensitization | No (pkCSM) | Not a known skin sensitizer |
| Rat Acute Oral Toxicity (LD50) (mol/kg) | 2.479 (pkCSM) | ~145 mg/kg |
The in silico predictions suggest that 4-(4-chlorophenyl)oxane-2,6-dione is unlikely to be mutagenic or a hERG inhibitor, which is favorable from a safety perspective. However, a potential for hepatotoxicity is predicted. While Baclofen is generally considered safe for the liver, rare cases of mild, transient liver injury have been reported.[12] The predicted acute oral toxicity for the precursor is in a range that warrants caution.
Mechanistic Insights and Structural Considerations
The conversion of 4-(4-chlorophenyl)oxane-2,6-dione to Baclofen involves the opening of the oxane-dione ring and the introduction of an amino group. This structural modification has profound effects on the molecule's ADME/Tox profile.
The introduction of the amino and carboxylic acid groups in Baclofen significantly increases its polarity, as reflected in the lower LogP value. This increased hydrophilicity is the primary reason for its limited ability to cross the blood-brain barrier when taken orally and its predominant renal excretion.[3][4] The prediction that the more lipophilic precursor, 4-(4-chlorophenyl)oxane-2,6-dione, may be hepatotoxic is a noteworthy finding. While the risk appears to be low for Baclofen, this prediction suggests that further investigation into the hepatic safety of intermediates in the synthetic pathway may be warranted, especially in an industrial setting where exposure levels could be higher.
Experimental Protocols for In Silico ADME/Tox Prediction
The following provides a generalized, step-by-step methodology for utilizing online in silico prediction tools like SwissADME and pkCSM.
Protocol 1: ADME and Drug-Likeness Prediction using SwissADME
-
Input the Molecular Structure: In the input field, paste the SMILES string of the molecule of interest (e.g., for 4-(4-chlorophenyl)oxane-2,6-dione: C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl).
-
Initiate the Calculation: Click the "Run" or equivalent button to start the prediction process.
-
Analyze the Results: The output will provide a comprehensive table of physicochemical properties, lipophilicity, water solubility, pharmacokinetics (including GI absorption and BBB permeation), drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness.
-
Record the Data: Systematically record the predicted values for each parameter for further analysis and comparison.
Protocol 2: ADME and Toxicity Prediction using pkCSM
-
Provide the SMILES String: Enter the SMILES string of the molecule into the designated input box.
-
Select Prediction Parameters: Choose the desired ADME and Toxicity parameters to be predicted. The platform allows for the selection of a wide range of endpoints.
-
Submit for Prediction: Click the "Predict" or similar button to run the calculations.
-
Interpret the Output: The results will be presented in a tabular format, providing quantitative predictions for parameters such as volume of distribution, clearance, AMES toxicity, hERG inhibition, and hepatotoxicity.
-
Document the Findings: Carefully document the predicted values for inclusion in your comparative analysis.
Conclusion and Future Directions
This in silico analysis provides a valuable, albeit predictive, ADME/Tox profile for 4-(4-chlorophenyl)oxane-2,6-dione. The comparison with the established profile of Baclofen demonstrates the utility of computational tools in early-stage drug development for identifying potential liabilities and understanding structure-property relationships. The predictions suggest that 4-(4-chlorophenyl)oxane-2,6-dione possesses generally favorable drug-like properties but warrants caution regarding potential hepatotoxicity.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful hypothesis-generating tool, guiding the design of subsequent in vitro and in vivo studies. Future work should focus on the experimental validation of these predictions, particularly the assessment of hepatotoxicity for 4-(4-chlorophenyl)oxane-2,6-dione and other intermediates in the Baclofen synthesis. Such integrated approaches, combining computational predictions with targeted experimental work, are the cornerstone of modern, efficient, and safer drug discovery.
References
-
Baclofen - Wikipedia. [Link]
-
Romito, J. W., & Romito, B. T. (2022). Baclofen therapeutics, toxicity, and withdrawal: A narrative review. SAGE Open Medicine, 10, 20503121221102219. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
-
Ghosh, C., & Hossain, M. K. (2019). Baclofen Pharmacokinetics. Frontiers in Pharmacology, 10, 1113. [Link]
-
Givens, M. L. (2023). Baclofen Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
4-(4-Chlorophenyl)piperidine-2,6-dione. PubChem. [Link]
-
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
-
Leung, N. Y., Whyte, I. M., & Isbister, G. K. (2006). Baclofen overdose: defining the spectrum of toxicity. Emergency Medicine Australasia, 18(1), 77-82. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
Knutsen, D., O'Brien, F., & Welling, P. G. (1985). The pharmacokinetics of baclofen derived from intestinal infusion. Biopharmaceutics & drug disposition, 6(4), 347-354. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
Beta-(4-Chlorophenyl) Glutaric Anhydride: A Key Intermediate for Chemical Synthesis. Sinfoo. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic prediction using SWISS ADME. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
ResearchGate. (n.d.). ADME Predictions of Compounds 1-4, Computed by SwissADME and PreADMET. [Link]
-
Baclofen. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Li, X., et al. (2023). Neurological adverse events associated with baclofen: A disproportionality analysis based on FDA Adverse Event Reporting System. Frontiers in Pharmacology, 14, 1282813. [Link]
-
Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Baclofen Xiromed 10 mg and 25 mg, tablets (baclofen) NL/H/4687/. [Link]
-
pkCSM - Biosig Lab. [Link]
-
Wielechowska, M., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(14), 5393. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]
-
b-(4- Chlorophenyl) glutaric anhydride. Chemsrc. [Link]
-
ResearchGate. (n.d.). In silico Prediction of Chemical Ames Mutagenicity. [Link]
-
Jing, Y., et al. (2015). In silico prediction of hERG inhibition. Future medicinal chemistry, 7(5), 571-586. [Link]
-
Richarz, A. N., & Cronin, M. T. (2017). In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects. Toxicological research, 33(3), 173-181. [Link]
-
ResearchGate. (n.d.). Displaying some toxicity predictions for four herbicides. [Link]
-
ResearchGate. (n.d.). List of the drug-induced hERG inhibition, AMES toxicity, carcinogens,... [Link]
-
pkCSM. Biosig Lab. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
1,4-Dioxane-2,6-dione. PubChem. [Link]
-
Abdel-Hafez, A. A., & Abdel-Wahab, B. A. (2008). 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives as lipophilic cyclic analogues of baclofen: design, synthesis, and neuropharmacological evaluation. Bioorganic & medicinal chemistry, 16(16), 7983-7991. [Link]
-
Frølund, B., et al. (1995). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R. Journal of medicinal chemistry, 38(17), 3297-3305. [Link]
-
Glutaric Anhydride-1,5-13C2. PubChem. [Link]
-
Rilak, A., et al. (2017). New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies. Journal of inorganic biochemistry, 167, 147-157. [Link]
-
Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian chemical communication, 4(2), 142-145. [Link]
-
El-Damasy, A. K., et al. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future medicinal chemistry, 10(12), 1445-1463. [Link]
-
Faculty of Medicine, Assiut University. (n.d.). 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives as lipophilic cyclic analogues of baclofen: Design, synthesis, and neuropharmacological evaluation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Baclofen - Wikipedia [en.wikipedia.org]
- 3. Baclofen therapeutics, toxicity, and withdrawal: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Baclofen Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. 4-(4-Chlorophenyl)piperidine-2,6-dione | C11H10ClNO2 | CID 2727728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pkCSM [biosig.lab.uq.edu.au]
- 11. The pharmacokinetics of baclofen derived from intestinal infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baclofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays of Pyran-Containing Compounds
Introduction: The Reproducibility Crisis and the Unique Challenges of Pyran-Containing Compounds
The principle of reproducibility is the bedrock of scientific advancement. However, a significant percentage of life science researchers have reported being unable to reproduce their own or others' findings, a challenge that threatens the integrity and efficiency of scientific discovery.[1] This guide addresses the critical issue of reproducibility in biological assays, with a specific focus on the nuances presented by pyran-containing compounds. These heterocyclic molecules are prevalent in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anti-cancer properties.[2][3][4][5][6]
The inherent chemical properties of pyran-containing compounds, such as their potential for low solubility, can significantly impact bioassay outcomes, leading to variable data and inaccurate structure-activity relationships (SAR).[7] This guide provides a framework for researchers, scientists, and drug development professionals to navigate these challenges, ensuring the generation of robust and reproducible data. We will delve into the key factors affecting assay reproducibility, offer a comparative analysis of common assay platforms, and provide detailed, self-validating experimental protocols.
I. Foundational Pillars of Reproducibility in Biological Assays
Achieving reproducible results is not a matter of chance; it is the outcome of meticulous planning and execution. Several key factors, often interconnected, contribute to the variability of biological assays.
A. The Critical Role of Reagents and Materials
The quality and consistency of reagents are paramount. It is crucial to use reagents from reputable brands with documented quality control and to record the brand and catalog numbers for every experiment.[8] Expired reagents should be avoided, or their continued usability must be confirmed through quality control tests.[9] For cell-based assays, the authentication of cell lines via methods like Short Tandem Repeat (STR) profiling is non-negotiable to prevent working with misidentified or contaminated lines.[10]
B. Methodological Precision and Standardization
A thoroughly detailed and standardized protocol is the roadmap to reproducibility.[8][11] This includes a clear description of all experimental parameters, such as blinding, randomization, the number of replicates, and the criteria for data inclusion or exclusion.[11] Standard Operating Procedures (SOPs) should be established and strictly followed for all routine assays.
C. The Human Factor: Training and Consistency
The skill and consistency of the personnel conducting the assays are significant variables.[8] Comprehensive training and mentorship are essential for establishing a foundation of good laboratory practices.[8] Even seemingly minor factors, like the time of day an experiment is performed, can introduce variability and should be controlled for whenever possible.[9]
D. Equipment Calibration and Maintenance
Regular calibration and maintenance of all laboratory equipment, from analytical balances to microplate readers, are critical for ensuring accuracy and precision.[8] Any changes in equipment should be validated to understand their potential impact on assay results.[8]
E. Data Analysis and Interpretation
II. Navigating the Assay Landscape for Pyran-Containing Compounds: A Comparative Analysis
The choice of biological assay is a critical decision that depends on the specific research question and the properties of the pyran-containing compound being investigated. Below is a comparison of commonly used assay formats, highlighting their strengths and weaknesses in the context of reproducibility.
| Assay Type | Principle | Advantages for Pyran Compounds | Reproducibility Considerations & Challenges |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) | Metabolic activity or ATP content as a proxy for cell number. | High-throughput, relatively inexpensive. | Indirect measurement can be confounded by compound interference with the assay chemistry. For example, some compounds may inhibit the reductase enzymes used in MTT assays, leading to false-positive results. The choice of assay can significantly impact results depending on the compound's mechanism of action.[12] |
| Direct Cell Counting (e.g., Microscopy, Flow Cytometry) | Direct enumeration of cells. | Gold standard for assessing cell number, less prone to compound interference. | Lower throughput, more labor-intensive. Variability can be introduced by inconsistent staining, gating (in flow cytometry), or image analysis. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Quantifies a specific protein target using antibodies. | High specificity and sensitivity for target engagement studies. | Dependent on antibody quality and specificity. Matrix effects from complex biological samples can interfere with antibody binding. Thorough validation of antibodies is crucial. |
| High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS) | Separates and quantifies compounds based on their physicochemical properties. | Highly sensitive and specific for quantifying the parent compound or its metabolites in biological matrices.[13][14] Essential for pharmacokinetic and metabolism studies. | Matrix effects can suppress or enhance ionization in MS, affecting quantification.[15] Requires careful sample preparation to remove interfering substances.[15][16] |
Key Insight: The interplay between the experimental protocol and the underlying biology of the pyran-containing compound is a major source of irreproducibility.[12] Therefore, a single assay may not be sufficient. Orthogonal assays, which measure the same biological endpoint through different mechanisms, should be employed to validate key findings.
III. Self-Validating Experimental Protocols: A Step-by-Step Guide
To illustrate the principles of designing for reproducibility, we provide a detailed protocol for a common cell viability assay, incorporating self-validating steps.
Protocol: Cell Viability Assessment using a Luminescent ATP-Based Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of a pyran-containing compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyran-containing compound stock solution (in DMSO)
-
Positive control (e.g., Staurosporine)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Multichannel pipette
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for a luminescent cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding & Adherence:
-
Action: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
Rationale (Causality): Seeding density is a critical variable that can affect drug response.[12] A 24-hour adherence period ensures cells have recovered from trypsinization and are in a consistent growth phase. Opaque plates prevent well-to-well crosstalk of the luminescent signal.
-
-
Compound Preparation & Controls (Self-Validation Point):
-
Action: Prepare a serial dilution of the pyran-containing compound in complete medium. Include wells for a positive control (known cytotoxic agent), a negative control (vehicle), and a "no-cell" control (medium only).
-
Rationale (Trustworthiness): The positive control validates that the assay system can detect a cytotoxic effect. The negative control establishes the baseline viability and controls for any effects of the vehicle (e.g., DMSO). The "no-cell" control measures background luminescence and is used for data normalization.
-
-
Cell Treatment:
-
Action: Remove the old medium and add the medium containing the compound dilutions and controls to the respective wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
Rationale (Expertise): The treatment duration should be based on the compound's expected mechanism of action (e.g., induction of apoptosis may require a longer incubation time).
-
-
Assay Execution:
-
Action: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Rationale (Causality): Temperature equilibration is crucial for consistent enzyme activity within the assay reagent.
-
-
Signal Stabilization & Measurement:
-
Action: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a pre-validated luminometer.
-
Rationale (Trustworthiness): The shaking step ensures complete cell lysis and release of ATP. The incubation period allows the luciferase reaction to reach a steady state, leading to a stable signal.
-
-
Data Analysis:
-
Action:
-
Subtract the average luminescence of the "no-cell" control wells from all other readings.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control: % Viability = (Luminescence_sample / Luminescence_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
-
Rationale (Authoritative Grounding): This standardized data analysis procedure ensures that results are comparable across experiments and laboratories.
-
Signaling Pathway Visualization (Example)
For pyran-containing compounds that may act as kinase inhibitors, visualizing the targeted pathway is crucial for understanding the mechanism of action.
Caption: Example of a pyran compound inhibiting the MAPK/ERK pathway.
IV. Conclusion: A Commitment to Rigor and Transparency
Ensuring the reproducibility of biological assays for pyran-containing compounds, and indeed for all scientific research, is a collective responsibility. It requires a multifaceted approach that encompasses robust experimental design, meticulous execution, and transparent reporting.[17] By embracing the principles of self-validating protocols, understanding the nuances of different assay platforms, and committing to a culture of rigor, we can enhance the reliability of our findings and accelerate the translation of promising compounds from the laboratory to the clinic. The ultimate goal is to build a foundation of trustworthy data upon which future scientific discoveries can be confidently built.[11]
References
-
How to Solve the Biological Research Reproducibility Problem. (2023). Almaden Genomics. [Link]
-
Tips for Improving Reproducibility and Efficiency. (n.d.). Bio-Rad. [Link]
-
8 Tips to Improve Your Research Reproducibility. (2025). Bitesize Bio. [Link]
-
Improving Reproducibility and Replicability in Research. (n.d.). National Center for Biotechnology Information. [Link]
-
Ensuring Reproducibility in Biological Research. (2025). Lab Manager. [Link]
-
4 Factors Affecting Data Reproducibility. (2019). Kosheeka. [Link]
-
5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit. [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019). bioRxiv. [Link]
-
Factors affecting test reproducibility among laboratories. (n.d.). WOAH. [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv. [Link]
-
Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. (2016). ResearchGate. [Link]
-
Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (2021). National Center for Biotechnology Information. [Link]
-
Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. (n.d.). Pharmaceutical Methods. [Link]
-
A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). ResearchGate. [Link]
-
Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
-
Selected biologically active compounds containing the pyran-annulated motif. (n.d.). ResearchGate. [Link]
-
Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). PubMed. [Link]
-
Some pyran-containing marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). National Center for Biotechnology Information. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). ResearchGate. [Link]
-
Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles. (n.d.). National Center for Biotechnology Information. [Link]
-
Some pyran-containing pharmaceutical drug scaffolds. (n.d.). ResearchGate. [Link]
-
Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (n.d.). ResearchGate. [Link]
-
Examples of pyran molecules with biological activities. (n.d.). ResearchGate. [Link]
Sources
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kosheeka.com [kosheeka.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 11. almaden.io [almaden.io]
- 12. biorxiv.org [biorxiv.org]
- 13. phmethods.net [phmethods.net]
- 14. japsonline.com [japsonline.com]
- 15. ijisrt.com [ijisrt.com]
- 16. researchgate.net [researchgate.net]
- 17. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and application of a compound to its final disposal. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS RN: 53911-68-5), a halogenated organic compound. The procedures outlined herein are grounded in established safety principles for chemical waste management to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and potential hazards is essential.
Chemical Identity:
-
Synonyms: 3-(4-chlorophenyl)glutaric anhydride, beta-(4-chlorophenyl)glutaric anhydride[1][3]
-
Physical Form: Solid[1]
Known Hazards: While a comprehensive Safety Data Sheet (SDS) with detailed toxicological data is not readily available, analogous compounds and general chemical principles indicate that this substance should be handled with care. It is classified as a halogenated organic compound, and similar chemicals are known to cause skin and eye irritation.[6] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate the risks associated with handling this compound, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A laboratory coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste disposal is segregation. Due to the presence of a chlorine atom, this compound is classified as a halogenated organic waste .[7] This classification dictates its disposal pathway.
Materials Required:
-
Designated hazardous waste container for halogenated organic solids.
-
Waste label.
-
Spatula or scoopula.
-
Sealable plastic bag for contaminated PPE.
Procedure:
-
Container Preparation: Obtain a designated and properly labeled hazardous waste container for "Halogenated Organic Solids." Ensure the container is clean, dry, and compatible with the chemical.
-
Waste Transfer: Carefully transfer the solid this compound from its original container into the designated halogenated waste container using a clean spatula. Minimize the creation of dust.
-
Labeling: Immediately after transferring the waste, ensure the waste container is accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
-
Container Sealing: Securely seal the waste container. Keep the container closed at all times except when adding waste.[8]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Disposal of Contaminated Materials: Any materials contaminated with the compound, such as disposable gloves, weigh boats, or contaminated paper towels, should be placed in a sealed plastic bag and disposed of in the solid hazardous waste container.
-
Final Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor. Halogenated organic wastes are typically disposed of via high-temperature incineration.[7]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance decision-making process for the disposal of this compound, the following flowchart has been developed.
Caption: Disposal workflow for this compound.
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Solid Waste |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat |
| Handling Location | Chemical fume hood |
| Container Type | Labeled, sealed container for halogenated organic solids |
| Disposal Method | Collection by a licensed hazardous waste contractor for incineration |
| Contaminated Materials | Dispose of as solid hazardous waste |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Unknown. Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Global Substance Registration System. This compound. Retrieved from [Link]
-
PharmaCompass.com. This compound. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
CAS Common Chemistry. This compound. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Unknown. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
Sources
- 1. 2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro- [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. aksci.com [aksci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Navigating the Safe Handling of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are routine. 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, a substituted cyclic anhydride, represents a class of compounds with significant potential in medicinal chemistry. However, its structural features—a chlorinated aromatic ring and a reactive anhydride moiety—necessitate a robust and informed approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Hazard Profile: A Synthesis of Structural Alerts
A comprehensive Safety Data Sheet (SDS) for this compound, also known as 3-(4-Chlorophenyl)glutaric Anhydride, indicates that the compound is an irritant to the eyes, skin, and respiratory system.[1] This is consistent with the known toxicological profiles of its constituent chemical classes.
Cyclic Anhydrides: This functional group is recognized for its potential to act as a sensitizing agent, particularly for the respiratory tract and skin.[2] Anhydrides can react with water, including moisture on the skin or in the respiratory tract, to form the corresponding dicarboxylic acids, which can be irritating or corrosive.[2]
Chlorinated Aromatic Compounds: While many chlorinated aromatic hydrocarbons are persistent in the environment, some also exhibit toxic properties in humans and animals.[3][4] Although specific toxicological data for this compound is not extensively available, the presence of a chlorophenyl group warrants a cautious approach due to the general health risks associated with this class of chemicals, which can include skin conditions and, in some cases, carcinogenic effects.[3][4]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the cornerstone of safe laboratory practice. For a solid, powdered substance like this compound, the primary routes of exposure are inhalation of airborne particles, dermal contact, and eye contact. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many chlorinated compounds.[5][6] Always double-glove when handling the pure solid or concentrated solutions. |
| Eye Protection | Safety Goggles or a Face Shield worn over Safety Glasses | Protects against splashes of solutions or accidental projection of the solid powder. Standard safety glasses with side shields offer minimum protection; goggles provide a more complete seal.[7] |
| Body Protection | Long-sleeved Laboratory Coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator (APR) with Organic Vapor/Acid Gas (OV/AG) cartridges and P95 or P100 particulate filters. | Essential for weighing and transferring the solid compound to prevent inhalation of fine dust particles. The organic vapor cartridge is necessary when working with solutions of the compound.[3][8][9] |
A Note on Glove Selection: The importance of selecting the correct glove material cannot be overstated. While nitrile gloves are a common and effective choice for many laboratory chemicals, it is crucial to consult a glove compatibility chart for the specific solvents being used in conjunction with the compound.[5][10][11] Permeation and degradation of the glove material can occur, leading to unforeseen exposure. Regularly inspect gloves for any signs of degradation and change them immediately if contamination is suspected.
Workflow for Safe Handling and Use
A systematic and well-rehearsed workflow is essential to minimize the risk of exposure. The following step-by-step process should be adopted for all procedures involving this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidental spills can occur. A well-defined emergency response plan is crucial for mitigating the consequences of such events.
Spill Response
For a small spill of the solid material:
-
Alert colleagues and restrict access to the affected area.
-
Don the appropriate PPE , including respiratory protection.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[8][12] Do not use a brush that will create dust.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Label the waste container clearly and arrange for its disposal according to institutional guidelines.
For a large spill, or if you feel uncomfortable with the cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[13]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing breathing difficulties, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination. As a chlorinated organic compound, it is classified as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and the compound itself, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for chlorinated organic solvents. Do not mix with non-halogenated waste streams.
Disposal Method: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. The appropriate disposal method for chlorinated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[9] This process ensures the complete destruction of the compound, preventing its release into the environment. All waste must be managed in accordance with local, state, and federal regulations. The Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[2][7]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific innovation.
References
- 3M. (n.d.). 3M Respirator Selection Guide.
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Retrieved from an article on industrial waste disposal.
- Greenlee, W. F., Osborne, R., Dold, K. M., Hudson, L. G., & Toscano, W. A. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69–76.
- Swindoll, C. M., et al. (2000). Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
- Muby Chemicals. (n.d.). 3-(4-Chlorophenyl)glutaric Anhydride Safety Data Sheet.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Advantage® Respirator Organic Vapor Cartridge. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Glutaric anhydride.
- ChemicalBook. (2023, July 12). Glutaric anhydride - Safety Data Sheet.
- Fisher Scientific. (2023, September 12). Glutaric anhydride - SAFETY DATA SHEET.
- CP Lab Safety. (n.d.). Glove Compatibility.
- SDS Manager Inc. (n.d.). Glutaric anhydride SDS.
- Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills.
- GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety, Princeton University.
- The University of Iowa. (n.d.). Spill/Emergency Planning. Retrieved from Environmental Health and Safety, The University of Iowa.
- CloudSDS. (n.d.). How to Respond to a Hazardous Chemical Spill- A Detailed Guide.
- University of Colorado Colorado Springs. (n.d.). Glove Selection.
- Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
- Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from Emergency Management, Austin Community College District.
- University of California, Los Angeles. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety, UCLA.
- Echemi. (n.d.). BETA-(4-CHLOROPHENYL)GLUTARIC ANHYDRIDE Safety Data Sheets.
- Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter.
- Ballantyne, B., & Myers, R. C. (1987). The acute toxicity, primary irritancy and skin sensitizing potential of glutaric anhydride. Toxicology and Industrial Health, 3(3), 351–361.
- Koyon. (2023, December 30). What are the hazards of anhydrides?.
- U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Chemsrc. (2023, August 25). b-(4- Chlorophenyl) glutaric anhydride.
- Reddit. (2018, April 29). What happens to waste solvent from the lab? [Online forum post]. Reddit.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from Environment, Health and Safety, Princeton University.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
- AgroParisTech. (n.d.). Liquid waste.
Sources
- 1. 3-(4-Chlorophenyl)glutaric Anhydride Manufacturers, SDS [mubychem.com]
- 2. epa.gov [epa.gov]
- 3. northwestern.edu [northwestern.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. gloves.com [gloves.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. queensu.ca [queensu.ca]
- 10. calpaclab.com [calpaclab.com]
- 11. spokane.wsu.edu [spokane.wsu.edu]
- 12. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 13. offices.austincc.edu [offices.austincc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
